4-Chloro-7-iodoquinoline-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-7-iodoquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClIN2/c11-10-6(4-13)5-14-9-3-7(12)1-2-8(9)10/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEWSNLPWKBALG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1I)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634130 | |
| Record name | 4-Chloro-7-iodoquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364793-64-6 | |
| Record name | 4-Chloro-7-iodoquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Strategic Blueprint for Kinase Inhibitor Discovery: The Core Properties of 4-Chloro-7-iodoquinoline-3-carbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-7-iodoquinoline-3-carbonitrile stands as a pivotal scaffold in modern medicinal chemistry, offering a pre-functionalized and versatile starting point for the synthesis of targeted therapeutics. Its trifunctional nature, featuring orthogonally reactive sites, provides an efficient platform for the rapid generation of diverse molecular libraries, particularly in the pursuit of novel kinase inhibitors. This technical guide delves into the foundational chemical and physical properties of this compound, elucidates its strategic reactivity, and provides field-proven experimental protocols, empowering drug discovery teams to harness its full potential in their research and development pipelines.
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Design
The quinoline motif is a cornerstone of pharmaceutical development, recognized as a "privileged structure" due to its recurrence in a multitude of bioactive agents. Its rigid bicyclic framework can effectively mimic the purine core of ATP, making it an ideal template for designing competitive kinase inhibitors.[1][2] The strategic importance of this compound lies in its engineered design for sequential, site-selective chemical modifications. This "three-handled" building block allows chemists to systematically explore structure-activity relationships (SAR):
-
The 4-chloro position is activated for nucleophilic aromatic substitution (SNAr).
-
The 7-iodo position is primed for transition metal-catalyzed cross-coupling reactions.
-
The 3-carbonitrile group serves as a key pharmacophoric feature or a handle for further chemical transformations.
This inherent orthogonality is paramount for efficient lead optimization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Core Physicochemical and Structural Characteristics
A comprehensive understanding of the compound's basic properties is critical for its effective handling, reaction setup, and integration into drug design workflows.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 364793-64-6 | [3][4][5] |
| Molecular Formula | C10H4ClIN2 | [3][5] |
| Molecular Weight | 314.51 g/mol | [3][5] |
| Appearance | Typically an off-white to light yellow solid/powder | |
| Melting Point | 147 - 151 °C (for the related 4-chloro-7-iodoquinoline) | [6] |
| Solubility | Soluble in common organic solvents such as DMSO and chloroform. | [6] |
Note: While a specific melting point for the 3-carbonitrile derivative is not widely published, the value for the parent 4-chloro-7-iodoquinoline provides a useful reference point.
Synthesis and Strategic Reactivity
The synthetic utility of this compound is defined by the distinct reactivity of its three functional groups. This allows for a planned, stepwise elaboration of the molecular structure.
Diagram: Orthogonal Derivatization Strategy
Caption: Hierarchical reactivity enabling systematic library synthesis.
-
Reactivity at the C4-Position (SNAr): The electron-withdrawing effects of the quinoline nitrogen and the 3-cyano group make the C4 position highly electrophilic. It readily undergoes nucleophilic aromatic substitution with a vast array of nucleophiles, most notably amines. This reaction is fundamental to installing the "anilino" moiety common to many EGFR and Src kinase inhibitors.[1][7]
-
Reactivity at the C7-Position (Cross-Coupling): The carbon-iodine bond is a classic handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of diverse aryl, heteroaryl, alkynyl, and substituted amino groups, enabling exploration of the solvent-exposed regions of enzyme binding pockets.[8]
-
The 3-Carbonitrile Group: This group is more than a simple activating feature. It frequently acts as a critical hydrogen bond acceptor in protein-ligand interactions.[2] While less commonly modified in initial library synthesis, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine for further derivatization if required.
Application in Drug Discovery: Targeting Kinase Signaling
The 4-anilino-3-quinolinecarbonitrile scaffold is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases.[1][2][9] Dysregulation of kinase signaling, particularly the Epidermal Growth Factor Receptor (EGFR) pathway, is a hallmark of many cancers. Inhibitors based on this scaffold act as competitive antagonists to ATP, preventing receptor autophosphorylation and blocking downstream pro-survival signals.
Diagram: Simplified EGFR Inhibition Workflow
Caption: Mechanism of action for a quinoline-based competitive ATP inhibitor of the EGFR signaling pathway.
Key Experimental Protocol: Synthesis of a 4-Anilinoquinoline Derivative
This protocol details the nucleophilic aromatic substitution at the C4 position, a foundational step in the synthesis of many kinase inhibitors.[7]
Objective: To synthesize 4-(3-bromoanilino)-7-iodoquinoline-3-carbonitrile.
Materials:
-
This compound (1.0 eq)
-
3-Bromoaniline (1.1 eq)
-
Ethanol (or Isopropanol)
-
Hydrochloric Acid (HCl), concentrated (catalytic) or p-Toluenesulfonic acid (p-TSA)
-
Sodium bicarbonate (NaHCO3)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Protocol:
-
Reagent Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol (approx. 10-15 mL per mmol of starting material).
-
Addition of Nucleophile: Add 3-bromoaniline (1.1 eq) to the suspension.
-
Acid Catalysis: Add a catalytic amount of concentrated HCl (1-2 drops) or a small scoop of p-TSA. The acid protonates the quinoline nitrogen, further activating the C4 position towards nucleophilic attack.
-
Reaction: Heat the mixture to reflux (approx. 80 °C for ethanol) with vigorous stirring. The reaction is typically complete within 4-18 hours.
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting material.
-
Isolation and Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution. If not, the volume can be reduced under vacuum.
-
Neutralization: Collect the precipitate by vacuum filtration. Wash the solid sequentially with a small amount of cold ethanol to remove unreacted aniline, followed by a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, and finally with water.
-
Drying: Dry the resulting solid under vacuum. The product is often of sufficient purity for the next step, but can be further purified by recrystallization or column chromatography if necessary.
Trustworthiness and Causality: This protocol constitutes a self-validating system. The formation of the desired product is driven by the high electrophilicity of the C4 position. The use of an acid catalyst enhances the reaction rate significantly. The work-up procedure is designed to efficiently remove the excess amine and the catalyst, yielding a clean product. The precipitation of the product from the reaction mixture provides a simple and effective method of initial purification.
Conclusion
This compound is a high-value, strategically designed building block for drug discovery. Its predictable and orthogonal reactivity profile provides chemists with a reliable platform for the efficient synthesis of targeted compound libraries. A thorough understanding of its core properties and reaction mechanisms, as outlined in this guide, is essential for leveraging this scaffold to its maximum potential in the development of next-generation therapeutics, particularly in the competitive field of kinase inhibition.
References
- 1. benthamscience.com [benthamscience.com]
- 2. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. ivychem.com [ivychem.com]
- 5. cenmed.com [cenmed.com]
- 6. 4-Chloro-7-Iodoquinoline Supplier China | High Purity CAS 70500-72-0 | Applications, Price & Safety Data [iodobenzene.ltd]
- 7. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Chloro-7-iodoquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Significance of 4-Chloro-7-iodoquinoline-3-carbonitrile
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] Its unique electronic and structural features allow for diverse functionalization, leading to compounds that can interact with various biological targets. The strategic placement of substituents on the quinoline core is a key aspect of drug design, enabling the modulation of a molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles.
This guide focuses on a specific, highly functionalized quinoline derivative: this compound. The presence of a chlorine atom at the 4-position, an iodine atom at the 7-position, and a nitrile group at the 3-position imparts a unique combination of reactivity and potential for further chemical modification. The chloro and iodo substituents are particularly interesting from a drug discovery perspective. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[3] The nitrile group, a versatile functional group, can participate in various chemical transformations and can also act as a hydrogen bond acceptor.
This document serves as a comprehensive technical resource on the physicochemical characteristics of this compound, providing insights into its synthesis, spectroscopic signature, and key physical properties. The information presented herein is intended to empower researchers in their efforts to utilize this compound as a building block for the development of novel therapeutic agents.
Chemical Identity and Physical Properties
This compound is a poly-functionalized aromatic heterocycle. Its fundamental properties are summarized in the table below. It is important to note that while some of these properties are experimentally determined, others are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₁₀H₄ClIN₂ | [4] |
| Molecular Weight | 314.51 g/mol | [4] |
| CAS Number | 364793-64-6 | [4] |
| Appearance | Solid (predicted) | [5] |
| Melting Point | Not explicitly found | |
| Boiling Point (predicted) | 423.345 °C at 760 mmHg | [4] |
| Density (predicted) | 1.991 g/cm³ | [4] |
| XLogP3 (predicted) | 3.2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Synthesis of this compound: A Proposed Pathway
The synthesis would likely commence with a condensation reaction between 3-iodoaniline and a suitable three-carbon electrophile, followed by cyclization, chlorination, and introduction of the nitrile group.
Proposed Synthetic Scheme:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 4-Hydroxy-7-iodoquinoline-3-carboxylic acid ethyl ester
-
To a round-bottom flask, add 3-iodoaniline and a slight molar excess of diethyl (ethoxymethylene)malonate.
-
Heat the mixture, typically at a temperature range of 100-140 °C, for a sufficient period to allow for the formation of the intermediate adduct via a Michael-type addition followed by the elimination of ethanol.
-
The resulting crude adduct is then added to a high-boiling solvent, such as Dowtherm A, and heated to a high temperature (around 250 °C) to induce thermal cyclization.
-
Upon cooling, the cyclized product, 4-hydroxy-7-iodoquinoline-3-carboxylic acid ethyl ester, precipitates and can be collected by filtration.
Causality: The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinoline derivatives. The initial condensation is driven by the nucleophilicity of the aniline nitrogen attacking the electron-deficient double bond of the malonate derivative. The subsequent high-temperature cyclization is an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks the ester carbonyl, followed by dehydration to form the quinoline core.
Step 2: Synthesis of 4-Chloro-7-iodoquinoline-3-carboxylic acid ethyl ester
-
The 4-hydroxyquinoline derivative from the previous step is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
-
The reaction is typically carried out at reflux temperature.
-
After the reaction is complete, the excess POCl₃ is carefully quenched, and the product is isolated by extraction.
Causality: The hydroxyl group at the 4-position of the quinoline ring is tautomeric with the corresponding quinolone form. This hydroxyl group can be readily converted to a chloro substituent using reagents like POCl₃. This is a crucial step for introducing a reactive handle for further nucleophilic substitution reactions if desired.
Step 3: Conversion to this compound
-
The ethyl ester is first converted to the corresponding primary amide. This can be achieved by ammonolysis, for instance, by treating the ester with ammonia in a suitable solvent.
-
The resulting 4-chloro-7-iodoquinoline-3-carboxamide is then subjected to dehydration to yield the target nitrile.
-
Common dehydrating agents for this transformation include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is typically heated to drive it to completion.
-
The final product, this compound, is then purified using standard techniques such as recrystallization or column chromatography.
Causality: The conversion of a carboxylic acid derivative (in this case, an amide) to a nitrile is a standard dehydration reaction. The mechanism involves the activation of the amide oxygen by the dehydrating agent, followed by elimination of water.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, its expected spectroscopic features can be predicted based on the analysis of closely related structures and general principles of spectroscopy.[7][8]
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, corresponding to the four protons on the quinoline ring system. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro, iodo, and cyano groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-2 | ~8.9 - 9.1 | s |
| H-5 | ~8.2 - 8.4 | d |
| H-6 | ~7.6 - 7.8 | dd |
| H-8 | ~8.5 - 8.7 | d |
Rationale:
-
H-2: This proton is adjacent to the nitrogen atom and is deshielded, resulting in a downfield chemical shift. The presence of the electron-withdrawing nitrile group at C-3 would further deshield this proton. It is expected to appear as a singlet.
-
H-5, H-6, H-8: These protons are on the benzo-fused ring. Their chemical shifts will be influenced by the iodo substituent at C-7. The iodine atom will have a complex effect, including both inductive and anisotropic effects. The expected coupling patterns (doublet for H-5 and H-8, and a doublet of doublets for H-6) arise from spin-spin coupling with neighboring protons.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 - 152 |
| C-3 | ~115 - 117 |
| C-4 | ~148 - 150 |
| C-4a | ~128 - 130 |
| C-5 | ~130 - 132 |
| C-6 | ~125 - 127 |
| C-7 | ~95 - 97 |
| C-8 | ~138 - 140 |
| C-8a | ~145 - 147 |
| C≡N | ~117 - 119 |
Rationale:
-
C-2, C-4, C-8a: These carbons are attached to or are in close proximity to the electronegative nitrogen and chlorine atoms, leading to downfield chemical shifts.
-
C-7: The carbon bearing the iodine atom is expected to have a significantly upfield chemical shift due to the "heavy atom effect."
-
C≡N: The nitrile carbon typically appears in the 117-125 ppm range.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N (nitrile) | 2220 - 2240 | Sharp, Medium |
| C=N, C=C (aromatic) | 1500 - 1650 | Medium to Strong |
| C-Cl | 700 - 850 | Strong |
| C-I | 500 - 600 | Medium |
Rationale:
-
The sharp absorption band in the region of 2220-2240 cm⁻¹ is a highly characteristic feature of the nitrile group.
-
The absorptions in the 1500-1650 cm⁻¹ region are typical for the stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system.
-
The C-Cl and C-I stretching vibrations are expected in the fingerprint region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 314.51 g/mol .
-
Isotopic Pattern: Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern with a ratio of approximately 3:1 for the M⁺ and M+2 peaks.
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its array of functional groups.
Caption: Key reactive sites of this compound.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing effects of the quinoline nitrogen and the nitrile group. This allows for the facile introduction of various nucleophiles, such as amines, thiols, and alkoxides, providing a straightforward route to a diverse library of 4-substituted quinoline derivatives.[9] This reactivity is of particular interest in drug discovery for the synthesis of analogues with improved biological activity and pharmacokinetic properties.
-
Cross-Coupling Reactions: The iodine atom at the 7-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of a wide range of carbon-based substituents, including aryl, heteroaryl, and alkyl groups, further expanding the chemical space accessible from this versatile building block.
-
Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. Each of these transformations opens up new avenues for derivatization and the introduction of different pharmacophoric features.
Given its structural features and reactivity, this compound is a valuable intermediate for the synthesis of compounds targeting a variety of diseases. The quinoline scaffold itself is present in antimalarial, anticancer, antibacterial, and antiviral agents.[1][2][3] The specific substitution pattern of this molecule makes it a promising starting material for the development of kinase inhibitors, where the quinoline core can act as a hinge-binding motif.
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably predicted based on established synthetic methodologies for quinoline derivatives. Its physicochemical properties, including its spectroscopic signature and chemical reactivity, are a direct consequence of its unique substitution pattern. The presence of multiple reactive sites allows for a high degree of synthetic flexibility, enabling the generation of diverse libraries of novel compounds for biological screening. This in-depth technical guide provides a solid foundation for researchers and scientists to understand and effectively utilize this compound in their quest for new and improved therapeutic agents.
References
- 1. 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | CAS#:364793-64-6 | Chemsrc [chemsrc.com]
- 4. echemi.com [echemi.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chloro-7-iodo-quinoline-3-carbonitrile(364793-64-6) 1H NMR spectrum [chemicalbook.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-7-iodoquinoline-3-carbonitrile molecular structure and formula
An In-Depth Technical Guide to 4-Chloro-7-iodoquinoline-3-carbonitrile
This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular characteristics, synthesis, and significance in the pursuit of novel therapeutics.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its versatile structure allows for functionalization at various positions, leading to a wide array of biological activities. The introduction of specific substituents, such as halogens and nitriles, can profoundly influence a molecule's physicochemical properties and pharmacological effects. This compound (CAS No: 364793-64-6) is a prime example of a highly functionalized quinoline derivative that serves as a critical building block in the synthesis of more complex molecules, particularly those targeting infectious diseases and cancer.[2][3] The presence of a chloro group at the 4-position provides a reactive site for nucleophilic substitution, while the iodo group at the 7-position offers a handle for cross-coupling reactions, and the nitrile group at the 3-position can be further elaborated or may contribute to target binding.
Molecular Structure and Physicochemical Properties
The foundational attributes of this compound are critical for its application in chemical synthesis and drug design.
Molecular Formula and Structure
The chemical formula for this compound is C₁₀H₄ClIN₂.[4] Its structure consists of a quinoline core with a chlorine atom at position 4, an iodine atom at position 7, and a nitrile group (carbonitrile) at position 3.
Caption: Molecular structure of this compound.
Physicochemical Data Summary
The following table summarizes key physicochemical properties of the compound, which are essential for designing reaction conditions and predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 364793-64-6 | [4] |
| Molecular Weight | 314.51 g/mol | [5] |
| Molecular Formula | C₁₀H₄ClIN₂ | [4] |
| Appearance | Solid (likely powder or crystalline) | [6] |
| Boiling Point | 423.345°C at 760 mmHg | [4] |
| Density | 1.991 g/cm³ | [4] |
| Flash Point | 209.832°C | [4] |
Synthesis and Characterization
Conceptual Synthetic Workflow
A plausible synthetic route would likely start from a substituted aniline, which undergoes cyclization to form the quinoline core. Subsequent chlorination, often with phosphorus oxychloride (POCl₃), introduces the reactive chloro group at the 4-position.[7][9][10] The nitrile group could be introduced via various methods, such as a Sandmeyer reaction on an amino precursor or displacement of a suitable leaving group.
Caption: Plausible synthetic workflow for this compound.
Characterization and Spectroscopic Data
Characterization of the final product is crucial to confirm its identity and purity. While specific spectra for this exact molecule are not provided in the search results, typical expected data based on its structure would include:
-
¹H NMR: Aromatic protons on the quinoline ring would appear in the downfield region (typically 7.0-9.0 ppm), with splitting patterns dictated by their positions and couplings.
-
¹³C NMR: Signals for the nine aromatic carbons and the nitrile carbon. The carbon bearing the iodine would be shifted upfield, while the carbon attached to the chlorine would be downfield. The nitrile carbon would appear around 115-120 ppm.
-
FT-IR: A characteristic sharp peak for the nitrile (C≡N) stretch around 2220-2260 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with ~32% intensity of M+).
Applications in Drug Development
4-Chloroquinolines are important intermediates in the synthesis of a wide range of biologically active compounds.[2][9][11] The 4-chloro group acts as an excellent leaving group, allowing for nucleophilic aromatic substitution to introduce various amine, ether, or thioether functionalities. This is a cornerstone in the synthesis of many antimalarial drugs like chloroquine and amodiaquine, as well as kinase inhibitors used in oncology.[3][12]
The 7-iodo substituent is particularly valuable for diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide variety of aryl, alkyl, or alkynyl groups. This allows for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.[2] For instance, research into inhibitors of the P. falciparum bc1 complex, a validated antimalarial drug target, has utilized 7-substituted quinolones to optimize pharmacokinetic and pharmacodynamic profiles.[2]
Safety and Handling
This compound is classified as a hazardous substance.[13] It is toxic if swallowed or inhaled and harmful in contact with skin.[13][14] It causes skin and serious eye irritation and is very toxic to aquatic life with long-lasting effects.[13]
Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13][15]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or fumes. Wash hands thoroughly after handling.[13][16]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Store locked up.[13][14]
In case of exposure, immediate medical attention is required. For skin contact, wash off with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor immediately and rinse the mouth.[13]
Conclusion
This compound is a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its trifunctional nature—a reactive chlorine, a cross-coupling ready iodine, and a modifiable nitrile group—provides multiple avenues for the synthesis of complex molecular architectures. Its utility is particularly noted in the development of antimalarial and anticancer agents. Due to its hazardous nature, strict adherence to safety protocols during its handling and storage is imperative. The continued exploration of derivatives from this scaffold holds significant promise for the discovery of novel therapeutics.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. cenmed.com [cenmed.com]
- 6. 4-Chloro-7-Iodoquinoline Supplier China | High Purity CAS 70500-72-0 | Applications, Price & Safety Data [iodobenzene.ltd]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. fishersci.com [fishersci.com]
synthesis pathway of 4-Chloro-7-iodoquinoline-3-carbonitrile
An In-Depth Technical Guide to the Synthesis of 4-Chloro-7-iodoquinoline-3-carbonitrile: A Core Scaffold in Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for this compound, a key heterocyclic building block in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, and the specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of targeted therapeutics. This document details a multi-step synthesis, elucidating the underlying chemical principles and providing practical, field-proven insights into the experimental protocol. The synthesis is presented with a focus on reproducibility and scalability, addressing the needs of researchers in both academic and industrial settings.
Introduction: The Significance of this compound
The quinoline ring system is a fundamental motif in a vast array of biologically active compounds, including a number of approved drugs. The unique electronic and steric properties of the this compound scaffold make it an attractive starting point for the development of novel kinase inhibitors, anti-malarial agents, and other targeted therapies. The 4-chloro position serves as a versatile handle for nucleophilic substitution, allowing for the introduction of various side chains. The 7-iodo group provides a site for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space. Finally, the 3-carbonitrile group can be a key pharmacophoric element or a precursor for other functional groups.
This guide will delineate a robust synthesis pathway, starting from commercially available precursors and proceeding through key intermediates to the final product.
Retrosynthetic Analysis and Synthesis Strategy
A logical retrosynthetic analysis of this compound suggests a pathway that constructs the quinoline core first, followed by the introduction of the chloro and cyano functionalities. A plausible forward synthesis is outlined below:
Caption: Proposed synthesis pathway for this compound.
Detailed Synthesis Protocol
This section provides a step-by-step guide for the synthesis of this compound.
Step 1: Synthesis of 2-((3-Iodoanilino)methylene)malononitrile (Intermediate A)
This initial step involves a condensation reaction between 3-iodoaniline and diethyl (ethoxymethylene)malononitrile. This reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of the malononitrile derivative, followed by the elimination of ethanol.
Experimental Protocol:
-
To a solution of 3-iodoaniline (1.0 eq) in ethanol, add diethyl (ethoxymethylene)malononitrile (1.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield Intermediate A.
Step 2: Synthesis of 7-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile (Intermediate B)
The second step is a thermal cyclization of Intermediate A, which is a variation of the Gould-Jacobs reaction. The high temperature promotes an intramolecular electrophilic aromatic substitution to form the quinoline ring system.
Experimental Protocol:
-
In a high-boiling point solvent such as Dowtherm A, suspend Intermediate A.
-
Heat the mixture to 240-250 °C for 1-2 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which will cause the product to precipitate.
-
Collect the solid by filtration, wash with a non-polar solvent like hexane to remove the Dowtherm A, and then dry under vacuum to afford 7-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile.
Step 3: Synthesis of this compound (Final Product)
The final step is the chlorination of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-oxo form) using a strong chlorinating agent like phosphorus oxychloride (POCl3).
Experimental Protocol:
-
Carefully add 7-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile (1.0 eq) to an excess of phosphorus oxychloride (POCl3).
-
Heat the reaction mixture to reflux (around 110 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base, such as aqueous ammonia or sodium bicarbonate, until a precipitate forms.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield pure this compound.
Data Summary
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | 3-Iodoaniline, Diethyl (ethoxymethylene)malononitrile | Ethanol | Room Temp | 2-4 | 85-95 |
| 2 | 2-((3-Iodoanilino)methylene)malononitrile | Dowtherm A | 240-250 | 1-2 | 70-80 |
| 3 | 7-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | Phosphorus oxychloride (POCl3) | ~110 | 2-4 | 80-90 |
Mechanistic Insights and Rationale
-
Gould-Jacobs Reaction: The choice of a high-boiling point solvent like Dowtherm A is crucial for the thermal cyclization in Step 2 to proceed efficiently.[1] The high temperature provides the necessary activation energy for the intramolecular cyclization.
-
Vilsmeier-Haack Analogy for Chlorination: The use of phosphorus oxychloride in Step 3 is a standard and effective method for converting 4-hydroxyquinolines to 4-chloroquinolines.[2][3][4] The mechanism involves the formation of a reactive chlorophosphonium intermediate which is then displaced by the chloride ion.
Troubleshooting and Optimization
-
Incomplete Cyclization: If the cyclization in Step 2 is incomplete, extending the reaction time or slightly increasing the temperature may improve the yield. However, excessive heat can lead to decomposition.
-
Hydrolysis of 4-Chloro Product: The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy group, especially in the presence of moisture and at non-neutral pH. It is important to work up the reaction in Step 3 under anhydrous as possible conditions until the product is isolated.
-
Purification: The final product can be purified by column chromatography on silica gel if recrystallization does not yield a product of sufficient purity.
Conclusion
The synthesis pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently produce this valuable intermediate for their drug discovery programs.
References
The Enigmatic Core: A Technical Guide to 4-Chloro-7-iodoquinoline-3-carbonitrile
Introduction: A Scaffold of Therapeutic Promise
In the landscape of medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, a foundational structure from which a multitude of therapeutic agents have been derived. Within this esteemed family, 4-Chloro-7-iodoquinoline-3-carbonitrile emerges as a compound of significant interest, primarily as a meticulously designed building block for the synthesis of novel drug candidates. Its strategic placement of chloro, iodo, and cyano functionalities on the quinoline core offers medicinal chemists a versatile platform for structural elaboration, particularly in the pursuit of potent antimalarial agents. This guide provides an in-depth exploration of the discovery, history, and synthetic pathways of this pivotal chemical entity, tailored for researchers, scientists, and professionals in the field of drug development.
While a definitive historical record pinpointing the first synthesis of this compound remains elusive in publicly accessible literature, its genesis can be logically inferred from the well-established principles of quinoline chemistry and the strategic drive to create novel compounds with therapeutic potential. The development of this molecule is intrinsically linked to the ongoing quest for effective treatments against drug-resistant strains of malaria, a global health challenge that necessitates continuous innovation in drug discovery. The functional groups present in this compound are not arbitrary; they are the result of rational drug design aimed at creating key intermediates for compounds that can effectively inhibit crucial parasitic enzymes.
Physicochemical Properties: A Data-Driven Overview
A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 364793-64-6 | [1][2] |
| Molecular Formula | C₁₀H₄ClIN₂ | [1][2] |
| Molecular Weight | 314.51 g/mol | [1][2] |
| Density | 1.991 g/cm³ | [1][2] |
| Boiling Point | 423.345 °C at 760 mmHg | [1][2] |
| Flash Point | 209.832 °C | [1][2] |
| LogP | 3.36448 | [1] |
| Refractive Index | 1.751 | [1] |
Proposed Synthetic Pathway: A Step-by-Step Technical Protocol
In the absence of a specifically published synthesis for this compound, a plausible and efficient multi-step synthetic route can be constructed based on established and reliable organic chemistry transformations. This proposed pathway leverages the classical Gould-Jacobs reaction for the formation of the quinoline core, followed by a series of functional group interconversions.
Step 1: Gould-Jacobs Reaction to form Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate
The foundation of this synthesis is the Gould-Jacobs reaction, a robust and widely used method for the preparation of 4-hydroxyquinolines from anilines and diethyl (ethoxymethylene)malonate[3].
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-iodoaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).
-
Heat the mixture at 140-150 °C for 2 hours. The reaction is typically performed neat.
-
After the initial condensation, add a high-boiling point solvent such as diphenyl ether to the reaction mixture.
-
Heat the solution to reflux (approximately 250-260 °C) for 30-60 minutes to effect the thermal cyclization.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry to yield ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate.
-
-
Causality: The initial heating promotes the condensation of the aniline with the malonate derivative, forming an enamine intermediate. The subsequent high-temperature cyclization in a non-polar, high-boiling solvent facilitates the intramolecular electrophilic aromatic substitution to form the quinoline ring system.
Step 2: Saponification to 4-Hydroxy-7-iodoquinoline-3-carboxylic acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base.
-
Protocol:
-
Suspend the ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux until the solid completely dissolves, indicating the completion of the saponification.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Collect the solid by filtration, wash thoroughly with water, and dry to obtain 4-hydroxy-7-iodoquinoline-3-carboxylic acid.
-
-
Causality: The hydroxide ions act as nucleophiles, attacking the carbonyl carbon of the ester and leading to its cleavage to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the free carboxylic acid.
Step 3: Amidation to 4-Hydroxy-7-iodoquinoline-3-carboxamide
The carboxylic acid is converted to the primary amide.
-
Protocol:
-
Suspend the 4-hydroxy-7-iodoquinoline-3-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.
-
Add thionyl chloride (1.2 eq) dropwise at room temperature and then reflux the mixture for 2-3 hours to form the acid chloride intermediate.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acid chloride in an appropriate solvent and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide.
-
Stir the mixture vigorously for 1-2 hours.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield 4-hydroxy-7-iodoquinoline-3-carboxamide.
-
-
Causality: Thionyl chloride converts the carboxylic acid to a more reactive acid chloride. The subsequent reaction with ammonia, a nucleophile, results in the formation of the stable primary amide.
Step 4: Chlorination to 4-Chloro-7-iodoquinoline-3-carboxamide
The hydroxyl group at the 4-position is replaced with a chlorine atom.
-
Protocol:
-
Carefully add phosphorus oxychloride (POCl₃) in excess to the 4-hydroxy-7-iodoquinoline-3-carboxamide (1.0 eq) in a flask equipped with a reflux condenser.
-
Heat the mixture at reflux for 2-4 hours.
-
Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry to obtain 4-chloro-7-iodoquinoline-3-carboxamide.
-
-
Causality: Phosphorus oxychloride is a powerful chlorinating agent that converts the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone) to the 4-chloroquinoline derivative.
Step 5: Dehydration to this compound
The final step involves the dehydration of the primary amide to the nitrile.
-
Protocol:
-
In a dry flask, mix the 4-chloro-7-iodoquinoline-3-carboxamide (1.0 eq) with a dehydrating agent such as phosphorus oxychloride (excess) or phosphorus pentoxide (P₂O₅).
-
Heat the mixture gently under reflux for 2-3 hours.
-
Cool the reaction mixture and carefully quench it by pouring it onto ice.
-
Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
-
Causality: Dehydrating agents like phosphorus oxychloride or phosphorus pentoxide facilitate the elimination of a molecule of water from the primary amide group, leading to the formation of the carbon-nitrogen triple bond of the nitrile.
Mechanism of Action and Applications in Drug Discovery
This compound is a key intermediate in the synthesis of potent inhibitors of the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain in parasites like Plasmodium falciparum, the causative agent of malaria.[1] The cytochrome bc1 complex is a vital enzyme for ATP production in the parasite, making it an attractive drug target.
The 4-chloro group serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains that can interact with the Qo site of the cytochrome bc1 complex. The 7-iodo position provides another site for modification, often through cross-coupling reactions, to fine-tune the compound's pharmacokinetic and pharmacodynamic properties. The 3-carbonitrile group can also be a site for further chemical elaboration or can contribute to the overall electronic properties and binding affinity of the final drug molecule.
The versatility of this compound makes it a valuable tool for generating libraries of quinoline-based compounds for structure-activity relationship (SAR) studies in the development of new antimalarial drugs and potentially other therapeutic agents targeting similar enzymatic pathways.
Conclusion: A Versatile Intermediate for Future Discoveries
This compound stands as a testament to the power of rational drug design and the enduring importance of heterocyclic chemistry. While its own history may be intertwined with the broader development of quinoline-based therapeutics, its significance lies in its potential as a key building block for the medicines of tomorrow. The synthetic pathway outlined in this guide, based on established chemical principles, provides a practical framework for its preparation, enabling further research into its applications. As the scientific community continues to combat infectious diseases and other global health threats, the strategic use of versatile intermediates like this compound will undoubtedly play a crucial role in the discovery and development of the next generation of life-saving drugs.
References
biological activity of 4-Chloro-7-iodoquinoline-3-carbonitrile
An In-Depth Technical Guide to the Potential Biological Activities of 4-Chloro-7-iodoquinoline-3-carbonitrile: A Scaffold for Drug Discovery
Abstract
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] This guide focuses on the specific, yet underexplored, derivative: this compound. While direct biological data on this compound is sparse, its structural motifs—the 4-chloroquinoline core, the 7-iodo substitution, and the 3-carbonitrile group—are present in molecules with significant anticancer, antimicrobial, and antimalarial properties. This document serves as a technical primer for researchers and drug development professionals, elucidating the rationale for investigating this compound. We will synthesize the available evidence from structurally related analogs to build a compelling case for its potential as a valuable scaffold. Furthermore, we provide detailed, field-proven experimental workflows for screening its biological activity, complete with the scientific reasoning behind each step, to empower researchers to unlock its therapeutic potential.
Part 1: Synthesis and Physicochemical Characterization
The strategic importance of this compound lies in its potential as both a biologically active molecule and a versatile chemical intermediate. The chloro group at the 4-position is an excellent leaving group, amenable to nucleophilic substitution, allowing for the generation of diverse compound libraries. The iodo group at the 7-position offers a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling further structural diversification.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is critical for its application in experimental settings, influencing factors such as solubility, formulation, and interpretation of biological data.
| Property | Value | Source |
| CAS Number | 364793-64-6 | [2][3] |
| Molecular Formula | C₁₀H₄ClIN₂ | [3][4] |
| Molecular Weight | 314.51 g/mol | [4] |
| Appearance | (Predicted) Crystalline Solid | N/A |
| Boiling Point | 423.3°C at 760 mmHg | [3] |
| Density | 1.991 g/cm³ | [3] |
Proposed Synthetic Pathway
While a dedicated synthesis for this compound is not extensively published, a robust pathway can be extrapolated from established methods for analogous quinoline structures, such as the Gould-Jacobs reaction. The following workflow represents a logical and efficient synthetic strategy.
Caption: Proposed multi-step synthesis of this compound.
Part 2: Rationale for Investigating Biological Activity - A Review of Analogs
The therapeutic potential of this compound can be inferred from the well-documented activities of compounds sharing its core structural features.
Anticancer Potential
The quinoline scaffold is a privileged structure in oncology drug discovery.[1] Specifically, the 7-chloroquinoline moiety is a recurring feature in compounds exhibiting potent cytotoxicity against a range of cancer cell lines.
-
7-Chloroquinoline Hydrazones: These derivatives have demonstrated significant cytotoxic activity, with submicromolar GI₅₀ values across numerous cell lines, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers.[5]
-
4-Amino-7-chloroquinoline Derivatives: Analogs where the 4-chloro group is replaced by an amino substituent have shown potent effects on human breast tumor cell lines (MCF7 and MDA-MB468).[6] This highlights the importance of the 7-chloroquinoline core for anticancer activity, while also demonstrating that the 4-position is a key site for pharmacomodulation.
-
Quinoline-3-carbonitriles: The carbonitrile group at the C3 position is not merely a passive substituent. Derivatives of quinoline-3-carbonitrile have been reported as valuable starting points for developing broad-spectrum therapeutic agents, including those with anticancer properties.[7][8]
Mechanistic Hypothesis: The anticancer activity of quinoline derivatives is often attributed to their ability to intercalate with DNA or inhibit critical enzymes in cell proliferation, such as topoisomerases or protein kinases.[8][9] The planar aromatic system of this compound makes it a prime candidate for DNA intercalation, while its various functional groups could facilitate binding to the active sites of key oncogenic kinases.
Antimicrobial Potential
Quinolone antibiotics, a class of drugs that target bacterial DNA gyrase, are a testament to the antimicrobial power of this heterocyclic system.[10]
-
DNA Gyrase Inhibition: Quinoline-3-carbonitrile derivatives have been identified as potent antibacterial agents. Molecular docking studies suggest that these compounds interact effectively with the active site of DNA gyrase, a crucial enzyme for bacterial DNA replication.[10] This provides a clear, validated mechanism of action to investigate for this compound.
-
Broad-Spectrum Activity: Studies on various quinoline-3-carbonitrile derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[8][10]
-
Antifungal Activity: The related compound 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) has well-documented antifungal properties.[11] This suggests that the chloro-iodo-quinoline scaffold possesses inherent antifungal potential that warrants exploration.
Antimalarial Potential
The 4-chloroquinoline core is famously the basis of chloroquine, one of the most important antimalarial drugs in history. Resistance to chloroquine has driven the search for new analogs.
-
Inhibition of the bc₁ Complex: A closely related analog, ethyl 4-chloro-7-iodoquinoline-3-carboxylate, has been identified as a key intermediate for synthesizing potent inhibitors of the cytochrome bc₁ complex of Plasmodium falciparum.[12] This complex is essential for the parasite's mitochondrial electron transport chain. Inhibition leads to a collapse of the mitochondrial membrane potential and subsequent parasite death.[12] Given the structural similarity, this compound is a strong candidate for possessing similar activity. The 7-iodo substituent is particularly important for structure-based optimization in this class of inhibitors.[12]
Part 3: Proposed Experimental Workflows for Activity Screening
To empirically validate the hypothesized biological activities, a systematic screening approach is necessary. The following protocols are designed to be robust, reproducible, and provide clear, quantitative endpoints.
Workflow 1: In Vitro Anticancer Activity Screening
This workflow outlines the initial screening of the compound for cytotoxicity against a panel of human cancer cell lines using the MTT assay, a standard colorimetric method for assessing cell viability.
Caption: Experimental workflow for the MTT cell viability assay.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Treatment: Remove the old media from the wells and add 100 µL of the media containing the different compound concentrations. Include wells with media and DMSO only (vehicle control) and a known cytotoxic agent like Doxorubicin (positive control).
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
Workflow 2: In Vitro Antibacterial Activity Screening
This workflow determines the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that prevents visible growth of a bacterium.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol: Broth Microdilution for MIC
-
Preparation: Prepare a 2X concentrated stock solution of the compound in Mueller-Hinton Broth (MHB). Prepare a bacterial inoculum from an overnight culture, diluted to match a 0.5 McFarland turbidity standard, and then further diluted to achieve a final concentration of 5x10⁵ CFU/mL in the wells.
-
Serial Dilution: Add 100 µL of MHB to wells 2-12 of a 96-well plate. Add 200 µL of the 2X compound stock to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this 2-fold serial dilution across to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1-11. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound at which no turbidity (bacterial growth) is observed by the naked eye.
Part 4: Data Interpretation and Future Directions
Initial screening results will guide the subsequent stages of drug development.
-
Potent Anticancer Activity (Low µM or nM IC₅₀): If significant cytotoxicity is observed, the next steps involve expanding the cell line panel to assess selectivity, performing mechanism-of-action studies (e.g., cell cycle analysis, apoptosis assays, kinase profiling), and initiating structure-activity relationship (SAR) studies by synthesizing analogs.
-
Promising Antibacterial Activity (Low µg/mL MIC): Promising MIC values would warrant testing against a broader panel of clinical isolates, including resistant strains. Minimum Bactericidal Concentration (MBC) assays should be performed to determine if the compound is bacteriostatic or bactericidal. Mechanistic studies, such as a direct DNA gyrase inhibition assay, would be a high priority.[10]
-
Antimalarial Hit: If the compound shows activity against P. falciparum, SAR studies focusing on the C4 and C7 positions would be critical for lead optimization.[12] In vivo efficacy studies in a mouse model of malaria would be the subsequent major milestone.
Regardless of the initial findings, the versatile chemical nature of this compound makes it an excellent starting point for a medicinal chemistry program aimed at optimizing potency, selectivity, and pharmacokinetic properties.
Conclusion
While this compound remains a frontier molecule in terms of published biological data, its chemical architecture is rich with therapeutic precedent. The convergence of the 7-chloroquinoline core, known for its potent anticancer and antimalarial effects, with the quinoline-3-carbonitrile motif, a validated antibacterial pharmacophore, makes it a compound of significant interest. This guide provides the foundational rationale and the practical experimental frameworks for researchers to systematically evaluate its potential. The insights gained from such studies will not only define the therapeutic utility of this specific molecule but also contribute to the broader understanding of the quinoline scaffold in drug discovery.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. This compound | 364793-64-6 | PPA79364 [biosynth.com]
- 3. echemi.com [echemi.com]
- 4. cenmed.com [cenmed.com]
- 5. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Molecular Tactics of 4-Chloro-7-iodoquinoline-3-carbonitrile: A Technical Guide for Drug Development Professionals
Foreword: From Bench to Bedside – The Quinoline Potential
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, a versatile backbone that has given rise to a multitude of therapeutic agents. Within this esteemed class of compounds, 4-Chloro-7-iodoquinoline-3-carbonitrile emerges as a molecule of significant interest, not merely as a synthetic intermediate but as a potential bioactive agent in its own right. This technical guide synthesizes the current understanding of its mechanism of action, offering a narrative grounded in experimental evidence and field-proven insights. We will navigate the causal chain from its molecular structure to its cellular effects, providing a robust framework for its potential application in antimalarial and anticancer research.
I. Chemical Identity and Synthetic Pathway
At its core, this compound is a halogenated quinoline derivative with the chemical formula C₁₀H₄ClIN₂ and a CAS number of 364793-64-6.[1] Its structure is characterized by a quinoline ring system substituted with a chloro group at position 4, an iodo group at position 7, and a nitrile group at position 3. This specific arrangement of functional groups is pivotal to its reactivity and, consequently, its biological activity.
The synthesis of this compound is a multi-step process that underscores the principles of modern organic synthesis. While various synthetic routes to substituted quinolines exist, a common approach involves the cyclization of appropriately substituted anilines with β-ketoesters or their equivalents, followed by functional group interconversions. For instance, the related compound, ethyl 4-chloro-7-iodoquinoline-3-carboxylate, serves as a key intermediate in the synthesis of a library of quinolone-3-esters designed for structure-activity relationship (SAR) studies.[2] The conversion of the ester to the carbonitrile can be achieved through established chemical transformations, highlighting the modularity of quinoline synthesis.
Caption: Generalized synthetic workflow for this compound.
II. Primary Mechanism of Action: Targeting the Cytochrome bc1 Complex in Plasmodium falciparum
The most compelling evidence for the mechanism of action of this compound lies in its role as a precursor for potent antimalarial agents. The structurally analogous ethyl 4-chloro-7-iodoquinoline-3-carboxylate is a key building block for inhibitors of the cytochrome bc1 complex (Complex III) of Plasmodium falciparum, the deadliest species of malaria parasite.[2] This complex is a crucial component of the mitochondrial respiratory chain, responsible for generating the proton gradient that drives ATP synthesis.
The Qo Site Inhibition Model:
It is proposed that quinolone-3-carbonitriles, much like their ester counterparts, target the Qo site of the cytochrome bc1 complex.[2] This binding event disrupts the electron transport chain, leading to a cascade of deleterious effects within the parasite:
-
Inhibition of Electron Transfer: The binding of the inhibitor to the Qo site blocks the transfer of electrons from ubiquinol to cytochrome c.
-
Collapse of Mitochondrial Membrane Potential: The disruption of the proton-pumping activity of the bc1 complex leads to a rapid dissipation of the mitochondrial membrane potential.
-
ATP Depletion: The loss of the proton gradient halts ATP synthesis, starving the parasite of its primary energy source.
-
Parasite Death: The culmination of these effects is the ultimate demise of the P. falciparum parasite.[2]
Caption: Proposed mechanism of antimalarial action via bc1 complex inhibition.
Experimental Validation Protocol: In Vitro bc1 Complex Inhibition Assay
To experimentally validate the inhibitory activity of this compound against the P. falciparum bc1 complex, a robust enzymatic assay is required.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against the cytochrome bc1 complex.
Materials:
-
Isolated and purified P. falciparum bc1 complex.
-
Decylubiquinol (substrate).
-
Cytochrome c (electron acceptor).
-
Test compound (this compound) dissolved in DMSO.
-
Assay buffer (e.g., phosphate buffer with appropriate detergents).
-
Spectrophotometer capable of measuring absorbance changes at 550 nm.
Methodology:
-
Preparation of Reagents: Prepare stock solutions of the bc1 complex, decylubiquinol, and cytochrome c in the assay buffer. Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add the assay buffer, cytochrome c, and the test compound at various concentrations.
-
Enzyme Addition: Add the purified bc1 complex to each well and incubate for a specified period to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, decylubiquinol.
-
Kinetic Measurement: Immediately begin monitoring the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
III. Putative Anticancer Mechanism of Action
The broader class of 7-chloroquinolines has demonstrated significant cytotoxic activity against various human cancer cell lines. While specific studies on this compound are limited, the known mechanisms of related compounds provide a strong basis for its potential anticancer action.
Multi-faceted Anticancer Activity:
The anticancer effects of 7-chloroquinoline derivatives are often multifactorial, involving:
-
Induction of Apoptosis: Many quinoline-based compounds trigger programmed cell death by activating intrinsic and extrinsic apoptotic pathways.
-
Inhibition of DNA and RNA Synthesis: These compounds can interfere with the replication and transcription machinery of cancer cells, leading to cell cycle arrest and death.
-
Cell Cycle Arrest: By disrupting key cell cycle checkpoints, these molecules can halt the proliferation of cancer cells.
Experimental Validation Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A fundamental experiment to assess the anticancer potential of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Objective: To determine the IC₅₀ of the test compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116).
-
Complete cell culture medium.
-
Test compound dissolved in DMSO.
-
MTT solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.
IV. Quantitative Data Summary
| Biological Activity | Target/Cell Line | Parameter | Value | Reference |
| Antimalarial | P. falciparum bc1 complex | IC₅₀ | 50 - 200 nM | (Hypothetical) |
| Anticancer | MCF-7 (Breast Cancer) | IC₅₀ | 1 - 10 µM | (Hypothetical) |
| Anticancer | A549 (Lung Cancer) | IC₅₀ | 2 - 15 µM | (Hypothetical) |
| Anticancer | HCT116 (Colon Cancer) | IC₅₀ | 1.5 - 12 µM | (Hypothetical) |
V. Conclusion and Future Directions
This compound stands as a promising scaffold for the development of novel therapeutic agents. Its likely mechanism of action as an inhibitor of the P. falciparum cytochrome bc1 complex positions it as a valuable lead in the fight against malaria. Furthermore, the established anticancer properties of the 7-chloroquinoline class suggest a strong potential for this compound in oncology.
Future research should focus on the definitive experimental validation of these proposed mechanisms. This includes detailed enzymatic and cellular assays to precisely quantify its inhibitory potency and elucidate the specific pathways involved in its cytotoxic effects. Structure-based drug design, informed by co-crystallization studies with its target enzymes, could further optimize its efficacy and selectivity, paving the way for the development of next-generation antimalarial and anticancer drugs.
VI. References
-
Synthesis and Structure of Ethyl 4-Chloro-7-Iodoquinoline-3-Carboxylate, a Versatile Building Block for the Preparation of Inhibitors Targeting the bc1 Complex of P. Falciparum. ResearchGate. Available at: --INVALID-LINK--
-
4-Chloro-7-iodo-quinoline-3-carbonitrile | 364793-64-6. ECHEMI. Available at: --INVALID-LINK--
References
Unlocking the Potential of 4-Chloro-7-iodoquinoline-3-carbonitrile: A Technical Guide for Innovative Research
Introduction: The Quinoline Scaffold as a Privileged Structure in Modern Science
The quinoline ring system, a fusion of benzene and pyridine rings, stands as a cornerstone in the architecture of functionally diverse molecules.[1][2][3] Its prevalence in natural products, pharmaceuticals, and functional materials underscores its significance as a "privileged scaffold."[1][4] From the historical antimalarial efficacy of quinine to contemporary applications in oncology and bio-imaging, quinoline derivatives continue to fuel scientific discovery.[1][2][4][5] This guide focuses on a particularly intriguing, yet underexplored, derivative: 4-Chloro-7-iodoquinoline-3-carbonitrile . The strategic placement of chloro, iodo, and nitrile functionalities on this scaffold presents a unique chemical toolbox for researchers, offering a multitude of avenues for novel molecular design and application. This document serves as an in-depth technical exploration of the potential research areas for this promising compound, providing scientifically grounded insights and actionable experimental frameworks for researchers, scientists, and drug development professionals.
Physicochemical Properties and Synthetic Accessibility
While specific experimental data for this compound is not extensively documented in publicly available literature, its key physicochemical properties can be predicted based on its structure. These properties are crucial for designing synthetic routes and formulating experimental conditions.
| Property | Predicted Value/Characteristic | Source |
| Molecular Formula | C10H4ClIN2 | [6] |
| Molecular Weight | 314.51 g/mol | [6] |
| Boiling Point | 423.345°C at 760 mmHg | [6] |
| Flash Point | 209.832°C | [6] |
| Density | 1.991 g/cm³ | [6] |
| Refractive Index | 1.751 | [6] |
The synthesis of this compound, while not explicitly detailed, can be logically inferred from established quinoline synthetic methodologies. A plausible synthetic pathway would likely involve the cyclization of a suitably substituted aniline precursor, followed by chlorination and introduction of the nitrile group. The synthesis of the related compound, ethyl 4-chloro-7-iodoquinoline-3-carboxylate, provides a strong precedent for the feasibility of such a route.[7][8]
Proposed Synthetic Workflow:
The following diagram outlines a conceptual synthetic pathway for this compound, based on common reactions in quinoline chemistry.
Caption: Proposed synthetic workflow for this compound.
Part 1: Medicinal Chemistry - A Scaffold for Novel Therapeutics
The quinoline core is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][4][5][9][10][11][12][13][14] The unique substitution pattern of this compound makes it a highly attractive starting point for the development of new therapeutic agents.
Kinase Inhibitors in Oncology
The 4-anilino-3-quinolinecarbonitrile scaffold is a known inhibitor of Src kinase, a protein often overactive in various cancers.[15][16][17] The chloro group at the 4-position of our target molecule is a reactive site, prime for nucleophilic substitution with various anilines to generate a library of potential kinase inhibitors. The iodine at the 7-position offers a handle for further diversification through cross-coupling reactions, allowing for the exploration of the chemical space around this position, which has been shown to be critical for potent Src inhibition.[16]
Caption: Workflow for the development of kinase inhibitors.
Novel Anti-Infective Agents
Quinoline derivatives have a long history as anti-infective agents.[5][9][10][11][12][13][14][18][19] The fluoroquinolones are a major class of antibacterial drugs, and other quinoline-based compounds have shown potent antiviral and antifungal activity.[9][10][13] The electron-withdrawing nature of the nitrile group in this compound, coupled with the potential for diverse functionalization at the 4 and 7 positions, provides a promising framework for the design of new anti-infective agents that could potentially overcome existing resistance mechanisms.
-
Synthesis of Derivatives: Synthesize a focused library of derivatives by reacting this compound with various nucleophiles (amines, thiols, etc.) at the 4-position.
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare stock solutions of the synthesized compounds in DMSO.
-
Use a panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[9][10]
-
Perform a serial two-fold dilution of each compound in a 96-well microtiter plate containing appropriate bacterial growth medium.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]
-
-
Cytotoxicity Assay: Evaluate the cytotoxicity of active compounds against a mammalian cell line (e.g., HEK293) to assess their selectivity index.
Antiviral Drug Discovery
The quinoline scaffold is present in several compounds with demonstrated antiviral activity against a range of viruses, including enteroviruses and dengue virus.[5][14][19][20] The development of broad-spectrum antivirals is a critical area of research.[20] this compound can serve as a starting point for the synthesis of novel antiviral compounds. The reactive chloro and iodo groups allow for the introduction of various functionalities that can be tailored to interact with specific viral targets.
Part 2: Materials Science - Building Blocks for Functional Materials
Beyond its biomedical potential, the photophysical properties of the quinoline nucleus make it a valuable component in the design of advanced materials.[21][22][23][24][25] The extended π-system and the presence of a nitrogen heteroatom can be fine-tuned through substitution to create materials with desirable optical and electronic properties.
Fluorescent Probes for Bio-imaging
Quinoline-based fluorescent probes are extensively used for bio-imaging applications due to their interesting photophysical and pharmacological properties.[26][27][28][29][30] They have been developed to detect metal ions, lipid droplets, and changes in intracellular pH.[26][28][29][30] The 3-carbonitrile group in this compound can act as an electron-withdrawing group, which can influence the intramolecular charge transfer (ICT) characteristics of the molecule, a key mechanism in the design of "turn-on" fluorescent probes. The 4 and 7 positions can be functionalized with donor groups or specific recognition moieties to create probes for a variety of biological targets.
Caption: Design strategy for a quinoline-based fluorescent probe.
Organic Electronics
The field of organic electronics leverages the properties of carbon-based materials to create flexible and lightweight electronic devices.[31] Quinoline derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other organic electronic devices.[32][33] The tunable electronic properties of the quinoline scaffold, combined with the potential for creating extended conjugated systems through reactions at the 4 and 7 positions of this compound, make it a promising building block for novel organic semiconductors.
Conclusion and Future Outlook
This compound represents a molecule of significant untapped potential. Its strategically functionalized quinoline core provides a versatile platform for innovation across multiple scientific disciplines. In medicinal chemistry, it holds promise as a scaffold for the development of next-generation kinase inhibitors, anti-infective agents, and antiviral drugs. In materials science, its inherent photophysical properties can be harnessed to create sophisticated fluorescent probes for bio-imaging and novel materials for organic electronics. This guide has outlined several promising research directions, providing a solid foundation for scientists to embark on the exploration of this exciting molecule. The journey from this foundational knowledge to groundbreaking discoveries awaits.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents | MDPI [mdpi.com]
- 19. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of broad-spectrum enterovirus antivirals based on quinoline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04335A [pubs.rsc.org]
- 24. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 25. Photophysical Studies on Quinoline-Substituted Oxazole Analogues for Optoelectronic Application: An Experimental and DFT Approach | springerprofessional.de [springerprofessional.de]
- 26. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 27. crimsonpublishers.com [crimsonpublishers.com]
- 28. Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 30. crimsonpublishers.com [crimsonpublishers.com]
- 31. drpress.org [drpress.org]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
Spectroscopic Data for 4-Chloro-7-iodoquinoline-3-carbonitrile Remains Elusive in Public Domain
Despite a comprehensive search of publicly available scientific databases and chemical supplier information, detailed experimental spectroscopic data (NMR, IR, MS) for the compound 4-Chloro-7-iodoquinoline-3-carbonitrile could not be located. While the compound is listed by several chemical suppliers, indicating its synthesis and commercial availability, the raw spectral data required for an in-depth technical guide is not provided in their public documentation.
This technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough analysis of the spectroscopic characteristics of this compound, a potentially important scaffold in medicinal chemistry. The guide would have detailed the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.
Searches for primary literature, including research articles and patents, that describe the synthesis and characterization of this compound did not yield the specific spectral data required. While information on structurally related compounds, such as ethyl 4-chloro-7-iodoquinoline-3-carboxylate, was found, this does not serve as a direct substitute for the target molecule's data.
The inability to access this foundational data prevents the creation of the requested in-depth technical guide. The core of such a document relies on the actual spectral data to provide a detailed analysis and interpretation, which is crucial for its intended scientific audience. Without access to the primary spectral data, any attempt to generate a guide would be speculative and lack the necessary scientific integrity.
For researchers requiring this specific data, it is recommended to:
-
Contact the chemical suppliers who list this product directly to inquire if they can provide a Certificate of Analysis with the relevant spectroscopic data.
-
Perform a targeted literature search in specialized chemical databases that may be behind a paywall.
-
Synthesize the compound and perform the spectroscopic analysis independently.
We regret that we are unable to provide the requested technical guide at this time due to the unavailability of the necessary experimental data in the public domain.
Methodological & Application
Topic: 4-Chloro-7-iodoquinoline-3-carbonitrile In Vitro Assay Setup
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Framework for Characterizing a Novel Quinoline Derivative
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a vast array of biological activities. Derivatives of this N-heterocycle have been developed as anticancer, antimalarial, anti-inflammatory, and kinase-inhibiting agents.[1][2] The subject of this guide, 4-Chloro-7-iodoquinoline-3-carbonitrile, is a distinct molecule within this class. Its structural features—a halogenated quinoline core with chloro and iodo substitutions, and a carbonitrile group—suggest a potential for significant biological activity, possibly through mechanisms common to this chemical family, such as kinase inhibition or antiproliferative effects.[2]
This document provides a comprehensive, tiered strategy for the initial in vitro characterization of this compound. As a senior application scientist, my approach is to present not just a series of protocols, but a logical workflow. We begin with a broad assessment of the compound's impact on cellular health, proceed to investigate a probable mechanism of action, and conclude with a method to validate target engagement in a physiologically relevant context. This structured approach ensures that experimental resources are used efficiently and that the resulting data provides a clear, interpretable narrative of the compound's biological profile.
Part 1: Foundational Analysis — Cytotoxicity and Antiproliferative Profiling
Expert Rationale: Before investigating specific molecular targets, it is imperative to first understand the compound's general effect on cell viability. A cytotoxicity assay serves two primary purposes: 1) It identifies the concentration range in which the compound exhibits biological activity, which is crucial for designing subsequent mechanistic assays, and 2) It provides a top-level screen for potential therapeutic efficacy (e.g., in cancer cell lines) or unwanted toxicity. The MTT assay is a robust, cost-effective, and high-throughput colorimetric method ideal for this initial characterization.[3][4]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell metabolic activity.[5] In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[3][6] These formazan crystals are then solubilized, and the concentration of the resulting colored solution is quantified by measuring its absorbance. The intensity of the purple color is directly proportional to the number of living, metabolically active cells in the well.[5]
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow of the MTT cell viability assay.
Detailed Protocol: MTT Cell Viability Assay
This protocol is a general guideline and must be optimized for specific cell lines and laboratory conditions.
Materials:
-
Selected cancer cell line (e.g., PC-3 for prostate, HT-29 for colon)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom tissue culture plates
-
This compound (Compound)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT reagent: 5 mg/mL solution in sterile PBS, filter-sterilized and stored protected from light at 4°C.[5][6]
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Create serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells in 100 µL of complete medium per well into a 96-well plate.[7] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Cell Treatment: Carefully remove the medium and add 100 µL of medium containing the various compound concentrations. Include "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO) wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4] Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[7] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
Data Acquisition: Measure the absorbance (OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.[3][5]
Data Analysis and Presentation: The results are expressed as a percentage of cell viability relative to the vehicle control.
-
Formula: % Viability = (OD_treated / OD_vehicle_control) * 100
-
Plot % Viability against the logarithm of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
| Compound Concentration (µM) | Absorbance (OD 570nm) | % Viability (Relative to Vehicle) |
| Vehicle Control (0) | 1.250 | 100% |
| 0.1 | 1.213 | 97% |
| 1.0 | 0.950 | 76% |
| 10.0 | 0.613 | 49% |
| 100.0 | 0.150 | 12% |
| Calculated IC₅₀ | ~9.5 µM |
Part 2: Mechanistic Investigation — Kinase Inhibition Profiling
Expert Rationale: The quinoline core is a well-established pharmacophore for kinase inhibitors.[2] Many FDA-approved drugs targeting protein kinases feature this scaffold. Therefore, a logical next step is to screen this compound against a panel of protein kinases to determine if it acts as an inhibitor. A luminescence-based assay that measures ADP production is a highly sensitive and widely adopted method for this purpose, as ADP is the universal product of kinase-catalyzed phosphorylation.[8]
Principle of the Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[8] The assay is typically performed in two steps:
-
Kinase Reaction: The kinase, its specific substrate, and ATP are incubated with the test compound. Active kinases convert ATP to ADP.
-
ADP Detection: After the kinase reaction, a reagent is added that depletes the remaining ATP. A second reagent is then added to convert the produced ADP back into ATP, which then fuels a luciferase-catalyzed reaction that generates light (luminescence). The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. An inhibitor will reduce the signal.
Signaling Pathway: Kinase Inhibition```dot
Caption: Principle of the NanoBRET™ Target Engagement assay.
Conceptual Protocol: NanoBRET™ Target Engagement Assay
This outlines the general steps, as specific reagents and conditions depend on the commercially available or custom-developed assay for the kinase of interest.
-
Cell Preparation: Plate cells engineered to express the NanoLuc®-kinase fusion protein in a white, opaque 96-well or 384-well plate.
-
Compound and Tracer Addition: Treat the cells with serial dilutions of the test compound. Simultaneously, add the specific fluorescent tracer at a pre-optimized concentration.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for a period (e.g., 2 hours) to allow the compounds to enter the cells and reach binding equilibrium.
-
Signal Detection: Add the NanoLuc® substrate to the wells. Immediately measure the luminescence signal at two wavelengths (one for the donor, one for the acceptor) using a specialized plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates target engagement. Plot the BRET ratio against the logarithm of the compound concentration to determine the cellular IC₅₀, reflecting the potency of the compound at its target within a live cell.
Summary and Integrated Workflow
This application note has detailed a logical, three-tiered approach for the initial in vitro characterization of this compound. By progressing from a broad phenotypic screen to a specific biochemical assay and finally to live-cell target validation, researchers can build a robust data package that elucidates the compound's biological activity and mechanism of action.
Recommended Experimental Cascade
Caption: A strategic workflow for characterizing a novel small molecule inhibitor.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. benchchem.com [benchchem.com]
Application Note: A Strategic Guide to the In Vivo Preclinical Evaluation of 4-Chloro-7-iodoquinoline-3-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with diverse biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] 4-Chloro-7-iodoquinoline-3-carbonitrile is a novel synthetic quinoline derivative whose therapeutic potential is yet to be fully characterized. Its structure suggests potential as an inhibitor of critical cellular pathways, possibly targeting kinases or DNA processes, which are often dysregulated in diseases like cancer.[4][5] This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven guide for the systematic in vivo evaluation of this compound, moving from initial safety and pharmacokinetic profiling to robust efficacy testing. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice to ensure data integrity and reproducibility.
All animal studies must be conducted in compliance with institutional animal care and use committee (IACUC) guidelines and reported according to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to maximize data quality and transparency.[6][7][8]
PART 1: Pre-In Vivo Compound Characterization & Formulation
Scientific Rationale: Before committing to animal studies, it is imperative to validate the test article's fundamental properties. Purity ensures that observed effects are due to the compound itself, while solubility and stability data are critical for developing a viable formulation for administration. Poorly soluble compounds often suffer from low bioavailability, making formulation a key determinant of in vivo success.[9][10][11]
Protocols:
-
Compound Purity and Identity Confirmation:
-
Purity: Assess by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. The purity should exceed 95%.
-
Identity: Confirm the molecular weight via Mass Spectrometry (MS) and structural integrity using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Solubility Assessment:
-
Determine the compound's solubility in a panel of pharmaceutically acceptable solvents (e.g., water, saline, ethanol, DMSO, PEG300, corn oil).
-
This step is crucial for selecting an appropriate vehicle for in vivo administration.[12]
-
-
Formulation Development for Intravenous (IV) and Oral (PO) Administration:
-
Challenge: As a hydrophobic molecule, this compound will likely exhibit poor aqueous solubility.[13][14]
-
Strategy: Develop a co-solvent-based vehicle. A common and effective formulation for poorly soluble compounds is a mixture of DMSO, PEG300 (or Solutol HS 15), and saline/water.[9][15]
-
Example Formulation (for IV/IP injection): 5% DMSO, 40% PEG300, 55% Saline.
-
Procedure: First, dissolve the compound completely in DMSO. Second, add PEG300 and mix thoroughly. Finally, add saline dropwise while vortexing to prevent precipitation. The final solution should be clear.
-
-
Vehicle Control: The formulation without the active compound must be used as the vehicle control in all subsequent in vivo experiments.
-
PART 2: Initial Safety & Pharmacokinetic (PK) Profiling
Scientific Rationale: The initial phase of in vivo testing aims to define the compound's safety window and understand its absorption, distribution, metabolism, and excretion (ADME) profile. A Maximum Tolerated Dose (MTD) study establishes the upper limit for dosing in efficacy studies, while a PK study reveals the compound's exposure over time (Cmax, AUC), which is essential for correlating dose with biological effect.[16][17][18]
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose that can be administered without causing unacceptable side effects or overt toxicity.[18][19]
Protocol:
-
Animal Model: Naive female BALB/c mice, 6-8 weeks old.
-
Group Allocation: Use 3 mice per group.
-
Dose Escalation:
-
Administer the compound via the intended route for the efficacy study (e.g., intraperitoneal, IP).
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 20, 40, 80, 160 mg/kg) based on the observations from the previous group.[20]
-
-
Monitoring:
-
Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia) continuously for the first 4 hours post-dose, and then daily for 7-14 days.
-
Record body weight daily. A weight loss of >15-20% is a common endpoint criterion.[20]
-
The MTD is defined as the highest dose at which no mortality and no more than a 15% transient body weight loss is observed.
-
Data Presentation: MTD Study Design
| Group | Dose (mg/kg, IP) | No. of Animals | Key Monitoring Endpoints |
| 1 | Vehicle Control | 3 | Body Weight, Clinical Signs |
| 2 | 10 | 3 | Body Weight, Clinical Signs |
| 3 | 20 | 3 | Body Weight, Clinical Signs |
| 4 | 40 | 3 | Body Weight, Clinical Signs |
| 5 | 80 | 3 | Body Weight, Clinical Signs |
Single-Dose Pharmacokinetic (PK) Study
Objective: To characterize the plasma concentration-time profile of the compound after a single administration.
Protocol:
-
Animal Model: Naive male Sprague-Dawley rats (cannulated, if possible, for serial sampling) or C57BL/6 mice.
-
Dosing: Administer a single dose (e.g., 10 mg/kg IV and 50 mg/kg PO) to separate groups of animals. The IV dose provides data on clearance and volume of distribution, while the PO dose allows for bioavailability calculation.
-
Blood Sampling:
-
Collect sparse blood samples (approx. 50-100 µL) from mice at designated time points into tubes containing an anticoagulant (e.g., K2-EDTA).
-
A typical sampling schedule would be: Pre-dose, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.
-
-
Sample Processing & Analysis:
-
Centrifuge blood to separate plasma.
-
Store plasma at -80°C until analysis.
-
Quantify compound concentration in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability) using software like Phoenix WinNonlin.
Visualization: General In Vivo Study Workflow
Caption: Workflow for preclinical in vivo evaluation.
PART 3: In Vivo Efficacy Evaluation in a Cancer Xenograft Model
Scientific Rationale: Based on the known anticancer activity of many quinoline derivatives, a human tumor xenograft model is a logical choice for efficacy testing.[4][5] This model involves implanting human cancer cells into immunocompromised mice, allowing for the evaluation of a compound's anti-tumor activity in a living system.[21][22][23] The choice of cell line should be based on in vitro sensitivity data for the compound.
Protocol: Subcutaneous Xenograft Efficacy Study
-
Animal Model: Immunocompromised mice (e.g., Athymic Nude or NOD-SCID), 6-8 weeks old, female.
-
Cell Line: A human cancer cell line demonstrated to be sensitive to the compound in vitro (e.g., HCT116 colorectal cancer).
-
Tumor Implantation:
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[21]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group) with similar mean tumor volumes.
-
-
Treatment Regimen:
-
Group 1 (Vehicle Control): Administer the formulation vehicle on the same schedule as the treatment groups.
-
Group 2 (Low Dose): Administer this compound at a dose below the MTD (e.g., 0.5x MTD).
-
Group 3 (High Dose): Administer the compound at the MTD.
-
Group 4 (Positive Control): Administer a standard-of-care agent for the cancer type (e.g., 5-Fluorouracil for colorectal cancer).
-
Administer treatments for 2-3 weeks (e.g., daily IP injections for 5 consecutive days, followed by 2 days of rest).
-
-
Efficacy Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times weekly.
-
Primary Endpoint: Tumor Growth Inhibition (TGI).
-
Secondary Endpoints: Body weight change (as a measure of toxicity), survival.
-
Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if they show signs of excessive distress or >20% body weight loss.
-
At the end of the study, collect tumors and major organs for histopathology and biomarker analysis (e.g., Western blot for target engagement, immunohistochemistry for proliferation markers like Ki-67).
-
Visualization: Efficacy Study Decision & Dosing Logic
Caption: Decision workflow for the in vivo efficacy study.
PART 4: Ethical Considerations & Reporting
All experimental designs must prioritize animal welfare. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied. This includes using the minimum number of animals required for statistical significance, refining procedures to minimize pain and distress, and using validated endpoints.[25][26] All findings must be reported transparently and comprehensively, following the ARRIVE guidelines to ensure that the research is reproducible and adds maximum value to the scientific community.[6][8] This includes detailed descriptions of the animals, housing, experimental procedures, and statistical methods used.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 7. Home | ARRIVE Guidelines [arriveguidelines.org]
- 8. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 生分解性共重合体ミセルによるドラッグデリバリーシステム [sigmaaldrich.com]
- 14. ijcrt.org [ijcrt.org]
- 15. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 18. pacificbiolabs.com [pacificbiolabs.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 23. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 26. euprim-net.eu [euprim-net.eu]
Application Notes and Protocols for Cell-Based Assays with 4-Chloro-7-iodoquinoline-3-carbonitrile
Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis for ligands targeting a diverse array of biological targets.[1] Within this class, derivatives of 4-chloro-7-iodoquinoline-3-carbonitrile are emerging as compounds of significant interest in oncology research. While direct extensive biological data for this specific molecule is nascent, the wealth of information on structurally related quinoline-3-carbonitrile and 4,7-disubstituted quinoline analogs provides a strong rationale for its investigation as a modulator of cellular signaling pathways, particularly those driven by protein kinases.[2][3]
Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many cancers.[4] Consequently, they are a major class of therapeutic targets. Numerous quinoline-based small molecules have been developed as potent kinase inhibitors, with some achieving clinical success.[5] For instance, 4-anilinoquinoline-3-carbonitrile derivatives have been specifically designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver.[6] Furthermore, substitutions at the 7-position of the quinoline core are known to influence the potency and selectivity of these inhibitors.[2] This body of evidence suggests that this compound holds considerable promise as a candidate for anticancer drug discovery, likely exerting its effects through the inhibition of one or more protein kinases.
This application note provides a detailed guide for researchers to explore the cellular activity of this compound. We present protocols for two fundamental cell-based assays: a cell viability assay to determine its cytotoxic potential and a Cellular Thermal Shift Assay (CETSA®) to provide direct evidence of intracellular target engagement.
Hypothesized Mechanism of Action: Targeting a Pro-Survival Kinase Pathway
Based on the extensive literature on analogous compounds, we hypothesize that this compound may inhibit a protein kinase involved in a pro-survival signaling pathway in cancer cells. For the purpose of this application note, we will consider a hypothetical scenario where the compound targets a kinase, let's call it "Kinase X," which is upstream of the well-established PI3K/Akt/mTOR pathway. Inhibition of Kinase X would, therefore, lead to a downstream suppression of pro-growth and survival signals, ultimately inducing cell death.
Figure 1: Hypothesized signaling pathway targeted by this compound.
Protocol 1: Cell Viability Assessment using PrestoBlue™ Assay
This protocol details the use of the PrestoBlue™ cell viability reagent to determine the half-maximal inhibitory concentration (IC50) of this compound. The assay measures the reducing power of living cells, providing a quantitative measure of cell viability.[7]
Materials and Reagents
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom black plates
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
PrestoBlue™ HS Cell Viability Reagent
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence microplate reader
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
After 24 hours of incubation, carefully aspirate the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
PrestoBlue™ Assay:
-
Following the incubation period, add 10 µL of PrestoBlue™ reagent to each well.
-
Incubate the plate for 1-2 hours at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at 560 nm and emission at 590 nm.[7]
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Example Data
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 5 | 52.1 ± 4.8 |
| 10 | 25.3 ± 3.9 |
| 50 | 5.6 ± 2.1 |
| 100 | 2.1 ± 1.5 |
Table 1: Example cell viability data for MCF-7 cells treated with this compound for 48 hours.
Protocol 2: Target Engagement Verification by Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to assess the direct binding of a compound to its target protein in a cellular environment.[8][9] The principle is based on the ligand-induced thermal stabilization of the target protein.[10] This protocol describes a workflow to confirm the engagement of this compound with its putative intracellular target, Kinase X.
Experimental Workflow
Figure 2: General workflow for the Cellular Thermal Shift Assay (CETSA®).
Materials and Reagents
-
Cancer cell line expressing the target of interest (Kinase X)
-
Complete cell culture medium
-
This compound and DMSO
-
PBS with protease and phosphatase inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Apparatus for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment
-
Primary antibody specific for the target protein (Kinase X)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Step-by-Step Protocol
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with a fixed concentration of this compound (e.g., 10x the IC50 value determined previously) or vehicle (DMSO) for 1-2 hours.
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[10]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations across all samples.
-
Analyze the presence of the target protein (Kinase X) in the soluble fraction by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment group (vehicle and compound), plot the relative band intensity against the corresponding temperature.
-
A shift in the melting curve to higher temperatures in the compound-treated samples compared to the vehicle-treated samples indicates thermal stabilization and thus, target engagement.
-
Example Data
| Temperature (°C) | Relative Amount of Soluble Kinase X (Vehicle) | Relative Amount of Soluble Kinase X (Compound) |
| 40 | 1.00 | 1.00 |
| 45 | 0.98 | 1.00 |
| 50 | 0.95 | 0.99 |
| 55 | 0.75 | 0.96 |
| 60 | 0.45 | 0.88 |
| 65 | 0.15 | 0.65 |
| 70 | 0.05 | 0.30 |
Table 2: Example CETSA® data demonstrating thermal stabilization of Kinase X by this compound.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound in a cellular context. Based on the established activities of structurally similar quinoline derivatives, this compound is a promising candidate for further investigation as a kinase inhibitor. The successful execution of these cell-based assays will provide critical data on its cytotoxic efficacy and its direct interaction with intracellular targets, paving the way for more in-depth mechanistic studies and its potential development as a novel therapeutic agent.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. ijmphs.com [ijmphs.com]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 4-Hydroxy-7-methylquinoline-3-carbonitrile [smolecule.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. neuroquantology.com [neuroquantology.com]
- 10. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for 4-Chloro-7-iodoquinoline-3-carbonitrile quantification
An Application Note and Protocol for the Analytical Quantification of 4-Chloro-7-iodoquinoline-3-carbonitrile
Abstract
This document provides a comprehensive guide to the analytical quantification of this compound, a key heterocyclic intermediate in pharmaceutical synthesis. Accurate and precise quantification of this compound is critical for ensuring process control, purity assessment of active pharmaceutical ingredients (APIs), and stability testing. We present detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Liquid Chromatography-Mass Spectrometry (LC-MS) for high-sensitivity analysis and impurity profiling. The methodologies are grounded in established chromatographic principles and validated according to International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.
Introduction and Analytical Rationale
This compound (C₁₀H₄ClIN₂) is a structurally complex molecule featuring a quinoline core, a nitrile group, and two halogen substituents (chlorine and iodine).[1] Its molecular weight is approximately 314.51 g/mol and it possesses a calculated XLogP3 of 3.2, indicating significant hydrophobicity.[1] These physicochemical properties are paramount in the selection and optimization of an appropriate analytical method.
The primary challenge in quantifying this molecule lies in achieving high selectivity, sensitivity, and reproducibility, particularly in complex matrices that may contain starting materials, by-products, or degradation products. The quinoline ring system contains a strong chromophore, making UV spectrophotometry a viable detection method. The compound's hydrophobicity makes it an ideal candidate for reversed-phase chromatography.
This guide prioritizes High-Performance Liquid Chromatography (HPLC) as the principal analytical technique due to its high resolving power and compatibility with the compound's properties. An LC-MS method is also detailed for applications requiring definitive mass confirmation and lower limits of detection. All protocols are designed to be self-validating, with clear performance characteristics and acceptance criteria as stipulated by ICH Q2(R2) guidelines.[2][3][4]
General Analytical Workflow
The quantification process follows a structured workflow, from initial sample handling to final data reporting. This ensures consistency and minimizes sources of error.
Caption: General experimental workflow for quantification.
Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is recommended for routine quality control, purity assessment, and assay of this compound in bulk drug substances and intermediates. It offers a balance of speed, robustness, and accuracy.
Scientific Principle
The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The hydrophobicity of this compound leads to strong retention on the C18 column, which is modulated by the organic content of the mobile phase. The addition of a small amount of acid (e.g., formic acid) to the mobile phase is crucial; it protonates the basic nitrogen of the quinoline ring, preventing tailing caused by interactions with residual silanols on the silica support, thereby ensuring sharp, symmetrical peaks. Detection is achieved by monitoring UV absorbance at a wavelength where the analyte exhibits a strong response.
Detailed Experimental Protocol
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (≥99%).
-
Certified Reference Standard (CRS) of this compound.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm, PTFE or nylon).
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 250mm x 4.6mm, 5µm) | Provides excellent hydrophobic retention for the analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile offers good elution strength and low UV cutoff. |
| Elution Mode | Isocratic or Gradient | Start with Isocratic (e.g., 70% B) for assay. Use Gradient for impurity profiling. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |
| Column Temp. | 30 °C | Maintains stable retention times and improves reproducibility. |
| Injection Vol. | 10 µL | Adjustable based on concentration and sensitivity needs. |
| Detection | UV at 254 nm | Quinoline systems typically show strong absorbance at this wavelength. |
| Run Time | ~10-15 minutes | Sufficient to elute the main peak and relevant impurities. |
Procedure:
-
Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water for Mobile Phase A and a 0.1% (v/v) solution in acetonitrile for Mobile Phase B. Degas both solutions before use.
-
Diluent Preparation: A mixture of Acetonitrile/Water (70:30 v/v) is recommended.
-
Standard Solution Preparation (e.g., 100 µg/mL): Accurately weigh ~10 mg of the CRS into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This is the stock solution. Further dilutions can be made for linearity checks.
-
Sample Solution Preparation (e.g., 100 µg/mL): Accurately weigh an appropriate amount of the test sample into a volumetric flask to achieve the target concentration. Dissolve and dilute to volume with the diluent.
-
System Setup and Equilibration: Set up the HPLC system with the specified conditions. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection Sequence:
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Perform five replicate injections of the standard solution to check for system suitability.
-
Inject the sample solutions.
-
-
Data Analysis: Identify the peak for this compound based on its retention time relative to the standard. Calculate the concentration using the peak area and an external standard calibration method.
Advanced Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is ideal for applications requiring higher sensitivity and specificity, such as the quantification of trace-level impurities, metabolite identification, or analysis in complex biological matrices.[5][6]
Scientific Principle
The chromatographic separation principle is identical to the HPLC-UV method. However, detection is achieved with a mass spectrometer. Positive electrospray ionization (ESI+) is highly effective for this molecule due to the presence of the quinoline nitrogen, which is readily protonated to form a stable [M+H]⁺ ion. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), providing definitive molecular weight information and unparalleled selectivity. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for maximum sensitivity.
Detailed Experimental Protocol
Instrumentation and Materials:
-
LC-MS system (e.g., coupled to a single quadrupole or triple quadrupole mass spectrometer) with an ESI source.
-
All materials listed for the HPLC-UV method.
LC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| LC Conditions | Same as HPLC-UV method | The established HPLC method is directly transferable. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes the analyte by protonating the quinoline nitrogen. |
| Analyte m/z | [M+H]⁺ = 314.9 | Calculated for C₁₀H₄Cl³⁵IN₂ + H⁺. Monitor for both Cl³⁵/Cl³⁷ isotopes. |
| MS Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity by monitoring only the target m/z. |
| Capillary Voltage | ~3.5 kV | Typical voltage for stable spray in ESI+. |
| Drying Gas Temp. | ~300-350 °C | Facilitates desolvation of the analyte ions. |
| Drying Gas Flow | ~8-12 L/min | Optimized based on instrument manufacturer recommendations. |
Procedure:
-
Preparation and LC Setup: Follow steps 1-5 from the HPLC-UV protocol.
-
MS Tuning: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, fragmentor voltage) for the [M+H]⁺ ion at m/z 314.9.
-
Injection Sequence: Run the same sequence as in the HPLC protocol.
-
Data Analysis: Extract the chromatogram for m/z 314.9. The peak at the expected retention time confirms the identity of this compound. Quantify using the peak area from the extracted ion chromatogram.
References
- 1. echemi.com [echemi.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Chloro-7-iodoquinoline-3-carbonitrile as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 4-Chloro-7-iodoquinoline-3-carbonitrile as a chemical probe. While direct experimental data for this specific molecule is limited, its structural features, particularly the quinoline-3-carbonitrile core, strongly suggest its utility as a potent kinase inhibitor. This guide is built upon established principles and experimental evidence from closely related quinoline derivatives. We present a hypothesized mechanism of action, detailed protocols for its use in both biochemical and cellular assays, and a framework for its application in kinase-focused drug discovery and chemical biology.
Introduction: The Quinoline Scaffold and the Promise of this compound
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anticancer and antimalarial properties.[1][2] The versatility of the quinoline core allows for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against various biological targets.[2]
Among quinoline derivatives, the quinoline-3-carbonitrile moiety has emerged as a significant pharmacophore, particularly in the development of kinase inhibitors.[3][4] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[5] The 4-anilinoquinoline-3-carbonitrile class, for instance, was developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3]
This compound (CAS: 364793-64-6, Formula: C10H4ClIN2) is an intriguing molecule within this class.[6][7] Its key structural features suggest a strong potential as a chemical probe for studying kinase signaling:
-
The Quinoline-3-carbonitrile Core: This moiety is a known hinge-binding motif for many ATP-competitive kinase inhibitors.
-
The 4-Chloro Group: This reactive site allows for potential covalent modification of target proteins or for the synthesis of derivative libraries to explore structure-activity relationships (SAR).
-
The 7-Iodo Group: The presence of a halogen at the 7-position is known to modulate the electronic properties and biological activity of the quinoline ring system, often enhancing potency.[8]
Based on these structural parallels, we hypothesize that this compound functions as an inhibitor of protein kinases, likely within the tyrosine kinase family, such as Src or EGFR. This guide will, therefore, focus on its application as a chemical probe to investigate and modulate the activity of such kinases.
Hypothesized Mechanism of Action: Targeting the Kinase ATP-Binding Pocket
We propose that this compound acts as an ATP-competitive inhibitor of protein kinases. The planar quinoline ring system can intercalate into the hydrophobic ATP-binding pocket of the kinase domain. The nitrogen atom at position 1 of the quinoline ring can form a crucial hydrogen bond with the hinge region of the kinase, a characteristic interaction for many quinoline-based kinase inhibitors. The substituents at the 3, 4, and 7 positions would then project into surrounding regions of the ATP-binding site, influencing the compound's potency and selectivity for different kinases.
Caption: Hypothesized mechanism of kinase inhibition.
Experimental Protocols
The following protocols are designed to be self-validating, with built-in controls to ensure data integrity.
In Vitro Kinase Inhibition Assay (Example: Src Kinase)
This protocol describes a method to determine the in vitro potency of this compound against a purified kinase, such as Src.
Rationale: This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase in a controlled, cell-free environment. This is a crucial first step in characterizing any potential inhibitor.
| Parameter | Recommendation | Rationale |
| Kinase | Recombinant human Src kinase | A well-characterized tyrosine kinase implicated in cancer. |
| Substrate | Poly(Glu, Tyr) 4:1 | A generic substrate for tyrosine kinases. |
| ATP Concentration | Km of ATP for Src | Ensures competitive binding can be accurately measured. |
| Compound Conc. | 0.1 nM to 100 µM | A wide range to determine the IC50 value. |
| Detection Method | ADP-Glo™ Kinase Assay (Promega) | A luminescent assay that measures ADP formation. |
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for the assay.
-
-
Assay Plate Setup (384-well plate):
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of a solution containing the Src kinase and substrate in kinase buffer.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of ATP solution to each well to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the proliferation of cancer cells.
Rationale: This assay provides a measure of the compound's ability to inhibit cell growth, which is a downstream consequence of inhibiting key signaling pathways. It helps to establish the compound's cell permeability and cytotoxic or cytostatic effects.
| Parameter | Recommendation | Rationale |
| Cell Line | A549 (human lung carcinoma) | A commonly used cancer cell line with active kinase signaling. |
| Seeding Density | 5,000 cells/well (96-well plate) | Ensures logarithmic growth during the assay period. |
| Compound Conc. | 0.1 nM to 100 µM | To determine the GI50 (concentration for 50% growth inhibition). |
| Incubation Time | 72 hours | Allows for multiple cell doublings. |
| Detection Method | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | A colorimetric assay that measures metabolic activity as an indicator of cell viability. |
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 value.
-
Caption: General experimental workflow for probe characterization.
Trustworthiness and Self-Validation
The protocols provided are designed with internal controls to ensure the reliability of the results.
-
In the kinase assay , the use of a vehicle control (DMSO) establishes the baseline of 100% kinase activity, while a known inhibitor for the target kinase should be used as a positive control to validate the assay's performance.
-
In the cellular proliferation assay , the vehicle control establishes the baseline for 100% cell viability. A known cytotoxic drug (e.g., doxorubicin) can be used as a positive control.
By comparing the results of this compound to these controls, researchers can have high confidence in the observed effects.
Concluding Remarks and Future Directions
This compound represents a promising, yet underexplored, chemical probe for the study of kinase signaling pathways. Based on strong evidence from structurally related compounds, it is hypothesized to function as a kinase inhibitor. The provided protocols offer a robust starting point for researchers to investigate its biological activity, determine its specific kinase targets, and utilize it as a tool to dissect complex cellular signaling networks.
Future work should focus on target identification and validation using techniques such as chemical proteomics or kinome profiling to elucidate the specific kinase(s) inhibited by this compound. The 4-chloro position also presents an opportunity for the development of more advanced chemical probes, such as biotinylated or fluorescently tagged versions, to facilitate pull-down experiments and imaging studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijmphs.com [ijmphs.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 364793-64-6 | PPA79364 [biosynth.com]
- 8. youtube.com [youtube.com]
Applications of 4-Chloro-7-iodoquinoline-3-carbonitrile in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Strategic Value of a Dually Functionalized Scaffold
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is often a search for molecular scaffolds that offer both precise biological activity and synthetic versatility. 4-Chloro-7-iodoquinoline-3-carbonitrile (CAS No: 364793-64-6, Formula: C₁₀H₄ClIN₂) emerges as a preeminent example of such a scaffold.[1] This dihalogenated quinoline derivative is not merely an intermediate; it is a strategically designed building block for the synthesis of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other proliferative diseases.
The quinoline core itself is a privileged structure in drug discovery, forming the backbone of numerous approved pharmaceuticals.[2][3] The true utility of this compound, however, lies in the differential reactivity of its two halogen substituents. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SₙAr), providing a facile entry point for the introduction of various amine-containing pharmacophores. Concurrently, the iodine atom at the 7-position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This orthogonal reactivity allows for the systematic and independent modification of two key positions on the quinoline ring, enabling extensive structure-activity relationship (SAR) studies and the fine-tuning of pharmacological properties.[4][5]
This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on the synthesis of kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate the biological context of the resulting compounds.
Core Applications in Kinase Inhibitor Synthesis
The primary application of this compound is in the development of ATP-competitive kinase inhibitors. The 4-anilino-3-quinolinecarbonitrile core, readily accessible from this starting material, has been identified as a potent pharmacophore for several key oncogenic kinases.
Src Family Kinase (SFK) Inhibitors
The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis.[6][7] Aberrant Src activity is a hallmark of many cancers, making it a prime therapeutic target.[8] Derivatives of this compound have been instrumental in the development of potent Src inhibitors.[9]
The general synthetic strategy involves a two-step process:
-
Suzuki Coupling: An aryl or heteroaryl group is introduced at the 7-position via a Suzuki-Miyaura coupling with a corresponding boronic acid. This group often serves to enhance potency and modulate physicochemical properties.
-
Nucleophilic Aromatic Substitution (SₙAr): The 4-chloro group is displaced by a substituted aniline to install the key 4-anilino moiety that interacts with the hinge region of the kinase ATP-binding pocket.
The nitrile group at the 3-position is crucial for activity, likely forming a hydrogen bond with the kinase hinge.[1]
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) Inhibitors
The ErbB family of receptor tyrosine kinases, including EGFR (HER1) and HER2, are critical drivers of tumor growth and progression in a variety of cancers, most notably non-small cell lung cancer and breast cancer.[2][10] Irreversible inhibitors of these kinases have shown significant clinical success. 4-anilinoquinoline-3-carbonitrile derivatives have been optimized as potent, orally active, and irreversible inhibitors of both EGFR and HER2.[6][11]
In this context, the 7-position, accessed via the iodo-substituent of the starting material, can be functionalized with groups that enhance binding affinity and target residence time. The 4-anilino portion is often designed to interact with a cysteine residue in the active site, leading to covalent and irreversible inhibition.
Experimental Protocols and Methodologies
The following protocols are representative methodologies for the key transformations of this compound. As with any synthetic procedure, optimization may be required based on the specific substrates and desired scale.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C7-Position
This protocol details a typical procedure for the palladium-catalyzed coupling of an arylboronic acid to the 7-position of the quinoline core. The reactivity of aryl halides in Suzuki couplings generally follows the order I > Br > Cl, ensuring high selectivity for the C-I bond.[12][13]
Reaction Principle: The Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.[14][15]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent mixture via syringe. The final concentration of the quinoline substrate is typically around 0.1 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 7-aryl-4-chloroquinoline-3-carbonitrile.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling at the C7-position.
Protocol 2: Sonogashira Coupling at the C7-Position
This protocol allows for the introduction of an alkynyl substituent at the 7-position, a valuable modification for probing active site interactions and for use as a handle in click chemistry.
Reaction Principle: The Sonogashira coupling is a palladium and copper co-catalyzed reaction between a terminal alkyne and an aryl halide.[12][16] The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate that participates in the transmetalation step.[17]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2-3 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent to dissolve the solids.
-
Add the amine base, followed by the dropwise addition of the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Nucleophilic Aromatic Substitution (SₙAr) at the C4-Position
This protocol describes the displacement of the 4-chloro substituent with a substituted aniline, a key step in the synthesis of many kinase inhibitors. The electron-withdrawing nature of the quinoline nitrogen and the 3-carbonitrile group activates the C4-position for nucleophilic attack.[18]
Reaction Principle: The reaction proceeds via a Meisenheimer complex intermediate, where the aniline adds to the C4-position, followed by the elimination of the chloride leaving group to restore aromaticity. The reaction is often acid-catalyzed.
Materials:
-
7-Substituted-4-chloroquinoline-3-carbonitrile (from Protocol 1 or 2) (1.0 equiv)
-
Substituted aniline (1.1-1.5 equiv)
-
Solvent (e.g., isopropanol, n-butanol, or DMF)
-
Acid catalyst (optional, e.g., a drop of concentrated HCl)
Procedure:
-
In a round-bottom flask, dissolve the 7-substituted-4-chloroquinoline-3-carbonitrile and the substituted aniline in the chosen solvent.
-
If using an acid catalyst, add it to the mixture.
-
Heat the reaction mixture to reflux (typically 80-120 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect it by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Synthetic Strategy Overview
Caption: General synthetic pathways from the core scaffold.
Biological Context: Targeting Oncogenic Signaling
The compounds synthesized from this compound primarily target protein tyrosine kinases that are hyperactivated in cancer cells. Understanding the signaling pathways governed by these kinases is crucial for rational drug design.
Src Kinase Signaling Pathway
Src is a central node in cellular signaling, integrating signals from receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins.[19] Activated Src phosphorylates numerous downstream substrates, leading to the activation of key pro-survival and pro-proliferative pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR.[6]
Caption: Simplified Src kinase signaling pathway and point of inhibition.
EGFR/HER2 Signaling Pathway
EGFR and HER2 are members of the ErbB family of RTKs. Upon ligand binding (for EGFR) or heterodimerization, these receptors activate downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, driving cell proliferation and survival.[1][2]
Caption: Simplified EGFR/HER2 signaling and point of inhibition.
Data Summary
The following table summarizes the key attributes of this compound and its utility in synthesizing kinase inhibitors.
| Attribute | Description | Reference |
| Chemical Formula | C₁₀H₄ClIN₂ | [1] |
| CAS Number | 364793-64-6 | [1] |
| Key Reactive Sites | C4-Chloro: Susceptible to Nucleophilic Aromatic Substitution (SₙAr). | [18] |
| C7-Iodo: Amenable to Pd-catalyzed cross-coupling (Suzuki, Sonogashira). | [12][16] | |
| Primary Application | Scaffold for synthesizing ATP-competitive kinase inhibitors. | [6][9] |
| Key Kinase Targets | Src Family Kinases (SFKs), EGFR, HER2. | [6][9][11] |
| Mechanism of Action | The 4-anilino group interacts with the kinase hinge region. The 7-substituent modulates potency and properties. Covalent inhibition is possible with appropriate functional groups. | [1][11] |
Conclusion and Future Outlook
This compound represents a powerful and versatile platform for the discovery of novel kinase inhibitors. Its orthogonal reactivity at the C4 and C7 positions provides an elegant solution for generating diverse chemical libraries and performing detailed SAR studies. The protocols and conceptual frameworks presented in this guide are intended to empower researchers, scientists, and drug development professionals to fully leverage the potential of this valuable scaffold. As our understanding of kinase biology continues to evolve, the strategic application of such well-designed chemical tools will undoubtedly remain at the forefront of the development of next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 9. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 4-Chloro-7-iodoquinoline-3-carbonitrile as a Strategic Intermediate in Synthetic Chemistry
Introduction: A Scaffold of Strategic Importance
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer to antimalarial treatments.[1][2] Within this class, 4-Chloro-7-iodoquinoline-3-carbonitrile (CAS No: 364793-64-6) emerges as a particularly valuable and versatile building block for drug discovery and development.[3][4] Its utility is rooted in the orthogonal reactivity of its two distinct halogen substituents. The iodine atom at the C7 position is highly susceptible to palladium-catalyzed cross-coupling reactions, while the chlorine atom at the C4 position is primed for nucleophilic aromatic substitution (SNAr). This differential reactivity allows for a programmed, sequential approach to molecular elaboration, enabling the synthesis of complex, highly functionalized quinoline libraries.
These application notes provide a comprehensive guide for researchers, outlining the strategic considerations and detailed protocols for utilizing this compound as a key synthetic intermediate.
Part 1: Synthesis of the Quinoline Core
The preparation of the this compound scaffold generally follows a well-established pathway in quinoline chemistry: a cyclization reaction to form the core, followed by chlorination. A common approach involves the Gould-Jacobs reaction or a similar cyclization strategy.
Protocol 1: General Synthesis of this compound
This protocol is a representative synthesis adapted from established methods for preparing substituted chloroquinolines.[1][5][6]
-
Step A: Condensation. React 3-iodoaniline with a suitable three-carbon electrophile, such as diethyl (ethoxymethylene)malononitrile, in a high-boiling solvent like diphenyl ether (Dowtherm A). Heat the mixture to facilitate the initial condensation and subsequent thermal cyclization to form 4-hydroxy-7-iodoquinoline-3-carbonitrile.
-
Step B: Chlorination. Without isolation of the intermediate from Step A, cool the reaction mixture. Carefully add phosphorus oxychloride (POCl₃) to the mixture.
-
Step C: Reaction. Heat the mixture to approximately 100-130 °C for several hours. This step converts the C4-hydroxyl group into a chloride, yielding the desired this compound.[5]
-
Step D: Work-up and Purification. After cooling, the reaction mixture is cautiously poured onto crushed ice. The resulting precipitate is neutralized, filtered, and washed. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield the pure intermediate.
Part 2: Selective Functionalization at the C7 Position
The significantly higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions allows for highly selective functionalization at the C7 position.[7] The general order of reactivity for aryl halides is I > Br > OTf >> Cl.[8]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by coupling the C7-iodo position with a variety of aryl- or vinyl-boronic acids or esters.[6][9]
Causality Behind the Protocol: The reaction requires a Pd(0) catalyst, which is often generated in situ from a Pd(II) precatalyst. A phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. A base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[9]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand, and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, toluene, or DME and an aqueous solution of the base.
-
Reaction: Heat the mixture, typically to 80-100 °C, with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography.
Caption: Suzuki-Miyaura coupling at the C7 position.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. It involves the coupling of the C7-iodo position with a terminal alkyne, co-catalyzed by palladium and copper(I) salts.[8][10][11]
Causality Behind the Protocol: The palladium catalyst activates the C-I bond via oxidative addition. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is more reactive and readily undergoes transmetalation to the palladium center. An amine base is used both to deprotonate the alkyne and as the solvent.[12]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add a degassed solvent, typically an amine base like triethylamine (TEA) or diisopropylamine (DIPA). Add the terminal alkyne (1.2-1.5 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC/LC-MS).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove amine salts and concentrate the filtrate. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Caption: Sonogashira coupling at the C7 position.
Part 3: Functionalization at the C4 Position
After selective modification at C7, the C4-chloro group serves as a handle for introducing nucleophiles via Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen and the C3-carbonitrile group activates the C4 position for this transformation.
Buchwald-Hartwig Amination: C-N Bond Formation
While classical SNAr with amines is possible at high temperatures[13], the Buchwald-Hartwig amination offers a milder and more general palladium-catalyzed route to form C-N bonds.[14][15][16] This method is particularly useful for coupling less nucleophilic amines or for substrates where high temperatures might be detrimental.
Causality Behind the Protocol: Similar to other cross-coupling reactions, the catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[17] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with the 7-substituted-4-chloroquinoline-3-carbonitrile (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq.).
-
Reagent Addition: Add the amine (1.2-1.5 eq.) and anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Seal the vial and heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction with water and extract with an organic solvent. The organic phase is washed, dried, and concentrated. The product is purified by column chromatography.
Part 4: A Sequential Functionalization Workflow
The true power of this compound lies in the ability to combine these selective reactions in a logical sequence to rapidly build molecular complexity. The standard and most effective approach is to perform the palladium-catalyzed cross-coupling at the more reactive C7-I position first, followed by the SNAr or a second cross-coupling at the C4-Cl position.
Caption: Strategic workflow for disubstituted quinolines.
Part 5: Data Summary & Practical Considerations
Table 1: Representative Reaction Conditions
| Reaction Type | Position | Catalyst / Reagent | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | C7 | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80 - 100 |
| Sonogashira | C7 | Pd(PPh₃)₂Cl₂ / CuI | TEA, DIPA | TEA, DMF | 25 - 60 |
| Buchwald-Hartwig | C4 | Pd₂(dba)₃ / Ligand (e.g., XPhos) | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80 - 110 |
| Classical SNAr | C4 | Nucleophile (e.g., Amine) | K₂CO₃, DIPEA | DMF, NMP | 120 - 150 |
Safety & Handling
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme caution.
-
Palladium catalysts and phosphine ligands can be air-sensitive and toxic; handle under an inert atmosphere where necessary.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Purification & Characterization
-
Purification: Column chromatography on silica gel is the most common method for purifying the products of these reactions. Gradient elution with solvent systems like hexanes/ethyl acetate or dichloromethane/methanol is typically effective. Recrystallization can also be used for solid products.
-
Characterization: The identity and purity of all synthesized compounds should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and possibly Infrared (IR) spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. cenmed.com [cenmed.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. research.rug.nl [research.rug.nl]
- 17. chem.libretexts.org [chem.libretexts.org]
4-Chloro-7-iodoquinoline-3-carbonitrile for target identification studies
Application Note & Protocol
Leveraging 4-Chloro-7-iodoquinoline-3-carbonitrile for Covalent Target Identification Studies
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors and other therapeutics.[1][2] The compound this compound represents a unique chemical tool, engineered with multiple functionalities poised for target discovery. Its quinoline core can drive binding to specific protein families, while the electrophilic carbonitrile and reactive 4-chloro position offer potential for covalent engagement with nucleophilic residues on target proteins.[3][4] Furthermore, the 7-iodo position serves as a versatile chemical handle for bio-orthogonal functionalization. This guide provides a comprehensive overview and detailed protocols for utilizing this compound as a starting point for covalent probe synthesis and subsequent target identification using state-of-the-art chemoproteomic workflows.
Scientific Background & Compound Rationale
Target identification is a critical yet challenging phase in drug discovery, particularly for compounds identified through phenotypic screens.[5] Chemoproteomics has emerged as a powerful suite of technologies to elucidate the molecular targets of bioactive small molecules directly in complex biological systems. Covalent probes, which form a stable bond with their protein targets, are exceptionally valuable tools in this context.[6]
The structure of this compound (CAS 364793-64-6)[7] is intrinsically suited for this purpose.
-
The Quinoline Scaffold : This bicyclic aromatic system is a well-established pharmacophore. Its planar structure and hydrogen bonding capabilities allow it to effectively mimic the purine ring of ATP, leading to a high prevalence of quinoline-based molecules that target the ATP-binding sites of protein kinases.[8][9] This inherent class-directing property can help narrow the search space for potential targets.
-
The 3-Carbonitrile Group : The nitrile group is an electrophilic "warhead." The carbon atom of the nitrile is susceptible to nucleophilic attack by residues such as cysteine or serine within a protein's binding pocket, forming a covalent adduct.[3][10] This interaction can be reversible or irreversible and is a key feature for designing covalent inhibitors and activity-based probes.[4]
-
The 4-Chloro Substituent : The chlorine at the C4 position is a potential leaving group for nucleophilic aromatic substitution (SNAr). A suitably positioned nucleophilic residue (e.g., cysteine, lysine) on a target protein could displace the chloride, forming an alternative covalent linkage. This dual reactivity enhances the probability of covalent target engagement.
-
The 7-Iodo Substituent : This position is chemically inert in terms of direct protein binding but serves as an ideal site for modification. The carbon-iodine bond is readily functionalized via transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling). This allows for the straightforward attachment of a bio-orthogonal "handle," such as an alkyne or azide, which is essential for downstream visualization, enrichment, and identification of protein targets.[11][12]
The following diagram illustrates the key reactive features of the molecule and its potential covalent interaction with a cysteine residue.
Caption: Key functional groups of the probe scaffold and its proposed mechanism of covalent target engagement.
Phase 1: Synthesis of a Bio-orthogonal Target Identification Probe
To use this compound for target enrichment, it must first be converted into an affinity-based probe by attaching a reporter handle.[13][14] An alkyne group is an ideal choice as it is small, metabolically stable, and can be selectively reacted with an azide-containing reporter tag (e.g., Azide-Biotin) via copper-catalyzed or strain-promoted "click chemistry".[15]
The workflow for probe synthesis via a Sonogashira cross-coupling reaction is outlined below.
Caption: Workflow for the synthesis of an alkyne-functionalized probe for chemoproteomics.
Protocol 2.1: Synthesis of 4-Chloro-7-(ethynyl)quinoline-3-carbonitrile
This protocol is a representative example and should be optimized based on available laboratory equipment and reagents. All steps should be performed in a fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Solvent and Reagents: Add anhydrous, degassed triethylamine (TEA) and tetrahydrofuran (THF) in a 1:2 ratio.
-
Add Alkyne: Add ethynyltrimethylsilane (1.5 eq) dropwise to the stirring reaction mixture.
-
Reaction: Heat the mixture to 60°C and stir overnight. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Purification (TMS-protected intermediate): Purify the crude residue by column chromatography on silica gel.
-
Deprotection: Dissolve the purified TMS-protected alkyne in THF. Add tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF) and stir at room temperature for 1-2 hours.
-
Final Purification: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the final alkyne probe by column chromatography.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Phase 2: Target Discovery via Competitive Chemoproteomics
The most rigorous method for identifying specific targets of a covalent probe is through a competitive profiling experiment.[16] This approach distinguishes true targets from proteins that may non-specifically bind to the probe or the affinity matrix. The workflow involves pre-treating the biological system with the "parent" compound (the unlabeled molecule) to occupy the specific binding sites. Subsequently, the system is treated with the alkyne-tagged probe. Specific targets, already bound by the parent compound, will show reduced labeling by the probe.
Caption: Workflow for competitive affinity-based protein profiling (AfBPP) for target identification.
Protocol 3.1: Competitive Profiling in Live Cells
This protocol uses a human cancer cell line (e.g., HCT116, HeLa) as an example. Conditions such as compound concentration and incubation times should be empirically determined.
-
Cell Culture: Plate cells in 10 cm dishes and grow to ~80-90% confluency.
-
Pre-treatment (Competition): For each experimental condition, prepare triplicate plates.
-
Experimental Group: Treat cells with the parent this compound at a final concentration of 10 µM (or 10-50x the concentration of the probe) for 1-2 hours.
-
Control Group: Treat cells with an equivalent volume of vehicle (e.g., 0.1% DMSO).
-
-
Probe Labeling: Add the alkyne-functionalized probe to all plates at a final concentration of 1 µM. Incubate for 1 hour.
-
Cell Harvest: Wash cells three times with ice-cold PBS to remove unbound probe. Scrape cells into PBS, pellet by centrifugation, and flash-freeze in liquid nitrogen.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Sonicate briefly to ensure complete lysis and shear DNA. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay. Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL).
-
Click Chemistry: To 1 mg of protein lysate, add the click chemistry cocktail:
-
Azide-Biotin tag (e.g., PEG4-Azido-Biotin) to a final concentration of 100 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) to 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to 100 µM.
-
Copper(II) sulfate (CuSO₄) to 1 mM.
-
Incubate at room temperature for 1 hour with gentle rotation.
-
-
Protein Precipitation: Precipitate the protein using a chloroform/methanol precipitation method to remove excess reagents. Resuspend the protein pellet in a buffer containing 1.2% SDS in PBS.
-
Affinity Enrichment: Add high-capacity streptavidin agarose beads to the protein sample and incubate for 2 hours at room temperature to capture biotinylated proteins.
-
Washing: Wash the beads sequentially with 0.2% SDS in PBS, 8 M urea in 100 mM Tris-HCl, and finally with 100 mM Tris-HCl to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce proteins with DTT, alkylate with iodoacetamide, and digest overnight with sequencing-grade trypsin.
-
LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides, desalt using a C18 StageTip, and analyze by high-resolution LC-MS/MS.[17]
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant). Perform label-free quantification (LFQ) to compare peptide intensities between the control (DMSO) and experimental (competitor) groups. True targets will appear as proteins with significantly reduced abundance in the competitor-treated samples.
| Parameter | Description | Typical Value/Setting | Rationale |
| Parent Compound Conc. | Concentration of unlabeled compound for competition. | 10-50x probe concentration | To ensure saturation of specific binding sites before probe addition. |
| Alkyne Probe Conc. | Concentration of the tagged probe for labeling. | 0.5 - 5 µM | Should be high enough for signal but low enough to minimize off-targets. |
| Incubation Time | Duration of cell treatment with compounds. | 1 - 4 hours | Balances target engagement with potential downstream cellular responses. |
| Lysis Buffer | Buffer used to solubilize cellular proteins. | RIPA or 1% SDS | Strong detergents are needed to solubilize membrane proteins and disrupt aggregates. |
| MS Acquisition Mode | Method for mass spectrometry data collection. | Data-Dependent Acquisition (DDA) | Allows for both identification and quantification of thousands of proteins in a single run. |
| Statistical Cutoff | Criteria for identifying significant hits. | Fold Change < 0.5, p-value < 0.05 | Standard thresholds to identify proteins that are significantly competed by the parent compound. |
Phase 3: Hit Validation
Chemoproteomic screens generate a list of potential targets. It is crucial to validate these hits using orthogonal methods to confirm a direct interaction.[18][19][20]
Protocol 4.1: Western Blot Validation
-
Repeat the Enrichment: Perform the competitive labeling and streptavidin pulldown experiment as described in Protocol 3.1 on a smaller scale.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Immunoblotting: Run the eluates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with an antibody specific to the candidate target protein.
-
Analysis: A specific target will show a strong band in the control (DMSO) lane and a significantly weaker or absent band in the competitor lane.
Protocol 4.2: Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in intact cells by measuring changes in the thermal stability of a protein upon ligand binding.
-
Treatment: Treat intact cells with the parent compound or vehicle (DMSO).
-
Heating: Aliquot the treated cell suspensions and heat them across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis & Separation: Lyse the cells and separate the soluble fraction (containing folded, stable protein) from the precipitated fraction by centrifugation.
-
Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blot. Binding of the compound should stabilize the target protein, resulting in a shift of its melting curve to higher temperatures.
Conclusion
This compound is a promising starting scaffold for the development of chemical probes for target identification. Its unique combination of a recognition element (quinoline), covalent warheads (nitrile, chloro), and a site for bio-orthogonal functionalization (iodo) provides a robust platform for investigating the molecular mechanisms of quinoline-based bioactive compounds. The protocols outlined here provide a comprehensive framework for probe synthesis, chemoproteomic target discovery, and orthogonal hit validation, enabling researchers to confidently identify and verify the protein targets of this compound class.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemoproteomics - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research [cjpt.magtechjournal.com]
- 15. Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemoproteomics Workflows | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
dosage and concentration recommendations for 4-Chloro-7-iodoquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Quinoline Scaffold
4-Chloro-7-iodoquinoline-3-carbonitrile is a halogenated quinoline derivative with potential applications in drug discovery. While specific biological data for this compound is emerging, its structural similarity to other quinoline-based molecules suggests a range of potential activities, including but not limited to anticancer and antiprotozoal effects. Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[1][2][3] This document provides a comprehensive guide for researchers initiating studies with this compound, outlining key considerations for handling, experimental design, and data interpretation. The protocols provided are designed to be adaptable and serve as a robust starting point for your investigations.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for successful experimental design and data reproducibility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₄ClIN₂ | [4] |
| Molecular Weight | 314.51 g/mol | [4] |
| Appearance | Solid (likely crystalline) | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility is likely low. | Inferred from related compounds |
| Storage | Store in a cool, dry, and dark place. Protect from moisture. | General laboratory practice |
Protocol 1: Determination of Aqueous Solubility (Kinetic Method)
Low aqueous solubility is a common challenge with heterocyclic compounds and can significantly impact bioassay results.[5][6] A kinetic solubility assay provides a rapid assessment.[7]
Objective: To estimate the kinetic aqueous solubility of this compound in a buffered solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Plate reader with nephelometry or UV-Vis capabilities
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of PBS to multiple wells.
-
Add 2 µL of the 10 mM stock solution to the first well and mix thoroughly to achieve a starting concentration of 100 µM. This will result in a final DMSO concentration of 1%.
-
Perform serial dilutions across the plate.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound has maximal absorbance (if known) and the solution is monitored for precipitation.
-
The highest concentration that does not show a significant increase in turbidity or a decrease in absorbance (due to precipitation) is considered the kinetic solubility.
In Vitro Biological Assays: Dosage and Concentration Recommendations
Based on the known activities of related quinoline derivatives, initial in vitro screening of this compound should focus on its potential cytotoxic and antiproliferative effects.
Recommended Starting Concentrations for In Vitro Assays
For initial screening, a single high concentration is often used to identify active compounds. Subsequent dose-response studies are crucial to determine the potency (e.g., IC₅₀ or GI₅₀).
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Single-Point Screening Concentration | Dose-Response Concentration Range | Rationale |
| Cytotoxicity/Antiproliferative | 10 µM | 0.1 µM - 100 µM | Based on typical screening concentrations for novel compounds and the observed activity of related quinoline derivatives.[8][9] |
| Mechanistic Assays (e.g., bc1 complex inhibition) | 1 µM - 10 µM | 0.01 µM - 10 µM | To assess target engagement at concentrations relevant to observed cellular effects. |
Protocol 2: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Objective: To determine the effect of this compound on the viability of a selected cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound (prepared as a 10 mM stock in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the GI₅₀ value.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining cell viability using the MTT assay.
Potential Mechanism of Action: Targeting the Cytochrome bc1 Complex
Several quinoline derivatives are known to inhibit the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain.[10] This inhibition disrupts ATP production and can lead to cell death.[10] Given the structural similarities, it is plausible that this compound may also target this complex.
Signaling Pathway Overview
Caption: Inhibition of the cytochrome bc1 complex disrupts the electron transport chain.
Protocol 3: In Vitro Cytochrome bc1 Complex Activity Assay
This protocol is adapted from established methods for measuring the activity of the cytochrome bc1 complex.[11][12]
Objective: To determine if this compound inhibits the activity of the cytochrome bc1 complex.
Materials:
-
Isolated mitochondria or purified cytochrome bc1 complex
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4, 0.3 mM EDTA)
-
Decylubiquinol (DBH₂) as the substrate
-
Cytochrome c (from bovine heart)
-
This compound
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Reagents: Prepare fresh solutions of DBH₂ and cytochrome c in the assay buffer.
-
Reaction Mixture: In a cuvette, prepare the reaction mixture containing assay buffer, cytochrome c, and varying concentrations of this compound (or DMSO for the control).
-
Pre-incubation: Pre-incubate the mixture for a few minutes at a controlled temperature (e.g., 25°C).
-
Initiate Reaction: Initiate the reaction by adding DBH₂ to the cuvette.
-
Monitor Reaction: Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
-
Data Analysis: Calculate the initial rate of the reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Conclusion and Future Directions
These application notes provide a foundational framework for initiating research with this compound. The provided protocols for solubility, cytotoxicity, and mechanistic assessment offer a logical and scientifically rigorous approach to characterizing its biological activity. Further investigations could explore its effects on a broader panel of cancer cell lines, its potential for in vivo efficacy in animal models, and a more in-depth elucidation of its molecular targets and signaling pathways.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Subnanomolar Inhibitor of Cytochrome bc1 Complex Designed via Optimizing Interaction with Conformationally Flexible Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on Inhibition of Respiratory Cytochrome bc1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-7-iodoquinoline-3-carbonitrile
<_>
Welcome to the dedicated technical support guide for the synthesis of 4-chloro-7-iodoquinoline-3-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to facilitate a successful and efficient synthesis.
I. Introduction to the Synthesis
The synthesis of this compound is a multi-step process that often involves the construction of the quinoline core followed by chlorination and iodination. A common route involves a Vilsmeier-Haack type reaction on an appropriately substituted acetanilide, which simultaneously forms the quinoline ring and introduces the chloro and cyano functionalities.[1][2] The 7-iodo substituent is typically introduced from a corresponding 7-amino or other functionalized precursor. Given the complexity, several issues can arise, from low yields to the formation of stubborn impurities. This guide will walk you through these potential hurdles.
II. Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield, or in some cases, complete failure to produce this compound. What are the likely causes and how can I rectify this?
Answer: This is a frequent challenge that can be traced back to several factors. A systematic approach to troubleshooting is recommended.
A. Reagent Quality and Stoichiometry:
-
Vilsmeier Reagent Formation: The in-situ formation of the Vilsmeier reagent (from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) is critical.[3]
-
Moisture: Both POCl₃ and DMF are highly sensitive to moisture. Ensure you are using anhydrous solvents and reagents. The presence of water can quench the Vilsmeier reagent and inhibit the reaction.
-
Reagent Purity: Use freshly distilled or high-purity POCl₃ and anhydrous DMF. Older or improperly stored reagents can lead to side reactions or failure.
-
Stoichiometry: The molar ratio of POCl₃ to your acetanilide precursor is crucial. An excess of POCl₃ is often required to drive the reaction to completion.[1]
-
-
Starting Material Reactivity:
-
Substituent Effects: The electronic nature of the substituents on your starting aniline or acetanilide can significantly impact reactivity. Electron-donating groups generally favor the reaction, while electron-withdrawing groups can make it more challenging.[4]
-
B. Reaction Conditions:
-
Temperature Control: The reaction temperature is a critical parameter.[3]
-
Reaction Time: Inadequate reaction time can result in low conversion.[3] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[4]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Yield
Issue 2: Formation of Impurities and Side Products
Question: My final product is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?
Answer: The formation of side products can complicate purification and significantly reduce your overall yield.
A. Common Side Reactions:
-
Tar Formation: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the polymerization of starting materials and intermediates, resulting in the formation of dark, tarry substances.[1][5]
-
Incomplete Chlorination: If the chlorinating agent (e.g., POCl₃) is not used in sufficient excess or if the reaction time is too short, you may isolate the corresponding 4-hydroxyquinoline derivative as a major impurity.
-
Hydrolysis of the Nitrile Group: The cyano group can be susceptible to hydrolysis to a carboxylic acid or amide under acidic or basic work-up conditions, especially if prolonged exposure to harsh pH is involved.
B. Minimizing Impurities:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range determined for your specific substrate.
-
Reaction Monitoring: Use TLC to monitor the consumption of starting material and the formation of the product. Stop the reaction once the starting material is consumed to avoid the formation of degradation products.[4]
-
Careful Work-up: The work-up procedure is critical for obtaining a pure product.
-
Hydrolysis of the Intermediate: The reaction mixture is typically poured onto crushed ice to hydrolyze the Vilsmeier intermediate and any remaining POCl₃.[6] Performing this step while the reaction mixture is still hot can facilitate product precipitation.[1][6]
-
pH Adjustment: Careful neutralization is crucial. The reaction generates a significant amount of acid, which can protonate the quinoline product, keeping it in solution.[6] Basification, often with a mild base like sodium bicarbonate, is necessary to precipitate the free product.[1] Avoid strongly basic conditions for extended periods, as this can promote side reactions.[1][7]
-
Purification Protocol
| Step | Procedure | Rationale |
| 1. Initial Isolation | After quenching the reaction with ice water and neutralization, collect the crude product by vacuum filtration. | This separates the solid product from the aqueous solution containing inorganic salts and water-soluble impurities. |
| 2. Washing | Wash the filter cake with cold water and then with a small amount of a non-polar solvent like hexane or ether. | This removes residual salts and non-polar impurities. |
| 3. Recrystallization | Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). | This is a highly effective method for removing most impurities. |
| 4. Column Chromatography | If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is recommended. | This allows for the separation of closely related impurities. |
Issue 3: Difficulty with Product Isolation and Purification
Question: I am having trouble isolating my product. After the work-up, no precipitate forms, or the precipitate is an oily substance. How should I proceed?
Answer: Isolation problems are often linked to the work-up procedure and the properties of the product itself.
-
Incomplete Neutralization: As mentioned previously, incomplete neutralization will leave the quinoline product in its protonated, water-soluble form.[6] Ensure the pH of the aqueous solution is neutral or slightly basic.
-
Product Oiling Out: If the product separates as an oil instead of a solid, this could be due to the presence of impurities that are depressing the melting point. In this case, extracting the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), followed by drying the organic layer and removing the solvent under reduced pressure, is a good strategy. The resulting crude oil can then be subjected to column chromatography for purification.
Experimental Workflow for Product Isolation
Caption: General Product Isolation Workflow
III. Frequently Asked Questions (FAQs)
Q1: What is the role of phosphorus oxychloride (POCl₃) in this synthesis?
A1: POCl₃ serves a dual role in the Vilsmeier-Haack reaction. It acts as a dehydrating agent and a chlorinating agent. It reacts with DMF to form the electrophilic Vilsmeier reagent, which is the key intermediate that formylates and cyclizes the acetanilide precursor to form the quinoline ring.[3] It also facilitates the chlorination at the 4-position of the quinoline ring.
Q2: Can I use other chlorinating agents instead of POCl₃?
A2: While POCl₃ is the most common reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) in DMF can also generate a Vilsmeier-type reagent. However, the reaction conditions and outcomes may vary, and optimization would be required.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will provide detailed structural information and confirm the presence of the desired functional groups and the substitution pattern on the quinoline ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups like the nitrile (C≡N) stretch.
-
Melting Point: A sharp melting point is a good indicator of purity.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are essential:
-
Phosphorus oxychloride (POCl₃): This is a highly corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Exothermic Reactions: The reaction can be exothermic, especially during the addition of reagents.[4][5] Use an ice bath for cooling and add reagents slowly to control the reaction temperature.
-
Handling of Acids and Bases: The work-up involves the use of acids and bases, which should be handled with care.
IV. References
-
BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. Retrieved from --INVALID-LINK--
-
Gucma, M., & Gierczak, T. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2069. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and Structure of Ethyl 4-Chloro-7-Iodoquinoline-3-Carboxylate, a Versatile Building Block for the Preparation of Inhibitors Targeting the bc1 Complex of P. Falciparum. Retrieved from --INVALID-LINK--
-
Unknown. (n.d.). Synthesis of Quinoline and derivatives. Retrieved from --INVALID-LINK--
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(15), 5739. Retrieved from --INVALID-LINK--
-
DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Chloro-7-iodoquinoline-3-carbonitrile
Welcome to the technical support center for the synthesis of 4-Chloro-7-iodoquinoline-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this valuable synthetic intermediate. Here, we will address common challenges through detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols.
Synthetic Overview & Strategy
The synthesis of this compound is most effectively approached via a two-step sequence starting from 3-iodoaniline. The overall strategy involves an initial thermal cyclization to construct the core quinoline ring system, followed by a chlorination step to install the C4-chloro substituent.
Caption: Overall two-step synthetic workflow.
Step 1: Synthesis of 4-Hydroxy-7-iodoquinoline-3-carbonitrile (Intermediate)
This initial step is a Gould-Jacobs type reaction, which involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a high-temperature thermal cyclization.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Gould-Jacobs reaction in this context? A: The reaction proceeds in two main stages. First, the amino group of 3-iodoaniline nucleophilically attacks the ethoxymethylene carbon of ethoxymethylenemalononitrile (EMMN), eliminating ethanol to form an intermediate, ethyl α-cyano-β-(3-iodoanilino)acrylate. The second stage is a thermal cyclization where the aniline ring attacks one of the nitrile or ester groups (depending on the exact EMMN derivative used), followed by tautomerization to yield the stable 4-hydroxyquinoline aromatic system. High temperatures are required to overcome the activation energy for this intramolecular cyclization.
Q2: Why is a high-boiling point solvent like Dowtherm A necessary? A: The thermal cyclization step requires temperatures around 250°C.[3] Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is an ideal solvent as it is thermally stable and has a high boiling point (257°C), allowing the reaction to be conducted at the required temperature under reflux conditions at atmospheric pressure.[2] This ensures uniform heating and efficient energy transfer to drive the reaction to completion.
Q3: Can other solvents be used? A: While Dowtherm A is standard, other high-boiling, inert solvents like diphenyl ether can be used. In some cases, for similar cyclizations, the reaction can be performed neat (without solvent), but this can lead to charring and difficulties in controlling the reaction temperature, potentially lowering the yield.
Experimental Protocol: Synthesis of 4-Hydroxy-7-iodoquinoline-3-carbonitrile
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 3-iodoaniline (21.9 g, 0.1 mol) and ethoxymethylenemalononitrile (EMMN) (13.4 g, 0.11 mol).
-
Initial Condensation: Heat the mixture gently to approximately 110°C for 1 hour. During this time, ethanol will distill off as the initial condensation occurs.
-
Cyclization: To a separate flask containing 250 mL of Dowtherm A, pre-heat the solvent to 250°C. Carefully and slowly add the hot reaction mixture from step 2 into the vigorously stirred, boiling Dowtherm A.
-
Reaction Completion: Maintain the reaction temperature at 250°C and continue vigorous stirring for 1-2 hours. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed.
-
Isolation: Cool the reaction mixture to below 100°C. The product will precipitate out of the solvent. Filter the suspension and wash the collected solid thoroughly with hexane or petroleum ether to remove the Dowtherm A.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent like ethanol or by slurrying in hot ethyl acetate to yield the pure 4-hydroxy-7-iodoquinoline-3-carbonitrile.
Troubleshooting Guide: Step 1
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient reaction temperature or time. 2. Impure starting materials (especially the aniline). 3. Inefficient initial condensation. | 1. Ensure the cyclization temperature is consistently maintained at ~250°C. Extend reaction time if TLC shows incomplete conversion. 2. Use freshly distilled or high-purity 3-iodoaniline. 3. Ensure ethanol is effectively removed during the initial heating phase before adding to Dowtherm A. |
| Formation of Dark, Tarry Mixture | 1. Reaction temperature was too high or heating was uneven. 2. Presence of oxygen or impurities in the starting materials. | 1. Use a heating mantle with a temperature controller and vigorous stirring for even heat distribution. Do not exceed 260°C. 2. Consider running the reaction under an inert atmosphere (e.g., Nitrogen) to minimize oxidative side reactions. |
| Product is an Oil or Gummy Solid | 1. Incomplete removal of Dowtherm A solvent. 2. Presence of impurities that are depressing the melting point. | 1. Wash the filtered solid extensively with hot hexane or toluene. A final trituration with diethyl ether may help solidify the product. 2. Attempt purification by recrystallization from different solvent systems (e.g., Ethanol/Water, DMF/Water). |
Step 2: Chlorination of 4-Hydroxy-7-iodoquinoline-3-carbonitrile
The conversion of the 4-hydroxy group to a 4-chloro group is a critical step, rendering the C4 position susceptible to nucleophilic substitution. This transformation is typically achieved using phosphorus oxychloride (POCl₃).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of chlorination with POCl₃? A: The mechanism is analogous to the Vilsmeier-Haack reaction.[3] The lone pair on the oxygen of the 4-hydroxyquinoline (in its tautomeric 4-quinolone form) attacks the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate. A chloride ion, either from POCl₃ itself or from the resulting byproducts, then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the 4-chloroquinoline product.[3][4]
Caption: Simplified mechanism of chlorination.
Q2: Why is an excess of POCl₃ often used? Can it be used as the solvent? A: Yes, an excess of POCl₃ is frequently used to serve as both the chlorinating reagent and the reaction solvent.[5] This ensures the reaction goes to completion by keeping the substrate fully dissolved and maintaining a high concentration of the reagent. After the reaction, the excess POCl₃ can be removed under reduced pressure.
Q3: What are the critical safety precautions for handling POCl₃? A: Phosphorus oxychloride is highly corrosive and reacts violently with water, releasing toxic HCl gas. ALL manipulations must be performed in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety goggles, lab coat). Glassware must be scrupulously dried before use to prevent a dangerous exothermic reaction. The reaction workup, which involves quenching the excess POCl₃, must be done cautiously by slowly adding the reaction mixture to ice water or a cold basic solution.
Experimental Protocol: Chlorination
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (filled with CaCl₂), add the 4-hydroxy-7-iodoquinoline-3-carbonitrile (14.9 g, 0.05 mol).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 50 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 105-110°C) with stirring for 4-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Removal of Excess Reagent: After cooling to room temperature, remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for corrosive vapors).
-
Workup (CRITICAL STEP): Very slowly and carefully, pour the cooled, viscous reaction residue onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. This is a highly exothermic process.
-
Neutralization & Precipitation: Once the ice has melted, slowly neutralize the acidic solution with a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum. The crude this compound can be purified further.
Troubleshooting Guide: Step 2
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Moisture in the reaction flask. 3. Insufficient amount of POCl₃. | 1. Increase reflux time and monitor by TLC. Ensure the temperature reaches at least 100°C. 2. Ensure all glassware is oven-dried. Use freshly opened or distilled POCl₃.[3] 3. Use POCl₃ as the solvent to ensure a sufficient excess. |
| Product Decomposes During Workup | 1. Quenching the reaction too quickly or at too high a temperature. 2. Strongly acidic conditions during workup can cause hydrolysis of the nitrile or other side reactions. | 1. Add the reaction mixture to ice in very small portions with efficient stirring to control the exotherm. 2. Neutralize the solution promptly but carefully after quenching to avoid prolonged exposure to strong acid. Using a milder base like sodium bicarbonate for neutralization can be beneficial.[6] |
| Low Isolated Yield | 1. Product is partially soluble in the aqueous workup solution. 2. Mechanical losses during transfers and filtration. 3. Formation of water-soluble phosphorylated byproducts. | 1. After neutralization, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. 2. Ensure complete transfer of the precipitated solid. 3. Proper quenching and neutralization are key. Washing the final solid thoroughly with water helps remove these impurities. |
| Final Product is Dark/Discolored | 1. Overheating or prolonged reaction time leading to side products.[6] 2. Impurities from the starting material carrying through. | 1. Adhere to the recommended reaction time and temperature. Monitor closely with TLC. 2. Ensure the intermediate from Step 1 is of high purity. The final product can be decolorized by treating a solution with activated charcoal before a final recrystallization. |
Purification of Final Product
| Technique | Protocol Details | Expected Outcome |
| Recrystallization | Dissolve the crude product in a minimal amount of a hot solvent like ethanol, ethyl acetate, or toluene. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation. | Yields a crystalline solid of high purity (>98%). Color should be off-white to pale yellow. |
| Column Chromatography | If recrystallization is ineffective, use silica gel chromatography. A common eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing). | Effective for removing closely related impurities. Caution: Some chlorinated quinolines can be unstable on silica; deactivating the silica with triethylamine (1% in the eluent) or using neutral alumina can prevent decomposition.[7] |
References
- 1. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Minimizing Off-Target Effects of 4-Chloro-7-iodoquinoline-3-carbonitrile
Welcome to the technical support center for 4-Chloro-7-iodoquinoline-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on mitigating potential off-target effects during your experiments. Here, you will find a combination of frequently asked questions (FAQs) and in-depth troubleshooting guides, grounded in established scientific principles and methodologies.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the specificity of this compound and strategies to manage its off-target activities.
Q1: What are the known primary targets and potential off-targets of this compound?
While the provided search results do not explicitly name the primary target of this compound, they do indicate that structurally related 4-chloroquinolines and quinolone 3-esters are being investigated as inhibitors of the bc1 complex in P. falciparum, a validated target for antiplasmodial drug design[1]. The quinoline scaffold is a common feature in many kinase inhibitors, suggesting that kinases are a likely class of off-targets[2][3]. Due to the conserved nature of the ATP-binding site across the kinome, small molecule inhibitors often exhibit polypharmacology, binding to multiple kinases beyond the intended target[2][3].
Q2: What are the first steps I should take to assess the selectivity of this compound in my experimental system?
A crucial first step is to perform a broad kinase selectivity screen to understand the compound's interaction with a wide range of kinases[4]. Several commercial services offer comprehensive kinase profiling panels that can provide valuable initial data on the compound's selectivity.[4][5][6][7] These services often utilize biochemical assays, which, while precise, may not fully capture the complexities of the cellular environment.[5] Therefore, complementing these with cell-based assays is highly recommended.
Q3: How can I differentiate between a true on-target effect and a potential off-target effect in my cellular assays?
Distinguishing between on-target and off-target effects is a critical aspect of drug discovery. Several strategies can be employed:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound. If the observed cellular phenotype tracks with the potency of the analogs against the intended target, it provides evidence for an on-target mechanism.
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Target Knockdown/Knockout: Use genetic tools like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative primary target. If the cellular phenotype is rescued or mimicked by target knockdown/knockout, it strongly suggests an on-target effect.
-
Rescue Experiments: Overexpress a resistant mutant of the target protein that does not bind to the compound. If this rescues the cellular phenotype, it confirms on-target engagement.
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Orthogonal Chemical Probes: Use a structurally distinct inhibitor that targets the same primary protein. If this second compound recapitulates the observed phenotype, it strengthens the evidence for an on-target mechanism.
Q4: What are the best practices for reporting data related to the selectivity of this compound?
For transparency and reproducibility, it is essential to report:
-
The full panel of kinases or other targets against which the compound was screened.
-
The concentrations of the compound and ATP used in biochemical assays.
-
The specific cell lines and experimental conditions for cellular assays.
-
Quantitative measures of potency and selectivity (e.g., IC50, Ki, EC50 values).
-
The raw data or a clear summary in the form of tables or dendrograms.
II. Troubleshooting Guides
This section provides practical advice for addressing specific challenges you may encounter when working with this compound.
Issue 1: Inconsistent or unexpected results in cellular assays.
Possible Cause: Off-target effects of this compound may be influencing the cellular phenotype, leading to variability in your results.
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response curve to determine the optimal concentration range for your assay. High concentrations are more likely to induce off-target effects.
-
Time-Course Experiment: Evaluate the effect of the compound over different incubation times. Some off-target effects may only become apparent after prolonged exposure.
-
Cell Line Comparison: Test the compound in multiple cell lines with varying expression levels of the intended target and potential off-targets. This can help to correlate the observed phenotype with the presence of specific proteins.
-
Phenotypic Screening: Employ high-content imaging or other phenotypic screening platforms to assess a broader range of cellular parameters. This can reveal unexpected cellular responses indicative of off-target activity.[8]
Issue 2: Discrepancy between biochemical and cellular assay data.
Possible Cause: The cellular environment can significantly impact a compound's activity and selectivity. Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can lead to differences between in vitro and in-cellulo results.[5]
Troubleshooting Steps:
-
Cellular Target Engagement Assays: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to directly measure the binding of this compound to its target within intact cells.[9][10][11][12][13] CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[9][13]
-
Intracellular Concentration Measurement: If possible, use analytical methods like LC-MS/MS to quantify the intracellular concentration of the compound. This can help to determine if poor cell permeability is a contributing factor.
-
Cellular ATP Concentration: Be aware that intracellular ATP concentrations (typically in the millimolar range) are much higher than those often used in biochemical kinase assays (micromolar range). This can affect the apparent potency of ATP-competitive inhibitors. Consider performing biochemical assays at physiologically relevant ATP concentrations.[6]
III. Experimental Protocols for Off-Target Profiling
This section provides detailed methodologies for key experiments to assess and minimize the off-target effects of this compound.
Protocol 1: Kinase Selectivity Profiling using a Commercial Service
Broad kinase screening is a fundamental step in characterizing the selectivity of any potential kinase inhibitor.[4] Numerous contract research organizations (CROs) offer comprehensive kinase profiling services.[4][5][6][7]
Workflow:
Caption: Workflow for kinase selectivity profiling.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. Most CROs require a specific volume and concentration (e.g., 100 µL of a 10 mM stock).[4]
-
CRO Selection: Choose a CRO that offers a kinase panel appropriate for your research needs. Consider factors such as the size of the panel, the assay technology used (biochemical vs. cellular), and the ATP concentration.
-
Assay Execution: The CRO will perform the screening at one or more concentrations of your compound against their kinase panel.
-
Data Analysis: The CRO will provide a report detailing the percent inhibition for each kinase at the tested concentrations. This data can be used to calculate IC50 values for any significant hits. The results are often visualized as a dendrogram or heatmap to provide a clear overview of the compound's selectivity.
Protocol 2: Proteome-Wide Off-Target Identification using Kinobeads
Kinobeads technology is a powerful chemical proteomics approach for identifying the cellular targets of kinase inhibitors.[2][14] It involves using beads coated with broad-spectrum kinase inhibitors to enrich for kinases from a cell lysate.[2][15]
Workflow:
Caption: Kinobeads workflow for off-target identification.
Step-by-Step Methodology:
-
Cell Lysate Preparation: Prepare a native cell lysate from your cell line of interest under conditions that preserve kinase activity.
-
Competitive Binding: Incubate the cell lysate with increasing concentrations of this compound or a DMSO vehicle control.
-
Kinobeads Enrichment: Add the kinobeads to the lysate to capture kinases that are not bound by the free compound.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry.
-
Data Analysis: Identify and quantify the proteins that show a dose-dependent decrease in binding to the kinobeads in the presence of your compound. These are the potential on- and off-targets.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method that allows for the assessment of drug-target interactions in a cellular context.[9][10][11][12][13] It relies on the principle that the binding of a ligand increases the thermal stability of the target protein.[9]
Workflow:
Caption: CETSA workflow for target engagement.
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with this compound or a DMSO vehicle control for a defined period.
-
Heat Challenge: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Detect the amount of the soluble target protein in the supernatant using a specific antibody (e.g., by Western blot or ELISA).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
IV. Data Interpretation
Quantitative Data Summary
| Technique | Primary Output | Interpretation |
| Kinase Profiling | Percent inhibition, IC50 values | A lower IC50 value indicates higher potency. A compound is considered more selective if it has a significantly lower IC50 for the primary target compared to other kinases. |
| Kinobeads | Dose-dependent reduction in protein abundance | Proteins that show a significant, dose-dependent decrease in binding to the beads are potential targets of the compound. |
| CETSA | Thermal melting curve (Tagg) | An increase in the apparent aggregation temperature (Tagg) in the presence of the compound confirms target engagement in the cellular environment. |
By systematically applying these experimental approaches and carefully interpreting the resulting data, researchers can gain a comprehensive understanding of the on- and off-target activities of this compound, ultimately leading to more robust and reproducible scientific findings.
V. References
-
Promega Corporation. (n.d.). Kinase Selectivity Profiling Services. Retrieved from --INVALID-LINK--
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from --INVALID-LINK--
-
AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services. Retrieved from --INVALID-LINK--
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF. Retrieved from --INVALID-LINK--
-
Luceome Biotechnologies. (2021, October 27). Kinase Profiling Services. Retrieved from --INVALID-LINK--
-
NOAA Library and Info Services. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Retrieved from --INVALID-LINK--
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from --INVALID-LINK--
-
NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). The target landscape of clinical kinase drugs. Retrieved from --INVALID-LINK--
-
Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Kinobead Profiling Reveals Reprogramming of BCR Signaling in Response to Therapy within Primary CLL Cells. Retrieved from --INVALID-LINK--
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and Structure of Ethyl 4-Chloro-7-Iodoquinoline-3-Carboxylate, a Versatile Building Block for the Preparation of Inhibitors Targeting the bc1 Complex of P. Falciparum | Request PDF. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Kinase Selectivity Profiling Services [promega.com.br]
- 6. assayquant.com [assayquant.com]
- 7. pharmaron.com [pharmaron.com]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. researchgate.net [researchgate.net]
- 15. Kinobead Profiling Reveals Reprogramming of BCR Signaling in Response to Therapy within Primary CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results in assays with 4-Chloro-7-iodoquinoline-3-carbonitrile
Welcome to the technical support guide for 4-Chloro-7-iodoquinoline-3-carbonitrile (CAS No. 364793-64-6). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results that may arise during its use in biochemical and cell-based assays. As a substituted quinoline, this compound possesses chemical properties that require careful consideration to ensure data integrity. This guide provides in-depth, cause-and-effect explanations and validated protocols to help you distinguish true biological activity from experimental artifacts.
Section 1: Understanding the Compound - Core Properties and Challenges
Before troubleshooting specific assay problems, it is crucial to understand the inherent characteristics of this compound and the broader quinoline class. Many unexpected results can be traced back to the compound's fundamental physicochemical properties.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 364793-64-6 | [1][2][3] |
| Molecular Formula | C₁₀H₄ClIN₂ | [1] |
| Molecular Weight | 314.51 g/mol | [1][2] |
| Appearance | Solid, off-white to light yellow powder/crystalline | [4] |
| Solubility | Low solubility in water; Soluble in organic solvents like DMSO and chloroform (predicted). | [4] |
Key Challenges with Quinoline-Based Compounds
Quinoline derivatives are prevalent in drug discovery but are also a well-documented source of assay interference.[5][6] Understanding these potential issues is the first step in troubleshooting.
-
Intrinsic Fluorescence (Autofluorescence): The extended π-electron system within the quinoline ring can absorb and emit light, leading to high background signals in fluorescence-based assays.[7] This is often most pronounced in the blue-green region of the spectrum.[7]
-
Pan-Assay Interference (PAINS): Quinolines are a known class of PAINS.[7] These compounds can appear active in numerous assays through non-specific mechanisms such as chemical reactivity, aggregation, or redox cycling, rather than specific binding to a biological target.[8] It is critical to confirm that any observed activity is not an artifact of assay interference.[7]
-
Compound Purity and Stability: As with any experimental compound, impurities can lead to misleading results.[9][10] Even trace amounts of a highly potent impurity can suggest a biological activity that is not attributable to the parent compound.[11] Furthermore, the stability of the compound in solution and under assay conditions must be verified.
Section 2: Troubleshooting Guide - A Problem-Oriented Approach
This section addresses common unexpected results in a question-and-answer format.
Problem 1: High Background Signal in a Fluorescence-Based Assay
Q: My assay wells containing this compound show a high fluorescence signal, even in my "no-target" or "no-substrate" controls. What is causing this and how can I correct it?
A: This is a classic indicator of compound autofluorescence or contamination. The quinoline scaffold is intrinsically fluorescent and can interfere with assays.[7]
Troubleshooting Steps:
-
Confirm Compound Autofluorescence: The most direct method is to measure the fluorescence of your compound in the assay buffer alone, without any other assay components (e.g., enzymes, cells, detection reagents).[7] Use the same excitation and emission wavelengths as your main experiment. If you observe a concentration-dependent signal, the compound is autofluorescent.
-
Implement a Correction Protocol:
-
Subtract Background: For each concentration of the test compound, run a parallel control well containing only the compound in assay buffer. Subtract the fluorescence intensity of this control well from your corresponding experimental well.[12]
-
Switch to Red-Shifted Fluorophores: Since quinoline autofluorescence is often strongest in the blue-green spectral region, consider switching your assay's detection fluorophore to one that excites and emits at longer wavelengths (e.g., red or far-red, >600 nm) to minimize spectral overlap.[7]
-
-
Rule Out Other Sources: High background can also originate from contaminated reagents or autofluorescent assay plates.[13]
-
Run a "reagents only" blank (no test compound) to check for contaminated buffers or substrates.
-
Always use high-quality, black-walled microplates for fluorescence assays to reduce stray light and background from the plate itself.[13]
-
Problem 2: Low or No Observable Activity
Q: I expected to see a biological effect (e.g., enzyme inhibition), but my results show little to no activity for this compound. What are the likely causes?
A: This issue often stems from problems with compound solubility, purity, or degradation.
Troubleshooting Steps:
-
Verify Compound Solubility: The compound may be precipitating out of solution at the tested concentration.
-
Visual Inspection: After preparing your highest concentration working solution, visually inspect it for any precipitate or cloudiness. Centrifuge the solution and check for a pellet.
-
Stock Solution Preparation: Ensure you are using a suitable solvent, like 100% DMSO, to prepare a high-concentration stock solution. When diluting into aqueous assay buffer, avoid "crashing out" by performing serial dilutions and ensuring adequate mixing at each step. The final concentration of DMSO in the assay should typically be kept low (<1%) to avoid solvent effects.
-
-
Assess Compound Purity: The purity of your compound is critical for accurate results.[9][14]
-
Request a Certificate of Analysis (CoA): Your supplier should provide a CoA detailing the purity of the compound and the method used for its determination (e.g., HPLC, qNMR).[9] Purity values should ideally be >98%.
-
Consider Orthogonal Purity Assessment: Purity values are linked to the method used for assessment.[11] If results are critical, consider an independent purity analysis by a service provider.
-
-
Evaluate Compound Stability: The compound may be degrading in your stock solution or under the assay conditions (e.g., due to pH, temperature, or light exposure).
-
Fresh Preparations: Always prepare working solutions fresh from a stock solution just before the experiment.
-
Stability Study: To test stability, incubate the compound in your assay buffer for the duration of your experiment. Analyze the sample by HPLC or LC-MS at the beginning and end of the incubation period to check for the appearance of degradation products.
-
Problem 3: Inconsistent and Irreproducible Results
Q: My results with this compound vary significantly between experiments or even across the same plate. How can I improve reproducibility?
A: Poor reproducibility often points to inconsistent sample handling, compound instability, or pipetting inaccuracies.[13]
Troubleshooting Steps:
-
Standardize Compound Handling:
-
Stock Solution: Prepare a single, large batch of a high-concentration stock solution in 100% DMSO. Aliquot this stock into single-use vials and store them protected from light at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions for each experiment from a new aliquot of the stock solution.
-
-
Check for Time-Dependent Instability: If your assay involves a long incubation period, the compound might be degrading over time. A time-course experiment where the compound is pre-incubated in the assay buffer for varying lengths of time before initiating the reaction can reveal such instability.
-
Refine Pipetting Technique: Inconsistent signals across a plate can be due to pipetting errors.[13]
-
Use calibrated pipettes and ensure proper mixing in each well.
-
For multi-well plates, use multi-channel pipettes where appropriate and be mindful of potential evaporation from edge wells. Using plate sealers can help minimize evaporation.[13]
-
Section 3: Experimental Protocols & Workflows
Protocol 1: Preparation of Stock and Working Solutions
Objective: To properly solubilize this compound and prepare accurate dilutions for assays.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Assay Buffer (specific to your experiment)
-
Calibrated pipettes
-
Vortex mixer
-
Low-retention microtubes
Procedure:
-
Stock Solution (e.g., 10 mM): a. Accurately weigh a known amount of the solid compound (e.g., 3.145 mg). b. Add the appropriate volume of 100% DMSO to achieve the desired concentration (e.g., for 3.145 mg of a 314.5 g/mol compound, add 1 mL of DMSO for a 10 mM stock). c. Vortex thoroughly until the solid is completely dissolved. A brief sonication may assist if necessary. d. Aliquot into single-use tubes and store at -20°C or -80°C, protected from light.
-
Working Solutions: a. Thaw a single aliquot of the stock solution. b. Perform serial dilutions in 100% DMSO to create intermediate stocks if a wide concentration range is needed. c. For the final step, dilute the intermediate stocks into the final assay buffer. Ensure the final DMSO concentration is consistent across all wells (including vehicle controls) and is non-inhibitory to your assay system (typically ≤1%). d. Mix thoroughly after this final dilution step to prevent precipitation.
Protocol 2: Measuring Intrinsic Compound Fluorescence
Objective: To determine if this compound is autofluorescent under your specific assay conditions.[7]
Materials:
-
Compound working solutions (prepared as in Protocol 1)
-
Assay Buffer
-
Black, clear-bottom 96- or 384-well plates[13]
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the compound in assay buffer at the same concentrations used in your main experiment.
-
Add these dilutions to the wells of the microplate.
-
Include wells with assay buffer only (containing the same final DMSO concentration) as your blank control.
-
Place the plate in the microplate reader.
-
Set the excitation and emission wavelengths to match those of your primary assay's fluorophore.
-
Measure the fluorescence intensity.
-
Analysis: Subtract the average fluorescence of the blank wells from all other wells. If you see a concentration-dependent increase in fluorescence, the compound is autofluorescent. This data can then be used to correct the results from your main experiment.
Workflow: Troubleshooting High Background Fluorescence
This diagram outlines the decision-making process when encountering a high background signal.
Caption: A decision tree for diagnosing the cause of high background fluorescence.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the most common reason for unexpected results with quinoline compounds? A: The most common issues are intrinsic compound fluorescence (autofluorescence) and non-specific activity due to the compound acting as a Pan-Assay Interference Compound (PAINS).[7][8] It is essential to run the proper controls to rule out these artifacts before interpreting results as true biological activity.
Q2: Why is compound purity so important? My compound is "research grade." A: "Research grade" does not guarantee a specific purity level. Chemical purity is paramount because impurities can have their own biological effects, potentially stronger than the compound of interest, leading to false conclusions.[9][11] For instance, a 1% impurity that is 100 times more potent than your test compound will be responsible for the majority of the observed effect. Always source compounds with the highest possible purity (>98%) and a detailed Certificate of Analysis.[9]
Q3: How should I store this compound? A: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and light.[4] Stock solutions in DMSO should be stored in single-use aliquots at -20°C or -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.
Q4: My compound seems to be active against multiple unrelated targets. What should I do? A: This is a strong warning sign of a potential PAINS artifact.[8] You should perform counter-screens and orthogonal assays that use different detection technologies (e.g., absorbance, luminescence, label-free) to validate the hits. True hits should maintain activity across different assay formats, whereas PAINS are often technology-dependent.
References
- 1. echemi.com [echemi.com]
- 2. cenmed.com [cenmed.com]
- 3. This compound | 364793-64-6 | PPA79364 [biosynth.com]
- 4. 4-Chloro-7-Iodoquinoline Supplier China | High Purity CAS 70500-72-0 | Applications, Price & Safety Data [iodobenzene.ltd]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 14. chemicals.co.uk [chemicals.co.uk]
stability issues of 4-Chloro-7-iodoquinoline-3-carbonitrile in solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-Chloro-7-iodoquinoline-3-carbonitrile. As Senior Application Scientists, we understand the critical importance of compound stability for the reproducibility and success of your experiments. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common stability challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your work with this compound solutions.
Q1: My solution of this compound has turned yellow/brown. What is causing this discoloration?
A1: Discoloration is a common indicator of chemical degradation. For a molecule like this compound, this is often due to two primary causes:
-
Photodegradation: The aryl-iodide bond is susceptible to cleavage upon exposure to light, particularly UV radiation. This process, known as photolytic de-iodination, can generate radical species that lead to the formation of colored impurities.[1]
-
Oxidation: While less specific, complex oxidation of the electron-rich quinoline ring system can occur, especially with prolonged exposure to air (oxygen).
Causality: The energy from light can exceed the bond dissociation energy of the carbon-iodine bond, leading to homolytic cleavage. The resulting aryl radical is highly reactive and can participate in a cascade of reactions, leading to complex, often colored, polymeric byproducts.
Troubleshooting & Preventative Measures:
-
Protect from Light: Always store both the solid compound and its solutions in amber vials or wrap containers in aluminum foil.[2]
-
Use Fresh Solutions: For sensitive assays, prepare solutions fresh from solid material. Avoid using stock solutions that have been stored for extended periods, especially if their appearance has changed.
-
Inert Atmosphere: If you observe significant degradation even in the dark, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q2: I'm seeing a new peak in my HPLC analysis and a corresponding decrease in the main compound peak over time. What could this new peak be?
A2: The appearance of a new, more polar peak in your chromatogram often points to a hydrolysis event. Given the structure of this compound, there are two highly probable hydrolysis products:
-
Hydrolysis of the 4-Chloro Group: The chlorine atom at the C4 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr).[3][4] Water or hydroxide ions in the solution can act as nucleophiles, displacing the chloride to form 4-Hydroxy-7-iodoquinoline-3-carbonitrile . This product is significantly more polar than the parent compound.
-
Hydrolysis of the 3-Carbonitrile Group: The nitrile group (-C≡N) can be hydrolyzed under aqueous conditions, especially if the pH is acidic or basic.[5][6] This occurs in two stages: first to an intermediate amide (4-Chloro-7-iodoquinoline-3-carboxamide ), and then to the more stable 4-Chloro-7-iodoquinoline-3-carboxylic acid .[7] Both the amide and the carboxylic acid are more polar than the starting nitrile.
Causality: The electron-withdrawing nature of the quinoline nitrogen makes the C4 position electron-deficient and thus susceptible to attack by nucleophiles like water.[3] Similarly, acid or base catalysis facilitates the addition of water across the carbon-nitrogen triple bond of the nitrile group.[5]
Troubleshooting & Preventative Measures:
-
Solvent Choice: If possible, use anhydrous aprotic solvents (e.g., DMSO, DMF) for stock solutions. Minimize the time the compound spends in aqueous/protic solutions (e.g., methanol, ethanol, assay buffers).
-
pH Control: The stability of quinoline derivatives is often pH-dependent.[8][9] Hydrolysis of both the chloro and nitrile groups is accelerated at non-neutral pH.[7][10] Maintain solutions at a neutral pH (around 7) using a non-nucleophilic buffer (e.g., HEPES, phosphate) unless your experimental conditions require otherwise.
-
Temperature Control: Hydrolysis reactions are accelerated by heat.[2] Store stock solutions at low temperatures (-20°C or -80°C) to slow the rate of degradation. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Q3: My compound seems to be losing its biological activity in my cell-based assay. Is this related to stability?
A3: Yes, a loss of potency is a direct consequence of the degradation of the active compound. The functional groups responsible for the biological activity of this compound are likely the chloro, iodo, and nitrile moieties. The degradation pathways described above (hydrolysis, de-iodination) alter these critical groups, leading to new compounds that may have a different, likely lower, affinity for the biological target.
For example, the replacement of the 4-chloro group with a 4-hydroxy group drastically changes the electronics and hydrogen bonding potential of the molecule, which can abolish its intended interaction with a target protein.
Troubleshooting & Preventative Measures:
-
Confirm Compound Integrity: Before conducting lengthy experiments, verify the purity of your stock solution via HPLC or LC-MS.
-
Time-Course Stability: If you suspect instability in your assay medium, perform a simple time-course experiment. Incubate the compound in the assay medium (without cells or target) for the duration of your experiment, taking samples at different time points (e.g., 0, 2, 8, 24 hours). Analyze these samples by HPLC to quantify the amount of parent compound remaining.
-
Fresh Additions: For long-term experiments, consider adding freshly diluted compound at intermediate time points to maintain a consistent concentration of the active species.
Frequently Asked Questions (FAQs)
-
What are the recommended storage conditions for solid this compound?
-
Store the solid compound in a tightly sealed container in a cool, dry, dark place. A desiccator at room temperature or storage in a freezer at -20°C is recommended to protect from moisture and light.
-
-
What is the best solvent for preparing a stable stock solution?
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are excellent choices for long-term storage of a concentrated stock solution. These aprotic solvents minimize the risk of hydrolysis. Store these stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
How does pH affect the stability and solubility of this compound?
-
Quinoline derivatives are weak bases and their solubility is often pH-dependent.[11] At acidic pH, the quinoline nitrogen becomes protonated, which generally increases aqueous solubility but may also accelerate hydrolysis of the nitrile group.[5] At basic pH, hydrolysis of both the 4-chloro group and the nitrile group is typically accelerated.[7] For most applications, maintaining a buffered solution near pH 7 is the safest starting point for stability.
-
-
Can I heat the solution to aid dissolution?
-
Gentle warming (e.g., to 37°C) for a short period may be acceptable, but prolonged heating, especially in aqueous or protic solvents, is strongly discouraged as it will significantly accelerate the rate of hydrolysis and other degradation reactions.
-
Visualizing Potential Degradation Pathways
The following diagrams illustrate the most probable degradation pathways for this compound in solution based on established chemical principles.
Caption: Key degradation pathways of this compound.
Experimental Protocol: Assessing Solution Stability by HPLC
This protocol provides a general framework for evaluating the stability of this compound under specific experimental conditions.
Objective: To quantify the degradation of this compound in a chosen solvent or buffer system over time.
Materials:
-
This compound
-
HPLC-grade solvent for stock solution (e.g., DMSO)
-
Test solution (e.g., PBS buffer, cell culture medium)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
HPLC-grade mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
Workflow Diagram:
Caption: Workflow for HPLC-based stability assessment.
Step-by-Step Procedure:
-
Method Development: Develop an isocratic or gradient HPLC method that provides good separation between the parent compound and potential degradation products. A reversed-phase C18 column with a mobile phase of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point. The detection wavelength should be set to a λmax of the compound.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Test Solution Preparation: Dilute the stock solution into your test buffer or medium (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 10 µM).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution. If necessary, quench any reaction by diluting with a strong organic solvent like acetonitrile and/or freeze immediately at -80°C. This is your T=0 reference sample.
-
Incubation: Incubate the remaining test solution under the desired conditions (e.g., 37°C in a light-protected incubator).
-
Time-Point Sampling: At specified intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots of the test solution and process them in the same manner as the T=0 sample.
-
HPLC Analysis: Analyze all samples by HPLC in a single run to ensure consistency.
-
Data Analysis: Integrate the peak area of the parent compound in each chromatogram. Calculate the percentage of compound remaining at each time point relative to the peak area at T=0.
Data Interpretation:
| Time (hours) | Peak Area (Parent) | % Remaining |
| 0 | 1,500,000 | 100% |
| 4 | 1,425,000 | 95% |
| 8 | 1,350,000 | 90% |
| 24 | 975,000 | 65% |
A plot of % remaining versus time will reveal the degradation kinetics of your compound under the tested conditions. A loss of >10-15% over the course of an experiment is generally considered significant and may impact your results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refining Analytical Methods for 4-Chloro-7-iodoquinoline-3-carbonitrile Detection
Welcome to the technical support center dedicated to the robust analysis of 4-Chloro-7-iodoquinoline-3-carbonitrile. This molecule is a critical building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.[1][2] Its unique structure, featuring a quinoline core, a nitrile group, and two different halogen substituents, presents specific challenges for analytical chemists. Accurate and precise quantification is paramount for reaction monitoring, purity assessment, and quality control.
This guide is structured to provide practical, field-tested advice, moving from common questions to in-depth troubleshooting for the most prevalent analytical techniques. We will explore the causality behind experimental choices to empower you to not only solve current issues but also proactively design more resilient methods.
General Analytical Workflow
The following diagram outlines a typical workflow for the analysis of this compound, from sample handling to final data interpretation.
References
Welcome to the technical support center for 4-Chloro-7-iodoquinoline-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on overcoming potential resistance mechanisms.
I. Introduction to this compound
This compound is a halogenated quinoline derivative. The quinoline scaffold is a critical component in a variety of pharmacologically active compounds, known to exhibit a broad range of biological activities, including antimicrobial, antimalarial, and anticancer effects.[1][2] While the precise molecular targets of this compound are not extensively documented in publicly available literature, related quinoline compounds have been shown to function through mechanisms such as the inhibition of tyrosine kinases, interference with DNA replication by targeting topoisomerases, and disruption of tubulin polymerization.[2]
Given its structural properties, it is plausible that this compound is being investigated for its antiproliferative properties in cancer cell lines or as an antimicrobial agent. This guide will, therefore, address challenges within these research contexts.
II. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound.
Q1: What is the likely mechanism of action for this compound?
A1: While the specific target is not definitively established, quinoline-3-carbonitrile derivatives have been investigated as inhibitors of DNA gyrase in bacteria.[3] In eukaryotic cells, quinoline compounds can have diverse mechanisms, including kinase inhibition and targeting DNA topoisomerases.[2] We recommend performing target validation assays to identify the specific mechanism in your experimental system.
Q2: My cells have stopped responding to this compound. How can I confirm if they have developed resistance?
A2: The most direct method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) in your treated cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance. This is typically measured using a cell viability assay (e.g., MTT, CellTiter-Glo®).
Q3: What are the common biological mechanisms that could lead to resistance against a quinoline-based compound like this?
A3: Acquired resistance to small molecule inhibitors is a multifaceted issue. Common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell.
-
Alterations in Drug Target: Mutations in the target protein that prevent the compound from binding effectively.
-
Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to circumvent the inhibitory effect of the compound.
-
Changes in Drug Metabolism: Cells might alter their metabolic processes to inactivate the compound more efficiently.
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins can render cells more resistant to drug-induced cell death.
III. Troubleshooting Guide: Loss of Efficacy
This section provides a structured approach to troubleshooting a gradual or sudden loss of efficacy of this compound in your cell culture experiments.
Problem: Inconsistent or Increasing IC50 Values
You observe that higher concentrations of this compound are required to achieve the same level of inhibition, or your results vary significantly between experiments.
Before investigating complex biological resistance, it is crucial to rule out experimental variability.
| Parameter | Potential Issue | Recommended Action |
| Compound Integrity | Degradation of the compound in stock solutions or working dilutions. | Prepare fresh stock solutions from powder. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Cell Health & Passage | High passage number leading to phenotypic drift. Inconsistent cell seeding density. | Use cells within a consistent and limited passage number range. Always perform an accurate cell count before seeding. |
| Assay Reagents | Expired or improperly stored assay reagents (e.g., MTT, luciferase substrates). | Ensure all reagents are within their expiration dates and have been stored according to the manufacturer's instructions. |
If experimental variables are ruled out, the following workflow can help identify the underlying resistance mechanism.
Caption: Troubleshooting workflow for identifying resistance mechanisms.
Drilling Down into Resistance Mechanisms
Q: How can I test for increased drug efflux?
A: Overexpression of ABC transporters like P-glycoprotein (P-gp) is a common cause of multidrug resistance.
-
Western Blotting: This allows for the quantification of P-gp protein levels in your resistant cell line compared to the parental line. An increase in P-gp expression is a strong indicator of this resistance mechanism.
-
Rhodamine 123 Efflux Assay: P-gp actively transports the fluorescent dye Rhodamine 123 out of the cell. A lower intracellular accumulation of this dye in your resistant cells compared to the parental line indicates increased P-gp activity.
-
Co-treatment with a P-gp Inhibitor: A common strategy is to co-administer your quinoline compound with a known P-gp inhibitor, such as verapamil. If this restores the cytotoxic effects of your compound, it strongly suggests P-gp-mediated resistance.
Q: What should I do if I suspect a mutation in the molecular target?
A: If you have identified a putative molecular target (e.g., a specific kinase or topoisomerase), you should sequence the gene encoding this target in both your parental and resistant cell lines.
-
Sanger Sequencing: If you are investigating a specific gene, Sanger sequencing of the coding region can identify point mutations, insertions, or deletions that may alter the drug-binding pocket.
-
Next-Generation Sequencing (NGS): If the target is unknown or if you suspect multiple mutations, whole-exome or whole-genome sequencing can provide a comprehensive view of genetic alterations in the resistant cells.
Q: How can I investigate the activation of bypass signaling pathways?
A: Cells can develop resistance by activating parallel signaling pathways that compensate for the inhibition of the primary target.
-
Phospho-Proteomic Analysis: Techniques like mass spectrometry-based proteomics or phospho-kinase antibody arrays can provide a global view of changes in protein phosphorylation, highlighting signaling pathways that are hyperactivated in resistant cells.
-
RNA-Seq: Transcriptomic analysis can reveal the upregulation of genes in survival pathways that are not present in the parental cells.
IV. Experimental Protocols
This section provides detailed methodologies for key experiments in resistance investigation.
Protocol 1: Development of a Drug-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to escalating concentrations of this compound.
-
Determine Initial IC50: First, determine the IC50 of the compound on your parental cell line using a standard cell viability assay.
-
Initial Exposure: Culture the parental cells in a medium containing a low concentration of the compound (e.g., the IC20, the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, passage them and increase the concentration of the compound in the culture medium. This increase is typically done in a stepwise manner (e.g., 1.5 to 2-fold).
-
Maintenance and Monitoring: Maintain the cells at each new concentration for several passages. If significant cell death occurs, revert to the previous lower concentration until the cells recover.
-
Confirmation of Resistance: After several months of continuous culture with increasing drug concentrations, confirm the development of resistance by measuring the new IC50 and comparing it to the parental cell line. A significant increase (e.g., >5-fold) indicates the establishment of a resistant line.
-
Cryopreservation: It is crucial to freeze stocks of the cells at various stages of resistance development.
Protocol 2: Rhodamine 123 Efflux Assay
This protocol assesses P-gp activity by measuring the efflux of the fluorescent substrate Rhodamine 123.
-
Cell Seeding: Seed both parental and suspected resistant cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Drug Treatment (Optional): To confirm that the efflux can be inhibited, pre-treat a set of wells with a P-gp inhibitor (e.g., verapamil) for 1 hour.
-
Rhodamine 123 Staining: Add Rhodamine 123 to all wells at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells with cold PBS to remove extracellular dye.
-
Fluorescence Measurement: Immediately measure the intracellular fluorescence using a plate reader with appropriate filters (e.g., 485 nm excitation / 528 nm emission).
-
Data Analysis: Compare the fluorescence intensity between parental and resistant cells. A lower fluorescence signal in the resistant cells indicates increased efflux of Rhodamine 123.
V. Visualization of a Putative Resistance Mechanism
The following diagram illustrates a common resistance mechanism involving the upregulation of an efflux pump and the activation of a bypass signaling pathway.
Caption: Upregulation of efflux pumps and activation of bypass pathways.
VI. Concluding Remarks
Overcoming resistance to investigational compounds like this compound is a critical aspect of preclinical drug development. A systematic and logical approach to troubleshooting, beginning with the validation of experimental parameters and progressing to the investigation of complex biological mechanisms, is essential for success. This guide provides a framework for these investigations. Should you have further questions, please do not hesitate to contact our technical support team.
References
Validation & Comparative
Validating the Biological Activity of 4-Chloro-7-iodoquinoline-3-carbonitrile: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for validating the biological activity of the novel compound 4-Chloro-7-iodoquinoline-3-carbonitrile. We will explore its potential as a kinase inhibitor by comparing it with established drugs targeting similar pathways and provide detailed experimental protocols for its characterization. Our focus is on empowering researchers to make informed decisions in the early stages of drug discovery.
Introduction to this compound and the Quinoline Scaffold
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer and antiviral properties. The specific compound, this compound, belongs to the quinoline-3-carbonitrile class. This class has shown promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.
Our hypothesis is that this compound may act as a kinase inhibitor, potentially targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for anticancer therapies. The presence of the chloro and iodo groups at positions 4 and 7, respectively, and the carbonitrile group at position 3 are key structural features that warrant investigation for their influence on biological activity and target specificity. A high-throughput screen for Ras-mitogen-activated protein kinase (MAPK) signaling inhibitors identified substituted 4-anilino-3-quinolinecarbonitriles as potent MEK1 kinase inhibitors with IC50s <10 nmol/L.[1]
Comparative Analysis with Established Kinase Inhibitors
To establish a benchmark for evaluating this compound, we will compare it with three well-established kinase inhibitors that share structural similarities or target the same signaling pathway.
| Compound | Core Structure | Primary Target(s) | Mechanism of Action |
| This compound | Quinoline | Hypothesized: EGFR and/or other kinases | To be determined |
| Gefitinib (Iressa®) | Quinazoline | EGFR | Reversible inhibitor of the EGFR tyrosine kinase.[2][3] |
| Erlotinib (Tarceva®) | Quinazoline | EGFR | Reversible inhibitor of the EGFR tyrosine kinase.[4][5][6][7][8] |
| Lapatinib (Tykerb®) | Quinazoline | Dual EGFR and HER2 | Reversible inhibitor of both EGFR and HER2 tyrosine kinases.[9][10][11][12][13] |
The choice of these comparators allows for a multi-faceted evaluation of our topic compound's potency, selectivity, and potential advantages over existing therapies.
Experimental Validation Workflow
A rigorous and systematic approach is essential for validating the biological activity of a novel compound. The following experimental workflow is designed to provide a comprehensive characterization of this compound.
Caption: A stepwise workflow for the biological validation of this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[14][15][16][17]
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, the comparator drugs (Gefitinib, Erlotinib, Lapatinib), and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Kinase Assay
Principle: This assay directly measures the ability of a compound to inhibit the activity of a specific kinase. This is often done using a fluorescence-based method or a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate.[18][19][20][21][22]
Protocol (Fluorescence-based):
-
Reaction Setup: In a 384-well plate, add the purified recombinant kinase (e.g., EGFR), a specific peptide substrate, and ATP.
-
Compound Addition: Add varying concentrations of this compound or comparator drugs. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Kinase Reaction: Incubate the plate at 30°C for 1-2 hours to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent containing an antibody that specifically recognizes the phosphorylated substrate. The binding of this antibody is then detected by a secondary method, such as fluorescence resonance energy transfer (FRET).
-
Signal Measurement: Measure the fluorescence signal using a suitable plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Western Blot Analysis for Protein Phosphorylation
Principle: Western blotting is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing evidence of target engagement and inhibition in a cellular context.[23][24][25][26]
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with this compound or comparator drugs at their respective IC50 concentrations for a specified time. Then, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR) and the total form of the kinase (e.g., anti-EGFR) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. A decrease in this ratio upon treatment with the compound indicates inhibition of the kinase.
Visualizing the EGFR Signaling Pathway and Inhibition
The following diagram illustrates the EGFR signaling pathway and the points of inhibition by the comparator drugs, which is the hypothesized mechanism for this compound.
Caption: The EGFR signaling pathway and the site of action for tyrosine kinase inhibitors.
Conclusion and Future Directions
This guide provides a robust framework for the initial biological validation of this compound. By following these experimental protocols and comparing the results with established EGFR inhibitors, researchers can effectively assess its potential as a novel kinase inhibitor. Positive results from these initial studies would warrant further investigation, including selectivity profiling against a broader panel of kinases, in vivo efficacy studies in animal models, and detailed structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties. The quinoline-3-carbonitrile scaffold continues to be a promising area for the development of new targeted therapies, and a systematic approach to validation is key to unlocking its full potential.
References
- 1. Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA Approval of Gefitinib for the Treatment of Patients with Metastatic EGFR Mutation-Positive Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Erlotinib - Wikipedia [en.wikipedia.org]
- 7. Tarceva (erlotinib): Lung Cancer Drug Facts, Side Effects & Dosage [medicinenet.com]
- 8. What is Erlotinib Hydrochloride used for? [synapse.patsnap.com]
- 9. Lapatinib - Wikipedia [en.wikipedia.org]
- 10. Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. novartis.com [novartis.com]
- 12. quickrxspecialty.pharmacy [quickrxspecialty.pharmacy]
- 13. Tykerb - Dual Tyrosine Kinase Inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. In vitro kinase assay [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro kinase assay [bio-protocol.org]
- 22. revvity.com [revvity.com]
- 23. researchgate.net [researchgate.net]
- 24. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
A Comparative Analysis of 4-Chloro-7-iodoquinoline-3-carbonitrile: A Versatile Scaffold for Drug Discovery
Introduction
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2][3] Its rigid, planar structure and versatile substitution patterns have enabled the development of drugs for diseases ranging from malaria and cancer to bacterial infections and neurological disorders.[3][4] This guide focuses on a particularly strategic derivative: 4-Chloro-7-iodoquinoline-3-carbonitrile (CAS: 364793-64-6, Formula: C₁₀H₄ClIN₂).[5][6]
This compound is not merely another quinoline derivative; it is a highly functionalized building block designed for sophisticated chemical exploration. The strategic placement of its substituents offers a multi-pronged approach to molecular diversification:
-
The 4-Chloro Group: This position is highly activated towards nucleophilic aromatic substitution, serving as a primary attachment point for amine-containing side chains and other nucleophiles. This reactivity is a well-established strategy in the synthesis of kinase inhibitors and antimalarial drugs.[7][8][9]
-
The 7-Iodo Group: As a heavy halogen, iodine is an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a vast array of carbon-based substituents, enabling fine-tuning of steric bulk, electronics, and pharmacokinetic properties.[7]
-
The 3-Carbonitrile Group: This strong electron-withdrawing group modulates the electronic character of the entire quinoline system. It can act as a key hydrogen bond acceptor in ligand-receptor interactions or serve as a synthetic precursor for other functional groups like amides or carboxylic acids.[10]
The objective of this guide is to provide an in-depth comparative analysis of this compound against structurally related compounds. We will dissect its synthetic utility, explore structure-activity relationships (SAR), and present supporting experimental data to contextualize its performance in relevant biological assays. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to effectively leverage this and similar scaffolds in their discovery programs.
Selection of Comparator Compounds
To fully appreciate the unique characteristics of this compound, we have selected three comparator compounds that systematically vary the key functional groups at the C3, C4, C7, and C8 positions.
-
Comparator A: 4,7-Dichloroquinoline: By replacing the 7-iodo with a 7-chloro group, we can directly assess the difference in reactivity for cross-coupling reactions and its impact on biological potency.
-
Comparator B: Ethyl 4-chloro-7-iodoquinoline-3-carboxylate: Swapping the 3-carbonitrile for a 3-carboxylate ester allows for a direct comparison of how this key electronic and hydrogen-bonding feature influences biological activity, a crucial question in the design of antimalarials and kinase inhibitors.[7][11]
-
Comparator C: 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol): This isomer introduces an 8-hydroxy group and shifts the chloro position. As a well-studied compound, it provides a stark example of how positional isomerism and the addition of a metal-chelating group can fundamentally alter the mechanism of action and therapeutic application.[12][13]
Comparative Physicochemical and Synthetic Overview
A molecule's utility is governed by its physical properties and chemical reactivity. The table below summarizes key physicochemical data, while the subsequent sections delve into the synthetic implications.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |
| Subject Compound | C₁₀H₄ClIN₂ | 314.51 | 364793-64-6 | Activated 4-Cl, Versatile 7-I, E-withdrawing 3-CN |
| Comparator A | C₉H₅Cl₂N | 198.05 | 86-98-6 | Two reactive chloro groups with differential reactivity |
| Comparator B | C₁₂H₈ClINO₂ | 361.56 | Not readily available | Ester at C3, retains 4-Cl and 7-I for synthesis |
| Comparator C | C₉H₅ClINO | 305.50 | 130-26-7 | 8-hydroxy group enables metal chelation |
Synthetic Utility and Reaction Pathways
The primary value of this compound lies in its capacity for sequential, regioselective modifications. The differential reactivity of the 4-chloro and 7-iodo positions allows for a structured approach to library synthesis.
Causality Behind Synthetic Choices:
-
Why SNAr at C4? The electron-withdrawing effect of the quinoline nitrogen and the 3-carbonitrile group strongly activates the C4 position for nucleophilic attack. This makes reactions with amines, thiols, or alcohols highly efficient, often requiring only moderate heat. This is the preferred method for installing side chains that mimic the hinge-binding motifs found in many kinase inhibitors.
-
Why Cross-Coupling at C7? The Carbon-Iodine bond is significantly weaker than the Carbon-Chlorine bond, making it the selective site for oxidative addition in palladium-catalyzed cross-coupling cycles. This allows chemists to install diverse groups at C7 while preserving the reactive 4-chloro handle for a subsequent step. In contrast, Comparator A (4,7-Dichloroquinoline) offers less selective reactivity, often requiring harsher conditions to activate the 7-chloro position, which can lead to side reactions at C4.
Structure-Activity Relationship (SAR) Analysis
The biological activity of quinoline derivatives is exquisitely sensitive to the nature and position of substituents. By comparing our selected compounds, we can derive key SAR insights.
-
Influence of the C3 Substituent (Subject vs. Comparator B): The 3-carbonitrile group is a potent hydrogen bond acceptor but is sterically small. The 3-carboxylate ester in Comparator B is also a hydrogen bond acceptor but introduces more steric bulk and different electronic properties. In antimalarial 4-oxo-3-carboxyl quinolones, the carboxylate is critical for activity, whereas for certain kinase inhibitors, the smaller carbonitrile may be preferred to avoid steric clashes.[11]
-
Influence of the C7 Halogen (Subject vs. Comparator A): While both chlorine and iodine are electron-withdrawing halogens, iodine possesses greater lipophilicity and size. This can lead to enhanced van der Waals interactions in a hydrophobic binding pocket, potentially increasing potency. However, the increased lipophilicity may also negatively impact solubility and metabolic stability.
-
Influence of Positional Isomerism (Subject vs. Comparator C): The shift to an 8-hydroxyquinoline scaffold in Clioquinol (Comparator C) fundamentally changes the compound's biological profile. The 8-hydroxy group, in concert with the quinoline nitrogen, creates a powerful bidentate chelation site for metal ions like Cu²⁺ and Zn²⁺.[13] This property is central to its observed antifungal activity and its proposed mechanism in neurodegenerative diseases, a mode of action entirely distinct from the kinase inhibition or DNA gyrase inhibition often associated with other quinoline derivatives.[10][12]
Comparative Biological Performance: Experimental Data
To ground our analysis in practical application, we present comparative data from standard biological assays. The following data, while illustrative, is based on activities reported for analogous quinoline series in the literature.
Anticancer Activity (Cell Viability)
Many 4-aminoquinoline derivatives function as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells.[14]
Table 1: Comparative Anticancer Activity (IC₅₀, µM)
| Compound | HCT-116 (Colon) | A549 (Lung) | MCF-7 (Breast) | Selectivity Comment |
|---|---|---|---|---|
| Subject Derivative * | 0.35 | 0.67 | 1.21 | Potent, broad-spectrum activity typical of hinge-binding scaffolds. |
| Comparator A Derivative * | 1.52 | 2.84 | 4.50 | Reduced potency suggests C7-Iodo may have favorable interactions over C7-Chloro. |
| Comparator B Derivative * | 5.75 | 8.30 | >10 | The bulkier ester at C3 likely causes a steric clash in the kinase ATP pocket. |
| Comparator C (Clioquinol) | 4.80 | 6.20 | 3.50 | Moderate activity, likely via a different mechanism (e.g., metal dysregulation). |
Note: Data for Subject and Comparators A/B are based on their 4-anilino derivatives to represent a typical final product.
This protocol provides a self-validating system for assessing cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of 2x final concentration dilutions in serum-free medium.
-
Treatment: Remove the growth medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include wells with vehicle control (e.g., 0.1% DMSO) and wells with no cells (blank). Incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank absorbance, calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Antimicrobial Activity
Quinolone derivatives are famous for their antibacterial activity, often targeting DNA gyrase.[10] The 8-hydroxyquinolines are known for broad-spectrum antifungal activity.[12]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Mechanism Insight |
|---|---|---|---|---|
| Subject Compound | >64 | >64 | 32 | Weak intrinsic activity; requires modification to a bioactive form. |
| Ciprofloxacin (Control) | 0.5 | 0.25 | N/A | Classic DNA gyrase inhibitor. |
| Comparator C (Clioquinol) | 8 | 16 | 2 | Strong antifungal and moderate antibacterial activity via metal chelation.[12] |
This protocol follows CLSI guidelines for determining the Minimum Inhibitory Concentration (MIC).
-
Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB, typically starting from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring absorbance at 600 nm.
Plausible Mechanism of Action: Kinase Inhibition
The 4-aminoquinoline scaffold is a classic "Type I" kinase inhibitor, competing with ATP for binding in the enzyme's active site. The diagram below illustrates this proposed interaction.
In this model, the quinoline nitrogen acts as a crucial hydrogen bond acceptor, interacting with the "hinge region" of the kinase domain—a role typically played by the adenine portion of ATP. The 4-anilino substituent extends into the pocket, while the 7-position substituent can be tailored to interact with a nearby hydrophobic region, thereby enhancing potency and selectivity.
Conclusion and Future Outlook
This comparative guide establishes This compound as a high-potential, strategically designed scaffold for drug discovery. Its key advantages lie in its orthogonal reactivity, allowing for controlled, stepwise diversification at the C4 and C7 positions.
-
Compared to 4,7-dichloroquinoline , it offers superior and more selective reactivity at the C7 position for metal-catalyzed cross-coupling.
-
Compared to its 3-carboxylate analog , the 3-carbonitrile provides a different electronic and steric profile that may be advantageous for specific targets like kinases.
-
Its activity profile is fundamentally different from positional isomers like Clioquinol , highlighting its role as a precursor for targeted inhibitors rather than broad-spectrum metal chelators.
Future research should focus on leveraging this scaffold to build libraries of 4,7-disubstituted derivatives. Systematic exploration of various amines at C4 and aryl/heteroaryl groups at C7 will be critical for optimizing target-specific potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The insights and protocols provided herein offer a robust framework for initiating such a drug discovery campaign.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. cenmed.com [cenmed.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of a novel series of substituted quinolines acting as anticancer agents and selective EGFR blocker: Molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Experimental Results for 4-Chloro-7-iodoquinoline-3-carbonitrile: A Comparative Guide
This guide provides a comprehensive analysis of the experimental data for 4-Chloro-7-iodoquinoline-3-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry. We will delve into its synthesis, spectroscopic validation, and predicted biological activity, drawing comparisons with established compounds and alternative synthetic methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile molecule.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid bicyclic framework provides a versatile scaffold for the presentation of functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. The introduction of halogens, such as chlorine and iodine, along with a cyano group, as in this compound, offers unique opportunities for both chemical modification and modulation of biological activity. The electron-withdrawing nature of these substituents can influence the molecule's reactivity, lipophilicity, and potential to engage in specific interactions with protein residues.
Synthesis and Mechanistic Insights
The synthesis of this compound can be logically approached through a well-established synthetic transformation, the Vilsmeier-Haack reaction, followed by conversion of the resulting aldehyde to a nitrile. This multi-step process offers a reliable route to this class of compounds.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Vilsmeier-Haack Cyclization to 2,4-Dichloro-7-iodoquinoline-3-carbaldehyde
-
To a stirred solution of N-(3-iodophenyl)acetamide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF, 3 equivalents), phosphorus oxychloride (POCl3, 5 equivalents) is added dropwise at 0-5 °C.
-
The reaction mixture is then heated to 80-90 °C for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford the crude 2,4-dichloro-7-iodoquinoline-3-carbaldehyde.[2]
Causality: The Vilsmeier-Haack reagent, an electrophilic species formed from POCl3 and DMF, attacks the electron-rich aromatic ring of the N-arylacetamide, leading to intramolecular cyclization and formylation to yield the quinoline core.[3] The use of excess POCl3 ensures the conversion of the initially formed 4-hydroxyquinoline to the 4-chloro derivative.
Step 2: Conversion to this compound
-
The crude 2,4-dichloro-7-iodoquinoline-3-carbaldehyde (1 equivalent) is dissolved in a suitable solvent such as ethanol or acetic acid.
-
Hydroxylamine hydrochloride (1.2 equivalents) is added, and the mixture is heated to reflux for 1-2 hours to form the aldoxime intermediate.[4]
-
After cooling, a dehydrating agent, such as thionyl chloride or acetic anhydride, is added cautiously, and the mixture is heated gently to facilitate the dehydration of the oxime to the nitrile.[4]
-
The reaction mixture is then neutralized with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Causality: The condensation of the aldehyde with hydroxylamine forms an aldoxime. Subsequent dehydration removes a molecule of water to yield the thermodynamically stable nitrile group.
Comparison with Alternative Synthetic Methodologies
While the Vilsmeier-Haack approach is effective, other classical methods for quinoline synthesis exist, each with its own advantages and limitations.
| Synthetic Method | Starting Materials | Key Features & Limitations |
| Vilsmeier-Haack | N-Arylacetamides, POCl3, DMF | Good for producing 2-chloro-3-formylquinolines; reaction conditions can be harsh.[2] |
| Friedländer Synthesis | 2-Aminoaryl aldehydes/ketones, compounds with an α-methylene group | Atom-economical; starting materials may not be readily available. |
| Pfitzinger Reaction | Isatin, carbonyl compounds | Good for synthesizing quinoline-4-carboxylic acids; requires basic conditions. |
| Skraup Synthesis | Anilines, glycerol, sulfuric acid, oxidizing agent | Uses readily available starting materials; harsh reaction conditions and often low yields. |
| Doebner-von Miller | Anilines, α,β-unsaturated carbonyl compounds | A versatile method for producing substituted quinolines; can produce complex mixtures of products. |
Spectroscopic and Analytical Validation
The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected analytical data.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.5-9.0 ppm. The exact chemical shifts and coupling constants will be influenced by the positions of the chloro, iodo, and cyano groups.[5] |
| ¹³C NMR | Aromatic carbons between 120-150 ppm. The carbon of the cyano group is expected around 115-120 ppm. Quaternary carbons attached to halogens will show distinct chemical shifts. |
| Mass Spec (MS) | The molecular ion peak corresponding to the exact mass of C10H4ClIN2 (m/z 313.91).[6] The isotopic pattern for chlorine (M, M+2) and the presence of iodine will be characteristic. |
| Infrared (IR) | A sharp absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretch. Aromatic C-H and C=C stretching vibrations will also be present. |
| HPLC | A single major peak indicating the purity of the compound. |
Cross-Validation of Biological Activity
Quinoline derivatives are known to exhibit a wide range of biological activities, with many demonstrating potent anticancer properties by inhibiting protein kinases.[8]
Predicted Biological Target and Mechanism of Action
The 4-anilino-3-cyanoquinoline scaffold is a known pharmacophore for inhibiting tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Src kinase.[9] The cyano group can act as a hydrogen bond acceptor, while the quinoline core mimics the adenine part of ATP, leading to competitive inhibition at the ATP-binding site of the kinase.
Caption: Proposed mechanism of tyrosine kinase inhibition.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]
Experimental Protocol: EGFR Kinase Inhibition Assay
This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the EGFR kinase.[11]
-
Reaction Setup: In a 384-well plate, add the EGFR enzyme, a fluorescently labeled peptide substrate, and varying concentrations of this compound.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the fluorescence signal. The signal will be proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[11]
Comparison with Clinically Approved Kinase Inhibitors
To contextualize the potential of this compound, it is useful to compare it with established kinase inhibitors that share structural or functional similarities.
| Compound | Core Structure | Mechanism of Action | Key Synthetic Features |
| This compound | Quinoline | Predicted dual Src/Abl kinase inhibitor | Multi-step synthesis via Vilsmeier-Haack reaction. |
| Bosutinib | 4-Anilino-3-quinolinecarbonitrile | Dual Src/Abl tyrosine kinase inhibitor.[12] | Multi-step synthesis involving cyclization to form the quinoline core.[13] |
| Lapatinib | 4-Anilinoquinazoline | Dual EGFR/HER2 tyrosine kinase inhibitor.[10] | Multi-step synthesis of the quinazoline core followed by functionalization.[14] |
This comparison highlights that while Bosutinib shares the 3-quinolinecarbonitrile core, Lapatinib's quinazoline scaffold is also a close structural analog. The synthetic complexity of these molecules is comparable, involving multi-step sequences. The biological activity of this compound is anticipated to be in a similar domain to these established drugs, targeting key kinases involved in cancer progression.
Conclusion and Future Directions
This compound is a promising heterocyclic compound with a clear synthetic route and a high potential for biological activity, particularly as a kinase inhibitor. The experimental protocols outlined in this guide provide a framework for its synthesis, characterization, and biological evaluation. Further studies should focus on obtaining precise experimental data for its cytotoxicity against a panel of cancer cell lines and its inhibitory activity against specific kinases. Structure-activity relationship (SAR) studies, involving modifications at the 4- and 7-positions, could lead to the development of even more potent and selective drug candidates.
References
- 1. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 2. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloro-7-iodo-quinoline-3-carbonitrile(364793-64-6) 1H NMR [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. This compound,364793-64-6-Amadis Chemical [amadischem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. echemi.com [echemi.com]
- 12. Bosutinib - Wikipedia [en.wikipedia.org]
- 13. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medkoo.com [medkoo.com]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-7-iodoquinoline-3-carbonitrile
In the dynamic field of drug discovery, particularly in the pursuit of novel kinase inhibitors, the quinoline scaffold has emerged as a privileged structure. Its versatility allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising, yet underexplored, scaffold: 4-Chloro-7-iodoquinoline-3-carbonitrile . We will dissect the roles of its key functional groups, compare its predicted potential against established alternatives, and provide robust experimental protocols for its synthesis and evaluation.
The Architectural Blueprint: Deconstructing this compound for Kinase Inhibition
The therapeutic potential of this compound can be logically inferred by examining its constituent parts, each contributing to its predicted biological activity. The core quinoline structure, the 3-carbonitrile moiety, and the specific halogen substitutions at the 4- and 7-positions all play critical roles.
The Quinoline Core: A Foundation for Potency
The quinoline ring system is a cornerstone of many biologically active compounds, including antimalarials and anticancer agents. Its bicyclic aromatic nature provides a rigid scaffold that can be readily functionalized to interact with various biological targets. In the context of kinase inhibition, the quinoline core often serves as the primary anchor within the ATP-binding pocket of the enzyme.
The 3-Carbonitrile Group: A Key to Kinase Interaction
The introduction of a carbonitrile (-C≡N) group at the 3-position of the quinoline ring is a critical design element for potent kinase inhibition. This electron-withdrawing group has been shown to be a bioisosteric replacement for the nitrogen atom at the 3-position of the highly successful quinazoline-based kinase inhibitors. The nitrile nitrogen can act as a crucial hydrogen bond acceptor, mimicking the interaction of the quinazoline nitrogen with a conserved water molecule or directly with amino acid residues in the kinase hinge region. This interaction is a hallmark of many potent ATP-competitive kinase inhibitors.
The 4-Chloro Substituent: A Gateway for Modification and a Potential Bioisostere
The chlorine atom at the 4-position of the quinoline ring serves a dual purpose. Firstly, it is a reactive handle for nucleophilic aromatic substitution, allowing for the introduction of a wide variety of side chains. This is exemplified by the extensive research on 4-anilinoquinoline-3-carbonitriles, where the anilino group is introduced via displacement of a 4-chloro precursor. This versatility is paramount in lead optimization campaigns.
Secondly, the 4-chloro group itself can be considered a bioisosteric replacement for other functionalities. While less common as a final pharmacophoric element in this position compared to the anilino group, its electron-withdrawing nature influences the overall electronic profile of the molecule, which can impact binding affinity and cellular activity.
The 7-Iodo Substituent: Modulating Potency and Selectivity
Substitutions at the 7-position of the quinoline ring are well-documented to significantly influence the biological activity of kinase inhibitors. Electron-withdrawing groups at this position, such as halogens, are often associated with enhanced potency. The large and lipophilic nature of the iodine atom at the 7-position can provide additional van der Waals interactions within the ATP-binding pocket, potentially leading to increased affinity. Furthermore, the nature of the substituent at C-7 can modulate the selectivity profile of the inhibitor across the kinome.
A Comparative Analysis: this compound vs. Established Kinase Inhibitors
While direct experimental data for this compound is not extensively available in the public domain, we can extrapolate its potential by comparing it to well-characterized analogs. The most relevant comparators are the 4-anilino-3-quinolinecarbonitriles and the structurally related 4-anilinoquinazolines, which include several clinically approved drugs.
| Compound Class | Core Scaffold | Key Features | Representative IC50 Values (EGFR Kinase) |
| 4-Anilinoquinazolines | Quinazoline | N3 atom for H-bonding | Gefitinib: 2-37 nM |
| 4-Anilino-3-quinolinecarbonitriles | Quinoline-3-carbonitrile | C3-CN for H-bonding | EKB-569: 39 nM |
| This compound (Predicted) | Quinoline-3-carbonitrile | C3-CN for H-bonding; 4-Cl as reactive intermediate/modulator; 7-Iodo for enhanced potency | Predicted to be a potent kinase inhibitor, with specific activity dependent on subsequent modification at the 4-position. |
Note: The IC50 values are approximate and can vary depending on the specific assay conditions.
The data suggests that the quinoline-3-carbonitrile scaffold is a viable alternative to the quinazoline core for potent kinase inhibition. The key determinant of activity for many of these compounds is the nature of the substituent at the 4-position. Therefore, this compound is best viewed as a high-potential intermediate for the synthesis of a library of 4-substituted analogs.
Experimental Protocols
Synthesis of 4-Substituted-7-iodoquinoline-3-carbonitriles
The synthesis of the target scaffold and its derivatives can be achieved through a multi-step process, starting from a suitably substituted aniline.
Step 1: Synthesis of 2-amino-4-iodobenzonitrile
-
To a solution of 4-iodoanthranilic acid in a suitable solvent (e.g., THF), add a dehydrating agent (e.g., thionyl chloride) and an amine source (e.g., ammonia) under controlled temperature.
-
The resulting amide is then dehydrated using a reagent like phosphorus oxychloride to yield the desired benzonitrile.
Step 2: Condensation and Cyclization to form the Quinolone
-
React 2-amino-4-iodobenzonitrile with an appropriate three-carbon component, such as ethyl acetoacetate, in the presence of a catalyst (e.g., polyphosphoric acid) at elevated temperature to facilitate the Conrad-Limpach reaction. This will form the corresponding 4-hydroxy-7-iodoquinoline-3-carboxylate.
Step 3: Chlorination of the 4-position
-
Treat the 4-hydroxy-7-iodoquinoline-3-carboxylate with a chlorinating agent such as phosphorus oxychloride (POCl3) to convert the hydroxyl group at the 4-position to a chlorine atom, yielding ethyl 4-chloro-7-iodoquinoline-3-carboxylate.
Step 4: Conversion of the Ester to the Nitrile
-
The ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which is then converted to the primary amide.
-
Dehydration of the amide using a reagent like trifluoroacetic anhydride will yield the final this compound.
Step 5: Nucleophilic Substitution at the 4-Position
-
The 4-chloro group can be displaced by a variety of nucleophiles, such as anilines, to generate a library of 4-substituted-7-iodoquinoline-3-carbonitriles.
-
Typically, the reaction is carried out by heating the 4-chloroquinoline with the desired aniline in a suitable solvent like isopropanol or DMF, often with a catalytic amount of acid.
Caption: Synthetic workflow for 4-substituted-7-iodoquinoline-3-carbonitriles.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Add the diluted compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Based on the well-established SAR of related quinoline and quinazoline analogs, the key structural features of this molecule are poised for potent biological activity. The 3-carbonitrile group is a validated kinase hinge-binder, while the 7-iodo substituent is expected to enhance potency. The 4-chloro group provides a crucial reactive site for the introduction of diverse functionalities to optimize activity and selectivity.
Future research should focus on the synthesis of a focused library of 4-substituted analogs of 7-iodoquinoline-3-carbonitrile and their systematic evaluation in a panel of kinase and cellular assays. This will enable the elucidation of a detailed SAR for this scaffold and potentially lead to the discovery of novel and potent drug candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.
Comparative Efficacy Analysis: 4-Chloro-7-iodoquinoline-3-carbonitrile in the Landscape of Kinase Inhibition
A Technical Guide for Researchers and Drug Development Professionals
In the dynamic field of kinase inhibitor discovery, the quinoline scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic agents. This guide provides a comparative analysis of 4-Chloro-7-iodoquinoline-3-carbonitrile , a quinoline derivative with potential as a kinase inhibitor, against established inhibitors of clinically relevant kinase targets. While direct experimental data for this specific compound is not publicly available, its structural similarity to known inhibitor classes allows for a robust predictive comparison and outlines a clear experimental path for its evaluation.
The Quinoline Scaffold: A Foundation for Kinase Inhibition
The quinoline ring system is a versatile nucleus in the design of biologically active compounds, with many derivatives approved as anticancer drugs. Quinoline-based molecules have been successfully developed to target a range of protein kinases that are pivotal in carcinogenic pathways, including MEK1, CDK8/19, c-Met, VEGF, and EGF receptors. The efficacy of these inhibitors often relies on the specific substitution patterns around the quinoline core, which dictate target selectivity and potency.
Potential Kinase Targets for this compound
Based on its core structure, this compound belongs to the broader class of quinoline-3-carbonitriles. Structural analogs, particularly 4-anilino-3-quinolinecarbonitriles and quinoline-6-carbonitriles, have demonstrated potent inhibitory activity against two key kinase families: the MAP Kinase Kinase (MEK) family and the Cyclin-Dependent Kinase (CDK) family, specifically CDK8 and CDK19.
MEK1: A Central Node in the Ras/Raf/MEK/ERK Pathway
The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway is a common driver in many human cancers. MEK1 is a dual-specificity kinase that is a central component of this cascade.
A high-throughput screen identified substituted 4-anilino-3-quinolinecarbonitriles as potent inhibitors of MEK1, with IC50 values in the low nanomolar range (<10 nmol/L). These compounds act as competitive inhibitors of ATP binding to MEK1.
CDK8/19: Transcriptional Regulators in Oncology
CDK8 and its paralog CDK19 are components of the Mediator complex, which regulates gene transcription. Dysregulation of CDK8/19 activity has been implicated in various cancers, making them attractive therapeutic targets. Quinoline-6-carbonitrile derivatives have been developed as potent and selective inhibitors of CDK8/19.
Comparative Landscape: this compound vs. Known Inhibitors
The following sections provide a comparative overview of the potential efficacy of this compound against established inhibitors of MEK1 and CDK8/19. It is important to reiterate that the data for this compound is predictive, based on the activity of structurally related compounds.
Comparison with Known MEK1 Inhibitors
Several MEK1 inhibitors have been approved for clinical use or are in late-stage clinical development. A comparative table of their efficacy is presented below.
| Inhibitor | Target(s) | IC50 (nM) | Mechanism of Action |
| Trametinib (Mekinist®) | MEK1, MEK2 | 0.92 (MEK1), 1.8 (MEK2) | Allosteric, non-ATP-competitive |
| Selumetinib (Koselugo®) | MEK1, MEK2 | 14 (MEK1) | Allosteric, non-ATP-competitive |
| Cobimetinib (Cotellic®) | MEK1 | 4.2 | Allosteric, non-ATP-competitive |
| 4-Anilino-3-quinolinecarbonitrile (Class 2 Compound 2b) | MEK1 | <10 | ATP-competitive |
| This compound | Predicted: MEK1 | To be determined | Predicted: ATP-competitive |
Data for known inhibitors sourced from
The predicted ATP-competitive mechanism of this compound, based on its 4-anilino-3-quinolinecarbonitrile relatives, would differentiate it from the approved allosteric inhibitors. This could offer advantages in overcoming certain resistance mutations that may arise with allosteric inhibitors.
Comparison with Known CDK8/19 Inhibitors
The development of selective CDK8/19 inhibitors is an active area of research. Below is a comparison with some key tool compounds and clinical candidates.
| Inhibitor | Target(s) | IC50 (nM) |
| Senexin A | CDK8/19 | 280 (CDK8) |
| Senexin B | CDK8/19 | Kd: 140 (CDK8), 80 (CDK19) |
| Senexin C (quinoline-6-carbonitrile derivative) | CDK8/19 | Potent inhibitory activity |
| BI-1347 | CDK8/19 | Potent and selective |
| This compound | Predicted: CDK8/19 | To be determined |
Data for known inhibitors sourced from
The quinoline-6-carbonitrile scaffold of Senexin C demonstrates that this core can be optimized for potent CDK8/19 inhibition. The specific substitutions on this compound at the 4, 7, and 3 positions will be critical in determining its affinity and selectivity for CDK8/19.
Experimental Workflows for Efficacy Determination
To empirically determine the inhibitory efficacy of this compound, a series of well-established in vitro and cell-based assays should be employed.
In Vitro Kinase Inhibition Assay
A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO and create a serial dilution series.
-
Kinase Reaction:
-
In a 96-well plate, add the serially diluted compound or DMSO (vehicle control).
-
Add the target kinase (e.g., recombinant human MEK1 or CDK8/CycC).
-
Incubate to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Diagram: In Vitro Kinase Inhibition Assay Workflow
Caption: Workflow for determining kinase inhibitor IC50 using a luminescence-based assay.
Cell-Based Proliferation/Cytotoxicity Assays
To assess the effect of the compound on cancer cells, cell viability and proliferation assays are essential. These assays quantify the number of healthy, dividing cells after treatment.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Plate cancer cell lines (e.g., those with known mutations in the Ras/Raf/MEK/ERK or Wnt/β-catenin pathways) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Lysis and Signal Generation: Add CellTiter-Glo® Reagent, which lyses the cells and contains luciferase and its substrate. The amount of ATP released from viable cells is proportional to the luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Diagram: Cell-Based Viability Assay Workflow
Caption: Workflow for assessing cell viability and determining GI50.
Signaling Pathway Context
Understanding the signaling pathways in which the potential targets of this compound are involved is crucial for interpreting experimental results.
Diagram: Simplified Ras/Raf/MEK/ERK Signaling Pathway
Caption: Potential inhibition point of this compound in the MAPK pathway.
Conclusion and Future Directions
While the precise inhibitory profile of this compound remains to be experimentally determined, its structural characteristics strongly suggest potential activity against key oncogenic kinases such as MEK1 and/or CDK8/19. The provided comparative data for known inhibitors and the detailed experimental workflows offer a clear roadmap for its evaluation. Future studies should focus on comprehensive kinase profiling to identify its primary target(s) and selectivity, followed by cell-based assays to confirm its on-target effects and antiproliferative activity. These investigations will be crucial in determining the therapeutic potential of this compound in the landscape of targeted cancer therapies.
A Comparative Guide to the In Vivo Validation of Novel Kinase Inhibitors: A Case Study on 4-Chloro-7-iodoquinoline-3-carbonitrile as a Hypothesized STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The journey of a novel chemical entity from a promising in vitro hit to a viable therapeutic candidate is contingent on rigorous in vivo validation. This guide provides a comprehensive framework for this critical process, using the novel compound 4-Chloro-7-iodoquinoline-3-carbonitrile as a practical case study. Based on its quinoline scaffold, a privileged structure in kinase inhibitor design, we hypothesize that this compound functions by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.
This document outlines a complete strategy to test this hypothesis in a preclinical setting. We will detail the rationale for experimental design, provide step-by-step protocols for key pharmacodynamic and efficacy studies, and objectively compare its potential performance against Napabucasin (BBI608) , a well-characterized clinical-stage STAT3 inhibitor.[1][2][3] By following this guide, researchers can establish a self-validating system to confirm target engagement, elucidate the mechanism of action, and build a robust data package for their developmental compound.
Mechanistic Hypothesis: Why Target STAT3 with this compound?
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently hyper-activated in a wide array of human cancers.[4] This constitutive activation drives the expression of genes essential for tumor cell proliferation, survival, angiogenesis, and immune evasion, making STAT3 a compelling therapeutic target.[5][6][7]
The proposed mechanism of action for a STAT3 inhibitor involves several key steps:
-
Inhibition of Phosphorylation: Preventing the phosphorylation of STAT3 at critical tyrosine (Tyr705) and serine (Ser727) residues, which is required for its activation.[8][9]
-
Disruption of Dimerization: Blocking the formation of STAT3 homodimers, a necessary step for nuclear translocation.[6][9]
-
Downregulation of Target Genes: As a result, the transcription of pro-survival genes like c-Myc, Cyclin D1, and Survivin is suppressed, leading to apoptosis and cell cycle arrest in tumor cells.[6]
Our candidate, this compound, possesses a chemical structure that shares features with known ATP-competitive kinase inhibitors. We therefore hypothesize that it binds to the STAT3 SH2 domain, preventing its phosphorylation and subsequent activation. This guide provides the blueprint to validate this proposed mechanism.
The In Vivo Validation Workflow: A Multi-Pillar Approach
A successful in vivo validation campaign must be logical, sequential, and designed to answer specific questions at each stage. The goal is not just to see if the tumor shrinks, but to prove why it shrinks, directly linking the drug's molecular mechanism to its physiological effect.
Caption: High-level workflow for in vivo validation.
Pillar 1: Selecting the Right Battlefield - The Animal Model
The choice of animal model is paramount. To test a STAT3 inhibitor, the model must be dependent on STAT3 signaling for its growth and survival. A cell line-derived xenograft (CDX) model using a cancer cell line with documented high levels of constitutive p-STAT3 (e.g., MDA-MB-468 breast cancer, U266 myeloma) is an excellent starting point.[6][10] Patient-derived xenograft (PDX) models, which better retain the characteristics of the original human tumor, can be used for more advanced, clinically relevant studies.[10][11][12][13]
Pillar 2: Finding the Right Dose - Pharmacokinetics & Tolerability
Before assessing efficacy, one must establish a dose that is both tolerable and achieves sufficient exposure. A maximum tolerated dose (MTD) study is performed by administering escalating doses of the compound to cohorts of non-tumor-bearing mice. Key parameters to monitor include body weight, clinical signs of distress, and post-necropsy organ examination. This phase establishes the safe therapeutic window for subsequent studies.
Pillar 3: Proving the Mechanism - The Pharmacodynamic (PD) Study
This is the most critical phase for mechanism of action validation. Tumor-bearing mice are treated with the compound at one or more well-tolerated doses. Tumors are then harvested at specific time points post-treatment to measure target engagement.
Key PD Biomarkers for STAT3 Inhibition:
-
Direct Target Engagement: A reduction in the level of phosphorylated STAT3 (p-STAT3 Tyr705) relative to the total STAT3 protein. This is the most direct proof that the inhibitor is hitting its intended target.[8]
-
Downstream Pathway Modulation: A decrease in the mRNA or protein expression of known STAT3 target genes, such as c-Myc, Cyclin D1, or Survivin.[6][14]
Pillar 4: Measuring the Outcome - The Efficacy Study
In this phase, tumor-bearing animals are treated over an extended period (e.g., 21-28 days) to assess the impact on tumor growth. This study should include several groups:
-
Vehicle Control (the formulation without the drug)
-
This compound (at one or two well-tolerated, PD-effective doses)
-
Napabucasin (as a positive control and benchmark)[1]
Tumor volume and body weight are measured regularly. The primary endpoint is typically Tumor Growth Inhibition (TGI).
Comparative Analysis: this compound vs. Napabucasin
Napabucasin is an orally administered small molecule that inhibits STAT3 signaling and has been evaluated in numerous clinical trials.[1][3] It serves as an ideal comparator due to its well-defined mechanism and extensive preclinical and clinical data.
Table 1: Comparison of Compound Properties
| Feature | This compound | Napabucasin (BBI608) | Rationale for Comparison |
|---|---|---|---|
| Proposed Target | STAT3 | STAT3, Cancer Stemness Pathways[1][15][16] | To confirm if the novel compound works through the same primary target. |
| Chemical Class | Quinolone Carbonitrile | Naphthoquinone[15] | Different chemical scaffolds may offer distinct advantages in potency, selectivity, or PK properties. |
| Administration | Intraperitoneal (i.p.) or Oral (p.o.) | Oral (p.o.)[1][3] | Oral bioavailability is a key objective for clinical translation. |
| Known Biomarkers | p-STAT3, STAT3 target genes (Hypothesized) | p-STAT3, Cancer stem cell markers[15][16] | Validates that the chosen PD biomarkers are relevant and responsive to pathway inhibition. |
Detailed Experimental Protocols
The following protocols are standardized methodologies. Causality: Every step is designed to ensure data integrity. For instance, the inclusion of phosphatase inhibitors is non-negotiable when analyzing phosphorylated proteins, as their omission would lead to artifactual loss of the signal, rendering the results meaningless.[17][18][19]
Protocol 1: Subcutaneous Xenograft Model Establishment
-
Cell Culture: Culture MDA-MB-468 cells in appropriate media until they reach ~80% confluency.
-
Harvesting: Trypsinize, wash, and resuspend cells in sterile, serum-free media mixed 1:1 with Matrigel to a final concentration of 5x10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5x10⁶ cells) into the right flank of female athymic nude mice.
-
Monitoring: Allow tumors to grow. Begin caliper measurements once tumors are palpable. Enroll mice into study groups when average tumor volume reaches 100-150 mm³.
Protocol 2: Western Blot for p-STAT3 and Total STAT3
-
Sample Prep: Snap-freeze harvested tumor tissue in liquid nitrogen. Homogenize the frozen tissue in RIPA lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors.[19] Keep samples on ice at all times.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run under standard conditions.[17]
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Crucially, do not use milk , as it contains phosphoproteins (casein) that cause high background with phospho-specific antibodies.[18][19][20]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-STAT3 (Tyr705).
-
Washing: Wash the membrane 3x for 10 minutes each in TBST.[21]
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping & Reprobing: To ensure equal loading, the same blot can be stripped and re-probed for total STAT3 or a loading control like GAPDH. This allows for normalization of the p-STAT3 signal.[21]
Protocol 3: Quantitative PCR (qPCR) for STAT3 Target Genes
-
RNA Extraction: Extract total RNA from snap-frozen tumor tissue using a TRIzol-based method or a commercial kit.[22]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[22]
-
qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green-based master mix, cDNA template, and primers specific for a target gene (e.g., c-Myc) and a housekeeping gene (e.g., GAPDH).[23]
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between treated and vehicle control groups.[22]
Data Interpretation and Visualization
Signaling Pathway Visualization
The diagram below illustrates the hypothesized mechanism. This compound is proposed to inhibit STAT3 phosphorylation, preventing its dimerization and subsequent translocation to the nucleus to activate target gene transcription.
Caption: Hypothesized STAT3 signaling pathway and point of inhibition.
Presenting Quantitative Data
Data should be summarized in clear, comparative tables. Below are examples with hypothetical data illustrating a successful outcome.
Table 2: Hypothetical Pharmacodynamic Biomarker Data (Tumor Tissue, 4h Post-Dose)
| Treatment Group | Relative p-STAT3 / Total STAT3 (Normalized to Vehicle) | Relative c-Myc mRNA (Fold Change vs. Vehicle) |
|---|---|---|
| Vehicle Control | 1.00 | 1.00 |
| This compound (50 mg/kg) | 0.25 | 0.30 |
| Napabucasin (50 mg/kg) | 0.35 | 0.40 |
Data presented as Mean. Statistical analysis (e.g., ANOVA) would be required.
Interpretation: This hypothetical data shows that the novel compound robustly suppresses STAT3 phosphorylation and downstream gene expression, with slightly greater potency than the comparator in this model. This provides strong evidence of on-target activity.
Table 3: Hypothetical Anti-Tumor Efficacy Data (Day 21)
| Treatment Group | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
|---|---|---|---|
| Vehicle Control | 1250 | - | -2% |
| This compound (50 mg/kg) | 480 | 61.6% | -4% |
| Napabucasin (50 mg/kg) | 550 | 56.0% | -5% |
TGI calculated as [1 - (Mean Tumor Volume of Treated / Mean Tumor Volume of Vehicle)] x 100.
Interpretation: The efficacy data correlates with the PD data. The compound significantly inhibits tumor growth to a degree comparable to or exceeding the established inhibitor, Napabucasin, while demonstrating acceptable tolerability (minimal body weight loss).
Conclusion: Synthesizing the Evidence for Go/No-Go Decisions
This guide has outlined a rigorous, multi-faceted approach to the in vivo validation of a novel compound, this compound, as a hypothesized STAT3 inhibitor. By systematically progressing through model selection, tolerability, pharmacodynamics, and efficacy studies, a researcher can build a compelling, evidence-based narrative.
A successful outcome, as illustrated by the hypothetical data, would demonstrate that this compound:
-
Engages its target in the tumor (p-STAT3 reduction).
-
Modulates the downstream pathway (target gene suppression).
-
Exerts a significant anti-tumor effect that is correlated with its mechanism.
-
Performs favorably when benchmarked against an established competitor.
This comprehensive data package provides the scientific foundation necessary to justify further investment and progression towards clinical development.
References
- 1. Napabucasin: An Update on the First-in-Class Cancer Stemness Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is Napabucasin used for? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 10. oncology-central.com [oncology-central.com]
- 11. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 12. international-biopharma.com [international-biopharma.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Targeting Constitutively Active STAT3 in Chronic Lymphocytic Leukemia: A Clinical Trial of the STAT3 Inhibitor Pyrimethamine with Pharmacodynamic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Anticancer Effect of Napabucasin (BBI608), a Natural Naphthoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 19. researchgate.net [researchgate.net]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 22. stackscientific.nd.edu [stackscientific.nd.edu]
- 23. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
The Synthetic Maze: A Comparative Guide to the Reproducible Synthesis of 4-Chloro-7-iodoquinoline-3-carbonitrile
For the Researcher, by a Senior Application Scientist
In the landscape of drug discovery and medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its rigid structure and versatile substitution patterns allow for the fine-tuning of pharmacological activity. Among the myriad of functionalized quinolines, 4-Chloro-7-iodoquinoline-3-carbonitrile stands out as a highly valuable intermediate, offering multiple points for further chemical elaboration. However, the synthesis of such a polysubstituted quinoline is not without its challenges. Reproducibility, in particular, can be a significant hurdle, leading to variations in yield and purity that can stall research progress.
This guide provides an in-depth, objective comparison of synthetic routes to this compound, grounded in established chemical principles and supported by experimental insights. We will dissect a plausible, multi-step synthesis and contrast it with established named reactions for quinoline formation, offering a clear perspective on the advantages and limitations of each approach.
The Target: this compound
This molecule presents a specific synthetic challenge due to its trifunctional nature: a chloro group at the 4-position, an iodo group at the 7-position, and a carbonitrile at the 3-position. Any viable synthesis must address the regioselective introduction of these groups while maintaining the integrity of the quinoline core.
Proposed Synthetic Pathway: A Step-wise Approach to Precision
Based on established methodologies for quinoline synthesis and functional group interconversions, a logical and likely reproducible pathway to this compound involves a three-stage process:
-
Gould-Jacobs Reaction: Formation of the quinoline core.
-
Chlorination: Introduction of the chloro substituent at the 4-position.
-
Nitrile Formation: Conversion of a precursor functional group at the 3-position to the desired carbonitrile.
Below is a detailed, step-by-step protocol for this proposed synthesis, designed to be a self-validating system with clear causality behind each experimental choice.
Stage 1: The Gould-Jacobs Reaction - Building the Quinoline Scaffold
The Gould-Jacobs reaction is a reliable method for constructing the 4-hydroxyquinoline core from an aniline and a malonic ester derivative.[1][2]
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-iodoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Condensation: Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.
-
Cyclization: Increase the temperature to 250°C and maintain for 30 minutes. This high-temperature step is crucial for the thermal cyclization to form the quinoline ring.[3][4] The reaction mixture will darken and become viscous.
-
Isolation: Cool the reaction mixture to room temperature. The crude ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate will solidify. Triturate the solid with diethyl ether to remove high-boiling impurities, and collect the product by filtration.
Causality of Choices:
-
Starting Material: 3-iodoaniline is chosen to introduce the iodine at the desired 7-position of the final product.
-
High Temperature: The Gould-Jacobs reaction requires significant thermal energy to overcome the activation barrier for the 6-electron electrocyclization that forms the quinoline ring.[3]
-
Reproducibility Note: The high temperature of the cyclization step can lead to charring and reduced yields if not carefully controlled. Consistent heating and monitoring are key to reproducibility.
Stage 2: Chlorination - Activating the 4-Position
The 4-hydroxyquinoline is converted to the more reactive 4-chloroquinoline using a chlorinating agent, typically phosphorus oxychloride (POCl₃).[5][6]
Experimental Protocol:
-
Reaction Setup: In a fume hood, suspend the crude ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (5-10 eq).
-
Reaction: Heat the mixture to reflux (approximately 110°C) for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude ethyl 4-chloro-7-iodoquinoline-3-carboxylate can be purified by recrystallization from ethanol or by column chromatography on silica gel.[7][8]
Causality of Choices:
-
Reagent: POCl₃ is a powerful and effective reagent for the deoxychlorination of hydroxyheterocycles.[5]
-
Excess POCl₃: Using an excess of POCl₃ ensures complete conversion and also serves as the reaction solvent.
-
Safety and Reproducibility: POCl₃ is highly corrosive and reacts violently with water. The quenching step must be performed with extreme care to control the exothermic reaction. Inconsistent quenching can lead to product degradation and variable yields.
Stage 3: Nitrile Formation - The Final Functionalization
The ethyl ester at the 3-position can be converted to the carbonitrile in a two-step process: amidation followed by dehydration.
Experimental Protocol:
-
Amidation:
-
Dissolve the ethyl 4-chloro-7-iodoquinoline-3-carboxylate (1.0 eq) in a saturated solution of ammonia in methanol.
-
Seal the reaction vessel and stir at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Remove the solvent under reduced pressure to obtain the crude 4-chloro-7-iodoquinoline-3-carboxamide.
-
-
Dehydration:
-
Suspend the crude amide (1.0 eq) in an anhydrous solvent such as dichloromethane or acetonitrile.
-
Add a dehydrating agent such as phosphorus oxychloride (2.0 eq) or trifluoroacetic anhydride (TFAA) (2.0 eq) dropwise at 0°C.[9][10][11]
-
Allow the reaction to warm to room temperature and stir until the amide is consumed (monitor by TLC).
-
Carefully quench the reaction with ice water and neutralize with a base (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography or recrystallization.
-
Causality of Choices:
-
Two-Step Process: The conversion of an ester to a nitrile is most reliably achieved via the stable amide intermediate.
-
Dehydrating Agent: POCl₃ or TFAA are effective reagents for the dehydration of primary amides to nitriles.[9][11] The choice may depend on the substrate's sensitivity to acidic conditions.
-
Reproducibility: The dehydration step can be sensitive to moisture. The use of anhydrous solvents and reagents is critical for consistent results. The work-up must be performed carefully to avoid hydrolysis of the nitrile product.
Comparative Analysis of Alternative Synthetic Routes
While the proposed multi-step synthesis offers a high degree of control, other classic quinoline syntheses could be considered. Here, we compare their applicability to the synthesis of this compound.
| Synthetic Method | General Reactants | Applicability to Target Molecule | Advantages | Disadvantages & Reproducibility Issues |
| Gould-Jacobs Reaction | Aniline + Malonic Ester Derivative | High. The core structure can be readily assembled. | Good control over substitution on the benzene ring. | Requires high temperatures, which can lead to decomposition and variable yields.[3] |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl Compound | Moderate. Requires a pre-functionalized 2-amino-iodobenzaldehyde/ketone and a challenging α-methylene nitrile. | Generally milder conditions than Gould-Jacobs and can offer good yields.[12][13][14] | The required starting materials are often not commercially available and require separate synthesis. Regioselectivity can be an issue with unsymmetrical ketones.[13] |
| Combes Quinoline Synthesis | Aniline + β-Diketone | Low. Not well-suited for introducing a carbonitrile at the 3-position. Primarily yields 2,4-disubstituted quinolines.[15][16][17][18] | One-pot reaction from relatively simple starting materials. | Harsh acidic conditions (e.g., concentrated sulfuric acid) can lead to side reactions and low yields.[16][17] |
| Vilsmeier-Haack Reaction | Acetanilide Derivative | Moderate to High. Can produce 2-chloro-3-formylquinolines, which could be converted to the target molecule.[19][20][21] | A one-pot method to generate a highly functionalized quinoline precursor. | The reaction can be highly exothermic and requires careful control. The subsequent conversion of the formyl group to a nitrile adds extra steps.[19][22] |
Visualizing the Synthetic Pathways
To further clarify the logical flow of the proposed synthesis and its alternatives, the following diagrams illustrate the key transformations.
Caption: Proposed multi-step synthesis of this compound.
Caption: Overview of alternative quinoline synthesis methods.
Conclusion: Navigating the Path to Reproducibility
The synthesis of a polysubstituted heterocycle like this compound is a testament to the chemist's need for precision and control. While several named reactions offer pathways to the quinoline core, the multi-step approach commencing with the Gould-Jacobs reaction provides a more logical and likely more reproducible route for this specific target. The step-wise introduction of functional groups allows for purification of intermediates and better control over the final product's identity and purity.
However, reproducibility in any multi-step synthesis is contingent on meticulous execution and an understanding of the potential pitfalls at each stage. For the synthesis of this compound, particular attention must be paid to temperature control during the Gould-Jacobs cyclization, the safe and consistent quenching of phosphorus oxychloride, and the anhydrous conditions required for the final dehydration step.
By understanding the causality behind each experimental choice and being aware of the potential for variability, researchers can navigate the synthetic maze with greater confidence, ultimately accelerating the pace of drug discovery and development.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. organicreactions.org [organicreactions.org]
- 15. researchgate.net [researchgate.net]
- 16. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 18. Combes Quinoline Synthesis [drugfuture.com]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 20. researchgate.net [researchgate.net]
- 21. chemijournal.com [chemijournal.com]
- 22. benchchem.com [benchchem.com]
Assessing the Specificity of 4-Chloro-7-iodoquinoline-3-carbonitrile: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for evaluating the specificity of the novel kinase inhibitor candidate, 4-Chloro-7-iodoquinoline-3-carbonitrile (referred to herein as CIQC). In the competitive landscape of kinase inhibitor development, establishing on-target potency and off-target selectivity is paramount for advancing a compound toward clinical consideration. This document outlines a multi-pronged experimental approach, comparing CIQC against established first-generation EGFR inhibitors, Gefitinib and Erlotinib, to provide a clear, data-driven assessment of its specificity profile.
The quinoline core is a well-established scaffold in kinase inhibitor design, with numerous approved drugs targeting the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR). Our investigation into CIQC, a novel compound featuring this scaffold, is predicated on the hypothesis that it acts as an inhibitor of EGFR. However, potent activity must be balanced with high selectivity to minimize off-target effects and potential toxicities. This guide provides the experimental blueprint to rigorously test this hypothesis.
The Rationale for a Multi-Assay Approach to Specificity Profiling
A single IC50 value against a putative target is insufficient to declare a compound as "specific." Kinases share a high degree of structural homology within their ATP-binding pockets, creating a significant risk of cross-reactivity. Therefore, a robust specificity assessment relies on a tiered, self-validating system of orthogonal assays. Our approach is structured as follows:
-
Biochemical Potency (Tier 1): Initial determination of the compound's inhibitory activity against the primary, isolated target enzyme (EGFR).
-
Kinome-Wide Profiling (Tier 2): A broad screen against a large panel of kinases to identify potential off-targets. This is the cornerstone of specificity assessment.
-
Cellular Target Engagement (Tier 3): Confirmation that the compound binds to its intended target within the complex milieu of a living cell.
-
Functional Cellular Response (Tier 4): Measurement of the compound's effect on downstream signaling pathways to verify on-target modulation.
This workflow ensures that observations from one experiment are validated by the next, building a cohesive and trustworthy dataset.
Comparative Compounds: Establishing a Benchmark
To contextualize the specificity of CIQC, we selected two well-characterized, first-generation EGFR tyrosine kinase inhibitors (TKIs), Gefitinib and Erlotinib.[1][2] Both are reversible, ATP-competitive inhibitors that have been extensively studied and are approved for the treatment of non-small cell lung cancer (NSCLC) in patients with activating EGFR mutations.[2][3][4][5] While effective, their therapeutic window can be limited by off-target effects, making them excellent comparators for a novel agent.[6]
Experimental Design & Methodologies
The initial and most critical step is to determine the inhibitory concentration (IC50) of CIQC against wild-type and mutant EGFR and then to profile it against a broad panel of human kinases.[7] This provides a quantitative measure of both on-target potency and off-target activity.
Experimental Workflow: Kinome Profiling
Caption: Workflow for biochemical potency and selectivity screening.
Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation: Prepare 10 mM stock solutions of CIQC, Gefitinib, and Erlotinib in 100% DMSO. Perform an 11-point, 3-fold serial dilution in an intermediate plate.
-
Assay Reaction: In a 384-well assay plate, combine the recombinant human kinase, a suitable peptide substrate, and ATP (at or near its Km concentration for each kinase).
-
Inhibitor Addition: Add the serially diluted compounds to the assay plates. Include DMSO-only wells as a negative control (0% inhibition) and a potent, broad-spectrum inhibitor like Staurosporine as a positive control (100% inhibition).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the remaining ATP, typically using a luminescence-based system (e.g., Promega's Kinase-Glo®). The light output is inversely proportional to kinase activity.
-
Data Analysis:
-
Normalize the raw data using the positive and negative controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase-inhibitor pair.
-
Data Presentation: Comparative Kinase Inhibition Profile
| Kinase Target | CIQC (IC50, nM) | Gefitinib (IC50, nM) | Erlotinib (IC50, nM) |
| EGFR (WT) | 15 | 25 | 20 |
| EGFR (L858R) | 5 | 10 | 8 |
| EGFR (T790M) | >10,000 | >10,000 | >10,000 |
| ABL1 | 850 | 1,200 | 950 |
| SRC | 450 | 600 | 550 |
| KDR (VEGFR2) | 2,500 | 3,000 | 2,800 |
| LCK | >10,000 | >10,000 | >10,000 |
| Selectivity Score (S10 at 1µM)* | 0.02 (2/98) | 0.03 (3/97) | 0.03 (3/97) |
*Selectivity Score (S10) is the number of kinases inhibited by >90% divided by the total number of kinases tested at a given concentration (e.g., 1 µM). A lower score indicates higher selectivity.
Interpretation: The hypothetical data above suggests CIQC has superior potency against both wild-type and L858R mutant EGFR compared to the benchmarks. Importantly, like the first-generation inhibitors, it is inactive against the T790M resistance mutation.[8] The slightly lower S10 score for CIQC suggests it may have fewer off-targets than Gefitinib and Erlotinib at a high screening concentration.
A potent biochemical inhibitor must also engage its target in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify this. It operates on the principle that a ligand-bound protein is thermally stabilized and will denature and precipitate at a higher temperature than its unbound form.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for EGFR Target Engagement
-
Cell Culture & Treatment: Culture A431 cells (an EGFR-overexpressing line) to ~80% confluency. Treat cells with 10 µM CIQC or DMSO (vehicle control) for 2 hours.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease and phosphatase inhibitors.
-
Heat Shock: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble EGFR at each temperature point by Western Blot.
-
Data Plotting: Quantify the band intensities and plot the percentage of soluble EGFR relative to the non-heated control against the temperature for both CIQC-treated and DMSO-treated samples. A rightward shift in the melting curve for the CIQC-treated sample indicates target engagement.
Confirming target engagement should be followed by demonstrating a functional consequence. For an EGFR inhibitor, this means assessing the phosphorylation status of EGFR itself and key downstream signaling nodes like AKT and ERK.
Signaling Pathway: EGFR Downstream Cascade
Caption: Simplified EGFR signaling pathway and point of inhibition.
Protocol: Western Blot for Pathway Analysis
-
Cell Culture and Starvation: Culture A549 cells (wild-type EGFR) to ~70% confluency. Serum-starve the cells for 12-18 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat the starved cells with CIQC, Gefitinib, or Erlotinib at various concentrations (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.
-
Lysis and Quantification: Immediately lyse the cells and quantify total protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against Phospho-EGFR (Tyr1068), Total EGFR, Phospho-AKT (Ser473), Total AKT, Phospho-ERK1/2 (Thr202/Tyr204), and Total ERK1/2. Use an antibody for a housekeeping protein like GAPDH as a loading control.
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Expected Results: A specific and potent EGFR inhibitor like CIQC should show a dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK upon EGF stimulation, with minimal effect on the total protein levels. Comparing the effective concentration for pathway inhibition to the IC50 from the kinome screen provides crucial validation of the compound's cellular activity.
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy for assessing the specificity of a novel kinase inhibitor, CIQC. By benchmarking its performance against established drugs like Gefitinib and Erlotinib across biochemical, cellular, and functional assays, a comprehensive specificity profile can be constructed.
The hypothetical data presented positions CIQC as a promising lead compound with high potency and potentially improved selectivity over first-generation inhibitors. The crucial next steps would involve:
-
Profiling against a broader panel of cellular models: Including those with different EGFR mutations and genetic backgrounds.
-
ADME/Tox studies: To assess its drug-like properties and potential liabilities.
-
In vivo efficacy studies: Using xenograft models to determine if the observed in vitro and cellular potency translates to anti-tumor activity.
By adhering to this logical, self-validating experimental framework, research teams can build a robust data package that confidently establishes the specificity of their candidate inhibitors, paving the way for successful preclinical and clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Epidermal growth factor receptor first generation tyrosine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients [lungdiseasesjournal.com]
- 4. Comparison of epidermal growth factor receptor tyrosine kinase inhibitors for patients with lung adenocarcinoma harboring different epidermal growth factor receptor mutation types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. aacrjournals.org [aacrjournals.org]
A Comprehensive Guide to 4-Chloro-7-iodoquinoline-3-carbonitrile: Synthesis, Applications, and Comparative Analysis as a Synthetic Intermediate
In the landscape of medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone for the synthesis of a multitude of therapeutic agents. Its versatile structure has been the basis for drugs ranging from antimalarials to anticancer agents. Within this important class of heterocycles, 4-Chloro-7-iodoquinoline-3-carbonitrile stands out as a highly functionalized and valuable intermediate. This guide provides a comprehensive literature review of this compound, focusing on its synthesis, its critical role as a building block for potent biological inhibitors, and a comparative analysis of its utility against other synthetic precursors.
Synthesis and Chemical Profile of this compound
The synthesis of this compound is not explicitly detailed in a standalone report. However, a robust synthetic pathway can be constructed based on the well-documented synthesis of its close analog, ethyl 4-chloro-7-iodoquinoline-3-carboxylate. The general strategy involves a Gould-Jacobs cyclization followed by chlorination and subsequent conversion of the ester to the nitrile.
A plausible synthetic route would commence with the reaction of 3-iodoaniline with an ethoxymethylenemalonate derivative, which upon thermal cyclization, would yield the corresponding 4-hydroxy-7-iodoquinoline-3-carboxylate. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) would afford the 4-chloro derivative. The final step would involve the conversion of the ethyl ester at the 3-position to the carbonitrile. This can be achieved through various standard organic transformations, such as conversion to the primary amide followed by dehydration.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway to this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 364793-64-6 | [1] |
| Molecular Formula | C₁₀H₄ClIN₂ | [1] |
| Molecular Weight | 314.51 g/mol | [1] |
| Boiling Point | 423.3°C at 760 mmHg | [1] |
| Flash Point | 209.8°C | [1] |
| Density | 1.991 g/cm³ | [1] |
Application as a Key Intermediate in Drug Discovery
The strategic placement of three distinct functional groups—a reactive chloro group at the 4-position, an iodo group at the 7-position suitable for cross-coupling reactions, and a versatile carbonitrile at the 3-position—makes this compound a highly valuable intermediate in medicinal chemistry.
Synthesis of Antimalarial Agents
The most prominent application of a close analog of this compound is in the development of novel antimalarial drugs. Ethyl 4-chloro-7-iodoquinoline-3-carboxylate has been described as a key intermediate for the synthesis of inhibitors targeting the cytochrome bc1 complex of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[2] The 4-chloro group serves as a leaving group for the introduction of various amine side chains, a common feature in many quinoline-based antimalarials. The 7-iodo position allows for further structural modifications through reactions like Suzuki or Sonogashira coupling, enabling the exploration of the chemical space and optimization of drug-target interactions.
Mechanism of Action of Target Compounds
Caption: Inhibition of the P. falciparum bc1 complex by quinoline derivatives.
Comparative Analysis with Alternative Synthetic Intermediates
The utility of this compound as a synthetic intermediate can be best appreciated by comparing it with other commonly used quinoline building blocks.
Table 2: Comparison of Quinoline-based Synthetic Intermediates
| Intermediate | Key Features & Advantages | Limitations |
| 4,7-Dichloroquinoline | - Commercially available and relatively inexpensive.[3] - Two reactive chloro groups for sequential or differential functionalization. | - Lacks the versatility for C-C bond formation at the 7-position without further modification. - Lacks the carbonitrile group for further elaboration into amides, carboxylic acids, or other heterocycles. |
| Ethyl 4-chloro-7-iodoquinoline-3-carboxylate | - Very similar to the title compound, with a well-established synthesis.[4] - The ester group can be hydrolyzed to a carboxylic acid or converted to an amide. | - The direct conversion of the ester to other functional groups can sometimes be lower yielding or require harsher conditions than starting from a nitrile. |
| This compound | - High degree of functionalization: The 4-chloro group is ideal for SNAr reactions, the 7-iodo group for cross-coupling, and the 3-carbonitrile for a wide range of transformations. - Synthetic efficiency: The nitrile group can be a more direct precursor to certain functionalities compared to an ester. | - Not as readily available commercially as 4,7-dichloroquinoline. - The synthesis is multi-step. |
The unique combination of functionalities in this compound makes it a superior choice for complex synthetic campaigns where diverse and orthogonal reactivity is required.
Experimental Protocols
The following are detailed, representative experimental protocols based on the available literature for analogous compounds.
Protocol 1: Synthesis of Ethyl 4-chloro-7-iodoquinoline-3-carboxylate (Precursor to the title compound)
This protocol is adapted from the general principles of Gould-Jacobs cyclization and subsequent chlorination as described for related quinolines.[3][4]
-
Step 1: Condensation. In a round-bottom flask, equimolar amounts of 3-iodoaniline and diethyl ethoxymethylenemalonate are mixed. The mixture is heated at 100-110°C for 1-2 hours, allowing for the evolution of ethanol. The resulting crude ethyl α-carbethoxy-β-(3-iodoanilino)acrylate is used in the next step without further purification.
-
Step 2: Thermal Cyclization. The crude product from Step 1 is added portion-wise to a flask containing a high-boiling solvent such as Dowtherm A, preheated to 250°C. The mixture is heated for an additional 30-60 minutes. After cooling, the precipitated solid, ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate, is collected by filtration and washed with a non-polar solvent like hexane.
-
Step 3: Chlorination. The dried ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate is suspended in phosphorus oxychloride (POCl₃). The mixture is heated to reflux (around 110°C) for 2-4 hours. After cooling, the reaction mixture is poured carefully onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to yield crude ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Purification can be achieved by recrystallization from ethanol.
Protocol 2: Representative SNAr Reaction at the 4-Position
This protocol illustrates a typical reaction where a 4-chloroquinoline is functionalized with an amine, a key step in the synthesis of many bioactive molecules.[5]
-
A mixture of this compound (1.0 mmol) and the desired primary or secondary amine (2.0-3.0 mmol) in a suitable solvent like ethanol or N,N-dimethylformamide (DMF) is prepared in a sealed reaction vessel.
-
A base, such as triethylamine or potassium carbonate (2.0-3.0 mmol), may be added to scavenge the HCl generated during the reaction.
-
The reaction mixture is heated to 80-120°C and stirred for 4-12 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Conclusion
This compound is a sophisticated and highly versatile synthetic intermediate. While direct biological studies on this specific compound are scarce, its true value lies in its potential as a building block for complex, biologically active molecules, particularly in the realm of antimalarial drug discovery. The strategic arrangement of its functional groups allows for a high degree of synthetic flexibility, making it a more advantageous precursor in many contexts compared to simpler analogs like 4,7-dichloroquinoline. The synthetic pathways and reaction protocols outlined in this guide, derived from the robust literature on related quinoline chemistry, provide a solid foundation for researchers and drug development professionals looking to leverage the synthetic potential of this powerful intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Navigating the Labyrinth: A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-7-iodoquinoline-3-carbonitrile
For the diligent researcher pushing the boundaries of drug discovery, the synthesis and application of novel compounds like 4-Chloro-7-iodoquinoline-3-carbonitrile are a daily reality. This complex heterocyclic molecule, with its halogenated quinoline core and reactive carbonitrile group, is a valuable building block. However, its unique structure also necessitates a meticulous and scientifically grounded approach to its disposal. This guide moves beyond generic protocols to provide a deep, procedural understanding of how to safely and compliantly manage the waste streams generated by this compound, ensuring the protection of both laboratory personnel and the environment.
The dual-nature of this compound's hazard profile is central to our disposal strategy. The quinoline ring, substituted with both chlorine and iodine, places it firmly in the category of halogenated organic compounds, which are subject to specific environmental regulations due to their persistence and potential for forming toxic byproducts upon improper disposal.[1][2] Concurrently, the presence of the carbonitrile (-CN) group introduces the risk of releasing highly toxic cyanide species, especially under acidic conditions.[3][4] Our disposal plan, therefore, is a two-pronged approach that addresses both the halogenated organic and the cyanide-related hazards.
I. Immediate Safety & Hazard Assessment
Inferred Hazards:
-
Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin, consistent with many functionalized quinolines and organo-iodine compounds.[5]
-
Irritation: Likely to cause serious eye and skin irritation.[6]
-
Cyanide Release: The carbonitrile group can hydrolyze to release hydrogen cyanide (HCN) gas, a fast-acting poison, upon contact with strong acids.[4][7]
-
Environmental: As a halogenated organic compound, it is presumed to be persistent and harmful to aquatic life.[1][8]
This assessment dictates the need for stringent personal protective equipment (PPE) and handling protocols at all stages of the disposal process.
| PPE Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves are mandatory to prevent skin absorption.[9] Consider double-gloving for enhanced protection. |
| Eye Protection | Chemical safety goggles and a face shield are required to protect against splashes of liquids or airborne powder.[10] |
| Lab Coat | A flame-resistant lab coat should be worn to protect against chemical splashes and provide a removable barrier in case of significant contamination.[7] |
| Respiratory Protection | All handling and initial disposal steps must be conducted within a certified chemical fume hood to prevent inhalation of dust or potential HCN gas.[4][11] |
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the collection, decontamination, and final disposal of this compound waste. This workflow is designed to be a self-validating system, with each step mitigating a specific set of risks.
Diagram: Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
Step 1: Waste Segregation at the Source
The principle of causality here is to prevent unintentional and dangerous chemical reactions by keeping incompatible waste streams separate from the outset.
-
Solid Waste: Collect pure or grossly contaminated this compound in a dedicated, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE).[12]
-
Contaminated Labware: Items such as pipette tips, contaminated weighing paper, and gloves must be collected in a separate, clearly labeled hazardous waste bag or container.[11]
-
Liquid Waste: Solutions containing the compound should be collected in a dedicated, labeled, and sealed container. Do not mix with other solvent waste streams unless compatibility has been verified.
Step 2: Decontamination of Work Surfaces and Glassware
This two-step decontamination process is critical for neutralizing the cyanide hazard before standard cleaning procedures.
-
Alkaline Rinse: First, decontaminate all surfaces and glassware that have come into contact with the compound using a pH 10 buffer solution.[7][11] This is crucial because the cyanide group is more stable under basic conditions and this step prepares it for oxidation.
-
Oxidative Destruction: Following the alkaline rinse, carefully treat the surfaces and glassware with a freshly prepared 10% sodium hypochlorite (bleach) solution.[7][11] The hypochlorite effectively oxidizes the cyanide moiety to the much less toxic cyanate. Allow a contact time of at least 30 minutes.
-
Collection of Rinsate: All rinsate from these decontamination steps must be collected as hazardous waste.[7]
Step 3: Waste Packaging and Labeling
Proper containment and labeling are legally required and essential for the safety of waste handlers.
-
Container Integrity: Ensure all waste containers are in good condition, compatible with the chemical, and securely sealed to prevent leaks.[4]
-
Clear Labeling: All waste containers must be labeled with the words "Hazardous Waste." The label must also clearly identify the contents, including "this compound," and explicitly state the associated hazards: "Halogenated Organic Compound," "Contains Cyanide," and the critical warning, "No Acids ."[7]
Step 4: Storage and Final Disposal
-
Interim Storage: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that is secure, well-ventilated, and away from incompatible materials, especially acids.[9]
-
Professional Disposal: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[4][11] The primary disposal method for halogenated organic compounds and cyanide-containing waste is high-temperature incineration in a facility equipped with appropriate scrubbers and afterburners to neutralize harmful combustion products like hydrogen chloride, iodine compounds, and nitrogen oxides.[8]
By adhering to this detailed, scientifically-backed protocol, researchers can ensure they are not only compliant with safety regulations but are also upholding their responsibility to protect their colleagues and the environment. This rigorous approach transforms a complex disposal challenge into a manageable and safe laboratory procedure.
References
- 1. Federal Register :: Request Access [unblock.federalregister.gov]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 4. unitedchemicalcn.com [unitedchemicalcn.com]
- 5. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 6. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. research.columbia.edu [research.columbia.edu]
- 10. echemi.com [echemi.com]
- 11. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. benchchem.com [benchchem.com]
A Researcher's Comprehensive Guide to the Safe Handling of 4-Chloro-7-iodoquinoline-3-carbonitrile
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Chloro-7-iodoquinoline-3-carbonitrile (CAS No: 364793-64-6)[1]. As a potent, halogenated heterocyclic compound, its handling demands a meticulous approach to personal and environmental safety. This document moves beyond a simple checklist to offer a self-validating system of protocols, grounded in established safety principles and field-proven insights.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough risk assessment is paramount. This compound is a solid with a high molecular weight and a density of approximately 1.991 g/cm³[1]. While its vapor pressure is low, the primary exposure risks are through inhalation of fine powders and dermal contact.
Engineering Controls are the most effective means of minimizing exposure. All manipulations of solid this compound should be conducted within a certified chemical fume hood or a glove box. For weighing procedures, a ventilated balance enclosure or powder containment hood is essential to prevent the aerosolization of fine particles.
Personal Protective Equipment (PPE): A Multi-Layered Approach
The selection of appropriate PPE is critical for safeguarding against accidental exposure. The following recommendations are based on the chemical properties of this compound and best practices for handling potent pharmaceutical compounds.
Hand Protection
Due to the presence of chloro, iodo, and nitrile functional groups on an aromatic quinoline core, selecting the right gloves is crucial. While nitrile gloves are a common choice in laboratory settings, their effectiveness against chlorinated aromatic compounds can be limited, with breakthrough times potentially being less than one hour[2][3].
| Glove Material | Recommended Use | Key Considerations |
| Nitrile Gloves | Short-duration tasks with no direct immersion. | Minimum thickness of 5 mil is recommended. Change gloves immediately upon any suspected contact. Not suitable for prolonged handling. |
| Double Gloving | Standard practice for all handling procedures. | An inner nitrile glove with an outer, more resistant glove (e.g., thicker nitrile or neoprene) provides an additional layer of protection. |
| Viton® or Butyl Rubber Gloves | For tasks with a high risk of splash or prolonged contact. | These materials offer superior resistance to a wide range of chemicals, including halogenated hydrocarbons and aromatic compounds[4][5]. |
Causality Behind Glove Selection: The combination of a halogenated aromatic structure and a nitrile group necessitates a cautious approach. Standard nitrile gloves may not provide a sufficient barrier for extended periods. Double gloving is a field-proven technique that significantly reduces the risk of exposure from tears or rapid permeation. For more intensive work, the use of highly resistant materials like Viton® or butyl rubber is warranted.
Body Protection
A simple cotton lab coat is insufficient when handling potent compounds. A multi-layered approach to body protection is essential.
| Protective Clothing | Recommended Use | Key Features |
| Disposable Gown with Elastic Cuffs | Worn over personal clothing. | Provides a barrier against incidental contact and prevents contamination of personal attire. |
| Chemical-Resistant Lab Coat | Worn over the disposable gown. | A lab coat made from a polyester/cotton blend or a specialized chemical-resistant material offers better protection against splashes than 100% cotton[6][7]. |
| Chemical-Resistant Apron | For tasks with a high risk of splashes (e.g., during solution preparation). | Provides an additional layer of protection for the torso. |
Eye and Face Protection
Given that this compound can cause eye irritation, robust eye and face protection is mandatory.
| Protective Equipment | Recommended Use | Rationale |
| Safety Goggles | Minimum requirement for all handling. | Provide a seal around the eyes to protect against dust and splashes. |
| Face Shield | Worn in conjunction with safety goggles. | Offers an additional layer of protection for the entire face from splashes. |
Respiratory Protection
Due to the risk of inhaling fine powders, especially during weighing and transfer, respiratory protection is a critical component of the PPE ensemble.
| Respirator Type | Recommended Use | NIOSH Filter Classification |
| N95 Filtering Facepiece Respirator | For handling small quantities in a well-ventilated fume hood. | N95 (Filters at least 95% of airborne particles, not resistant to oil). |
| Elastomeric Half-Mask or Full-Facepiece Respirator | For handling larger quantities or when there is a higher potential for aerosolization. | P100 (Filters at least 99.97% of airborne particles, strongly resistant to oil). |
Rationale for Respirator Selection: The choice of respirator depends on the scale of the operation and the potential for aerosol generation. An N95 respirator may be sufficient for small-scale manipulations within a fume hood. However, for larger quantities or procedures with a higher risk of generating dust, a P100 filter on an elastomeric respirator provides a higher level of protection[8][9][10][11].
Operational Plan: Step-by-Step Guidance
A well-defined operational plan ensures that all safety measures are consistently applied.
Preparation and Weighing
-
Designated Area: All work with this compound should be performed in a designated area within a chemical fume hood.
-
PPE Donning: Before entering the designated area, don all required PPE as outlined in Section 2.
-
Surface Preparation: Cover the work surface with absorbent, disposable bench paper.
-
Weighing:
-
Use a ventilated balance enclosure or a powder containment hood.
-
Tare a suitable weighing container (e.g., a glass vial or a weigh boat).
-
Carefully transfer the desired amount of the compound using a clean spatula. Avoid creating dust.
-
Close the primary container immediately after dispensing.
-
Record the exact weight.
-
Caption: Workflow for the safe weighing of this compound.
Solution Preparation
-
Solvent Addition: In the fume hood, add the solvent to the container with the weighed solid.
-
Dissolution: Gently swirl or stir the mixture to dissolve the compound. If necessary, use a sealed container and a magnetic stirrer.
-
Transfer: Use a pipette or a syringe to transfer the solution.
Post-Handling Decontamination
-
Surface Decontamination: Wipe down all surfaces in the work area with a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water solution[12][13]. All cleaning materials should be treated as hazardous waste.
-
Equipment Cleaning: Decontaminate all non-disposable equipment that came into contact with the compound using a validated cleaning procedure.
-
PPE Doffing: Remove PPE in the designated doffing area, being careful to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. As a halogenated organic compound, it must be disposed of as hazardous waste.
Waste Segregation
-
Solid Waste: Collect all solid waste, including contaminated gloves, bench paper, and disposable gowns, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with non-halogenated solvent waste[14][15].
-
Sharps Waste: Contaminated needles and syringes should be disposed of in a designated sharps container.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Caption: Step-by-step waste disposal workflow.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
Small Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite or sand). Collect the absorbent material in a sealed container for hazardous waste disposal. Decontaminate the area as described in Section 3.3.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert others and contact your institution's EHS department for emergency response.
-
References
- 1. echemi.com [echemi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. drinstruments.com [drinstruments.com]
- 7. geniuslabgear.com [geniuslabgear.com]
- 8. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 9. students.umw.edu [students.umw.edu]
- 10. queensu.ca [queensu.ca]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 13. triumvirate.com [triumvirate.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. studylib.net [studylib.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
